N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
Description
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Properties
IUPAC Name |
N-cyclopropyl-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)6-1-4-8(14-7-2-3-7)9(5-6)15(16)17/h1,4-5,7,14H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYYMXQIRKBFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589556 | |
| Record name | N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887351-41-9 | |
| Record name | N-Cyclopropyl-2-nitro-4-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887351-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline, a crucial chemical intermediate for researchers, scientists, and professionals in drug development. Its unique structural features make it a valuable component in the synthesis of complex bioactive molecules, particularly in the burgeoning field of targeted protein degradation.
Core Compound Identity and Significance
This compound is a substituted aniline derivative with the CAS Number 887351-41-9 [1][2][3]. The molecule's structure is characterized by three key functional groups attached to a benzene ring: a cyclopropylamine group, a nitro group, and a trifluoromethyl group. This specific arrangement of electron-withdrawing and sterically distinct moieties imparts unique chemical properties that are highly sought after in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 887351-41-9 | [1][2][3] |
| Molecular Formula | C₁₀H₉F₃N₂O₂ | [1] |
| Molecular Weight | 246.19 g/mol | [3] |
| Appearance | (Expected) Crystalline solid | Inferred from related compounds |
| Purity | ≥98% (Commercially available) | [1] |
| Storage | Sealed in a dry, 2-8°C environment | [3] |
The primary significance of this compound lies in its role as a versatile building block, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. The N-cyclopropyl group can introduce conformational rigidity and improve metabolic stability, while the trifluoromethyl group often enhances binding affinity and cell permeability of the final drug candidate. The nitro group serves as a key chemical handle for further synthetic transformations, most commonly reduction to an amine, which can then be elaborated into various linkers or pharmacophores.
Proposed Synthesis and Mechanistic Rationale
The proposed starting material is 1-chloro-2-nitro-4-(trifluoromethyl)benzene. The chlorine atom is activated towards nucleophilic attack by the strong electron-withdrawing effects of the nitro group at the ortho position and the trifluoromethyl group at the para position.
Proposed Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on similar preparations of N-cyclopropyl-nitroanilines and is presented as a robust starting point for laboratory synthesis[4][5].
-
Reaction Setup: To a solution of 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in dimethyl sulfoxide (DMSO, approx. 5-10 volumes), add cyclopropylamine (1.5-2.0 eq).
-
Causality: DMSO is an excellent polar aprotic solvent for SₙAr reactions, as it can solvate the cationic intermediates without deactivating the nucleophile. A slight excess of cyclopropylamine is used to drive the reaction to completion.
-
-
Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Causality: Heating is necessary to overcome the activation energy of the reaction. Monitoring ensures that the reaction is stopped once the starting material is consumed, preventing the formation of byproducts.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a larger volume of cold water. This will precipitate the product.
-
Causality: The organic product is insoluble in water, and this step effectively separates it from the water-soluble DMSO and any excess amine.
-
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with water to remove residual impurities. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Causality: Recrystallization or chromatography is essential to achieve high purity by separating the target compound from unreacted starting materials and any side products.
-
Analytical Characterization Workflow
To ensure the identity and purity of the synthesized this compound, a standard suite of analytical techniques should be employed.
Caption: Standard analytical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid).
-
Detection: UV at a wavelength such as 254 nm.
-
-
Expected Result: A major peak corresponding to the product, with purity calculated as the percentage of the total peak area.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).
-
Expected Result: A peak corresponding to the protonated molecule [M+H]⁺ at m/z 247.06. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure.
-
Methods: ¹H NMR and ¹⁹F NMR.
-
Expected ¹H NMR Signals: Resonances corresponding to the aromatic protons, the N-H proton, and the protons of the cyclopropyl group.
-
Expected ¹⁹F NMR Signals: A singlet corresponding to the CF₃ group.
Application in PROTAC Synthesis
As a designated "Protein Degrader Building Block," the primary application of this molecule is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of a PROTAC typically involves three components: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker to connect them. This compound is a precursor to a linker or a part of the target protein ligand. The nitro group is the key reactive site for elaboration.
General Workflow for PROTAC Synthesis:
Caption: General workflow for utilizing the building block in PROTAC synthesis.
The first step is the reduction of the nitro group to an amine. This amine is a versatile nucleophile that can be used in various coupling reactions, such as amide bond formation, to attach a linker. The other end of the linker is then connected to the second ligand to complete the PROTAC structure.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the SDS for closely related compounds such as 2-(Trifluoromethyl)aniline and other nitroanilines, the following precautions are strongly advised:
-
Hazard Classification (Anticipated):
-
Skin Irritant.
-
Serious Eye Irritant.
-
May be harmful if swallowed, inhaled, or in contact with skin.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Work in a well-ventilated area or under a chemical fume hood.
-
-
Handling:
-
Avoid breathing dust/fumes.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, call a poison center or doctor immediately.
-
References
-
CP Lab Safety. N-Cyclopropyl-2-nitro-4-trifluoromethylaniline, min 98%, 100 grams.[Link]
- Google Patents.
- Google Patents.EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.[Link]
-
PubChem. 2-nitro-N-(4-nitrophenyl)aniline.[Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. N-CYCLOPROPYL-2-NITRO-4-TRIFLUOROMETHYLANILINE | 887351-41-9 [chemicalbook.com]
- 3. 887351-41-9|this compound|BLD Pharm [bldpharm.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]
physicochemical properties of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
An In-Depth Technical Guide to the Physicochemical Properties of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
Introduction
This compound is a substituted aniline derivative of increasing interest within the fields of medicinal chemistry and materials science. As a complex organic building block, it incorporates several key functional groups that define its chemical behavior: a nucleophilic secondary amine, a sterically demanding N-cyclopropyl group, and two powerful electron-withdrawing groups (a nitro group and a trifluoromethyl group) on the aromatic ring. This unique combination of features makes it a valuable intermediate, particularly in the synthesis of targeted protein degraders and other complex molecular architectures.[1]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive analysis of the core . Moving beyond a simple data sheet, this document offers insights into the causality behind its properties, outlines detailed protocols for its characterization, and provides a framework for its effective use in a laboratory setting.
Chemical Identity and Structural Analysis
A thorough understanding of a molecule's properties begins with its fundamental identity and structure. The arrangement of functional groups in this compound is the primary determinant of its reactivity, solubility, and spectroscopic characteristics.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 887351-41-9 | [1][2][3][4] |
| Molecular Formula | C₁₀H₉F₃N₂O₂ | [1][3][4] |
| Molecular Weight | 246.19 g/mol | [2] |
Structural Features and Their Implications:
The molecule's properties are a direct consequence of its constituent parts:
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Aniline Core: Provides the basic aromatic amine framework.
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N-Cyclopropyl Group: This small, strained ring attached to the nitrogen atom introduces steric bulk, which can influence reaction kinetics and intermolecular interactions.
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Ortho-Nitro Group: Positioned adjacent to the amine, this group exerts a powerful electron-withdrawing effect through both resonance and induction, significantly decreasing the basicity of the nitrogen atom.
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Para-Trifluoromethyl Group: As one of the strongest electron-withdrawing groups, the -CF₃ moiety further deactivates the aromatic ring and reduces the electron density on the nitrogen, contributing to the molecule's unique electronic profile.
References
An In-Depth Technical Guide to the Molecular Structure and Applications of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline, a highly functionalized aniline derivative of significant interest in modern medicinal chemistry. We will delve into its distinct molecular architecture, propose a logical synthetic pathway, and explore its emerging role as a key building block in the development of targeted therapeutics, particularly in the field of protein degradation. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering not only a consolidation of available data but also expert insights into the practical application of this compound.
Introduction: A Molecule of Strategic Importance
This compound (CAS No. 887351-41-9) is a synthetic organic compound that has garnered attention as a versatile building block in the synthesis of complex bioactive molecules.[1] Its structure is characterized by a strategic arrangement of functional groups on an aniline scaffold: a cyclopropylamino group, a nitro group, and a trifluoromethyl group. This unique combination of substituents imparts specific steric and electronic properties to the molecule, making it a valuable precursor for the synthesis of novel therapeutic agents. Particularly noteworthy is its classification as a "Protein Degrader Building Block," indicating its utility in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins.[1]
Molecular Structure Analysis
The molecular formula of this compound is C₁₀H₉F₃N₂O₂.[1] Its molecular weight is 246.19 g/mol .[1] A thorough understanding of its molecular structure is paramount to appreciating its reactivity and potential applications.
Core Anilino Scaffold
The foundational structure is an aniline ring, which provides a versatile platform for chemical modification. The electronic properties of the aromatic ring are significantly influenced by the attached functional groups.
The Trifluoromethyl Group (-CF₃)
Located at the 4-position of the aniline ring, the trifluoromethyl group is a potent electron-withdrawing group. This is primarily due to the high electronegativity of the fluorine atoms, which inductively pull electron density from the aromatic ring. This electronic effect has several important consequences:
-
Increased Acidity of the Amine: The electron-withdrawing nature of the -CF₃ group decreases the electron density on the nitrogen atom of the cyclopropylamino group, making the N-H proton (if present after secondary amine formation) more acidic than in unsubstituted anilines.
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Modulation of Reactivity: The deactivation of the aromatic ring by the -CF₃ group influences its susceptibility to electrophilic aromatic substitution reactions.
-
Enhanced Lipophilicity and Metabolic Stability: In the context of drug design, the trifluoromethyl group is often introduced to increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. Furthermore, the C-F bond is exceptionally strong, rendering the -CF₃ group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.
The Nitro Group (-NO₂)
Positioned at the 2-position, ortho to the cyclopropylamino group, the nitro group is also a strong electron-withdrawing group. Its presence further deactivates the aromatic ring and introduces significant steric hindrance around the amino group. The key implications of the nitro group are:
-
Orthogonal Steric Shielding: The bulky nitro group can sterically hinder reactions at the adjacent cyclopropylamino group and the neighboring positions on the aromatic ring, offering a degree of regiochemical control in synthetic transformations.
-
Hydrogen Bonding Acceptor: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, which can influence the molecule's conformation and its interactions with biological targets.
-
Reducible Handle: The nitro group can be readily reduced to an amino group, providing a synthetic handle for further functionalization and the introduction of diversity into derivative molecules.
The N-Cyclopropyl Group
The cyclopropyl ring attached to the amine nitrogen introduces unique conformational constraints and electronic properties:
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Conformational Rigidity: The three-membered cyclopropyl ring is conformationally rigid, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein.
-
Increased Lipophilicity: Similar to the trifluoromethyl group, the cyclopropyl moiety increases the overall lipophilicity of the molecule.
-
Metabolic Stability: The cyclopropyl group is generally more metabolically stable than linear alkyl chains.
Spectroscopic Characterization (Inferred)
While specific, publicly available spectra for this compound are limited, we can predict the key features based on the analysis of its functional groups and data from analogous compounds.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons in the downfield region (δ 7.0-8.5 ppm), with splitting patterns dictated by their coupling to each other and potentially to the fluorine atoms of the -CF₃ group.- A signal for the N-H proton (if observable) in the mid-field region.- Signals for the methine and methylene protons of the cyclopropyl group in the upfield region (δ 0.5-3.0 ppm). |
| ¹³C NMR | - Aromatic carbon signals in the downfield region (δ 110-160 ppm).- A quartet for the carbon of the -CF₃ group due to coupling with the three fluorine atoms.- Signals for the carbons of the cyclopropyl group in the upfield region. |
| IR Spectroscopy | - N-H stretching vibration around 3300-3500 cm⁻¹.- Asymmetric and symmetric stretching vibrations of the nitro group around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.- C-F stretching vibrations in the region of 1000-1350 cm⁻¹.- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 246.19 g/mol .- Fragmentation patterns characteristic of the loss of the nitro group, cyclopropyl group, and trifluoromethyl group. |
Synthesis Methodology
Proposed Synthetic Protocol
A potential synthetic route involves the reaction of a suitable fluorinated and nitrated benzene derivative with cyclopropylamine. For instance, starting from 1-fluoro-2-nitro-4-(trifluoromethyl)benzene:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add cyclopropylamine (1.2-1.5 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO or DMF are chosen to facilitate the SNAAr reaction by solvating the cation of the base and leaving the anion more reactive.
-
Base: A base is required to deprotonate the cyclopropylamine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct of the reaction.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction, as the aromatic ring is deactivated by the electron-withdrawing nitro and trifluoromethyl groups.
Applications in Drug Discovery and Development
The primary application of this compound lies in its role as a key intermediate in the synthesis of high-value compounds for the pharmaceutical industry.
Building Block for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology represents a paradigm shift in drug discovery, enabling the targeting of proteins that have been traditionally considered "undruggable."
This compound serves as a valuable building block for the synthesis of the "warhead" component of a PROTAC, which is the part of the molecule that binds to the target protein. The strategic placement of the functional groups on this aniline derivative allows for further chemical modifications to optimize binding affinity and selectivity for the protein of interest.
The nitro group can be reduced to an amine, which can then be used as a point of attachment for a linker that connects the warhead to the E3 ligase-binding moiety. The trifluoromethyl and cyclopropyl groups, as discussed earlier, can enhance the drug-like properties of the final PROTAC molecule, such as cell permeability and metabolic stability.
Diagram 1: Role of this compound in PROTAC Synthesis
Caption: Synthetic workflow from the aniline building block to a PROTAC.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a strategically designed molecule with significant potential in the field of medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the synthesis of complex and potent therapeutic agents. The insights provided in this guide regarding its molecular structure, potential synthetic routes, and applications, particularly in the burgeoning area of targeted protein degradation, are intended to empower researchers and drug development professionals in their pursuit of novel and effective therapies. As the field of PROTACs and other advanced therapeutic modalities continues to evolve, the importance of well-designed building blocks like this compound is set to grow, making it a compound of considerable interest for future research and development endeavors.
References
An In-Depth Technical Guide to the Spectral Analysis of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive overview of the spectral characterization of the novel compound N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline. As this molecule holds potential interest for researchers in drug discovery and materials science, a thorough understanding of its structural features is paramount. In the absence of published experimental spectra, this document presents predicted spectral data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section includes a detailed, field-proven experimental protocol for data acquisition, offering a robust framework for researchers to validate these predictions. The causality behind experimental choices is elucidated, ensuring a deep understanding of the analytical workflow. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the synthesis and characterization of this and structurally related compounds.
Introduction
This compound is a multifaceted aromatic compound featuring a unique combination of functional groups: a cyclopropylamine moiety, a nitro group, and a trifluoromethyl group. This distinct substitution pattern on the aniline scaffold suggests a range of potential applications, from agrochemicals to pharmaceuticals, where such functionalities are known to impart specific biological activities and physicochemical properties. Accurate structural elucidation is the cornerstone of any research and development endeavor. Spectroscopic techniques are the most powerful tools for this purpose, providing unambiguous evidence of molecular structure.
This guide delves into the four primary spectroscopic methods for the characterization of small organic molecules:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To delineate the carbon-hydrogen framework and the electronic environment of each nucleus.
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Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, confirming the elemental composition.
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Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
Due to the novelty of this compound, this guide utilizes predicted spectral data as a baseline for analysis. The subsequent sections provide not only these predicted values but also detailed, robust protocols for their experimental verification, empowering researchers to confirm the structure of their synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in Chloroform-d (CDCl₃) is summarized in Table 1 . The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-3 |
| ~7.6 | dd | 1H | H-5 |
| ~7.0 | d | 1H | H-6 |
| ~6.5 | br s | 1H | N-H |
| ~2.6 | m | 1H | Cyclopropyl-CH |
| ~0.9 | m | 2H | Cyclopropyl-CH₂ |
| ~0.6 | m | 2H | Cyclopropyl-CH₂ |
Causality of Predictions: The aromatic protons are expected in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton ortho to the strongly electron-withdrawing nitro group (H-3) is predicted to be the most downfield. The trifluoromethyl group, another electron-withdrawing group, will also deshield adjacent protons. The N-H proton is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and solvent. The cyclopropyl protons will appear in the upfield region, characteristic of strained aliphatic rings.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum in CDCl₃ is presented in Table 2 .
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-1 (C-NH) |
| ~140 | C-2 (C-NO₂) |
| ~128 (q) | C-4 (C-CF₃) |
| ~125 (q) | CF₃ |
| ~122 | C-3 |
| ~120 | C-5 |
| ~115 | C-6 |
| ~25 | Cyclopropyl-CH |
| ~7 | Cyclopropyl-CH₂ x 2 |
Causality of Predictions: The aromatic carbons are found in the 110-150 ppm range. The carbons directly attached to the electron-withdrawing nitro and trifluoromethyl groups are expected to be significantly deshielded. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its relatively simple residual solvent peak.[1][2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a standard pulse program with a relaxation delay of 2-5 seconds.
-
A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Apply a baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Diagram of NMR Experimental Workflow:
Caption: Workflow for NMR spectral acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrum Data
The predicted key ions in the electron ionization (EI) mass spectrum of this compound are listed in Table 3 .
Table 3: Predicted Key Ions in the Mass Spectrum
| m/z (mass-to-charge ratio) | Ion | Plausible Origin |
| 246.06 | [M]⁺ | Molecular Ion |
| 229 | [M-OH]⁺ | Loss of OH from the nitro group (ortho effect) |
| 216 | [M-NO]⁺ | Loss of nitric oxide |
| 200 | [M-NO₂]⁺ | Loss of the nitro group |
| 187 | [M-C₃H₅N]⁺ | Loss of cyclopropylamine radical |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Causality of Predictions: The molecular ion peak is expected at m/z 246, corresponding to the molecular weight of the compound (C₁₀H₉F₃N₂O₂). Aromatic nitro compounds often exhibit characteristic fragmentation patterns, including the loss of O, NO, and NO₂. The presence of the cyclopropylamine group may lead to cleavage of the C-N bond. The highly stable trifluoromethyl cation is also a likely fragment.
Experimental Protocol for GC-MS Data Acquisition
This protocol describes a standard method for analyzing a volatile compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph:
-
Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector: Set to 250 °C in splitless mode to maximize sensitivity.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This temperature program allows for good separation from any potential impurities.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV. This energy level is chosen to induce reproducible fragmentation patterns that can be compared with spectral libraries.[3][4]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: 40-450 amu to cover the molecular ion and expected fragments.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Diagram of GC-MS Experimental Workflow:
Caption: Workflow for GC-MS analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
Predicted Infrared Absorption Bands
The predicted major IR absorption bands for this compound are listed in Table 4 .
Table 4: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350-3310 | N-H Stretch | Secondary Amine |
| ~3100-3000 | C-H Stretch (aromatic & vinyl) | Aromatic & Cyclopropyl |
| ~2950-2850 | C-H Stretch (aliphatic) | Cyclopropyl |
| ~1610, ~1475 | C=C Stretch | Aromatic Ring |
| ~1530 | N-O Asymmetric Stretch | Nitro Group |
| ~1350 | N-O Symmetric Stretch | Nitro Group |
| ~1320 | C-F Stretch | Trifluoromethyl Group |
| ~1170, ~1130 | C-F Stretch | Trifluoromethyl Group |
| ~1250-1335 | C-N Stretch | Aromatic Amine |
| ~830 | C-H Out-of-plane Bend | Aromatic Ring |
Causality of Predictions: The N-H stretch of a secondary amine typically appears as a single sharp band in the region of 3350-3310 cm⁻¹.[5] The aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group will be just below 3000 cm⁻¹. The nitro group gives rise to two strong and characteristic bands for its asymmetric and symmetric stretches.[6][7] The C-F stretches of the trifluoromethyl group are also expected to be strong and appear in the 1350-1100 cm⁻¹ region.[8]
Experimental Protocol for FTIR Data Acquisition
This protocol details the Attenuated Total Reflectance (ATR) method, which is a simple and rapid technique for acquiring the IR spectrum of a solid sample.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups based on their characteristic frequencies.
-
Compare the experimental spectrum with the predicted data.
-
Diagram of FTIR-ATR Experimental Workflow:
Caption: Workflow for FTIR-ATR analysis.
Conclusion
This technical guide has provided a comprehensive set of predicted spectral data for this compound, a compound of significant interest in chemical research. The detailed, step-by-step protocols for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offer a clear and robust framework for the experimental verification of these predictions. By explaining the causality behind experimental choices and providing visual workflows, this guide aims to empower researchers to confidently characterize this and other novel molecules. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the structural elucidation of synthesized materials, which is a critical step in advancing scientific discovery.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
University of California, Los Angeles. (n.d.). IR: nitro groups. [Link]
-
ACD/Labs. (2024). NMR Prediction. [Link]
-
Wang, J., et al. (2005). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 109(25), 12432–12440. [Link]
-
Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons. [Link]
-
Mestrelab Research. (2024). Mnova NMRPredict. [Link]
Sources
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Navigating the Nuances of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline: A Technical Guide to Safe Handling and Application
For the modern researcher, scientist, and drug development professional, the introduction of novel chemical entities into the discovery pipeline necessitates a comprehensive understanding of their properties, handling requirements, and potential applications. N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline, a substituted aniline derivative, has emerged as a valuable building block, particularly in the burgeoning field of targeted protein degradation. This guide provides an in-depth technical overview of its safety, handling, and core applications, grounded in scientific principles and practical laboratory experience.
Compound Profile: Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe and effective use. This compound is a solid at room temperature with a melting point range of 70-80°C.[1] Its predicted boiling point is approximately 308.3°C and it has a predicted density of around 1.505 g/cm³.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 887351-41-9 | [2] |
| Molecular Formula | C₁₀H₉F₃N₂O₂ | [1] |
| Molecular Weight | 246.19 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 70-80 °C | [1] |
| Boiling Point (Predicted) | 308.3 ± 42.0 °C | [1] |
| Density (Predicted) | 1.505 ± 0.06 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [1] |
The structure, featuring a nitro group ortho to the amine and a trifluoromethyl group para to the amine, dictates its reactivity and potential hazards. The electron-withdrawing nature of the nitro and trifluoromethyl groups influences the nucleophilicity of the aniline nitrogen, a key consideration in its synthetic applications.
Hazard Identification and Toxicological Profile
Based on data for structurally related compounds such as 4-nitro-3-(trifluoromethyl)aniline, this compound should be handled as a hazardous substance. The European Chemicals Agency (ECHA) has classified 4-nitro-3-(trifluoromethyl)aniline as toxic if swallowed, harmful in contact with skin, causing serious eye irritation, harmful if inhaled, causing skin irritation, and potentially causing respiratory irritation.[3]
Key Hazard Statements for Structurally Similar Compounds:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Given its classification as a potent compound, all handling should be performed by trained personnel in a controlled laboratory environment.
Exposure Controls and Personal Protection: A Mandate for Caution
Due to its hazardous nature, strict exposure controls are imperative when working with this compound. The following personal protective equipment (PPE) and engineering controls are mandatory:
-
Engineering Controls: All work with the solid compound or its solutions should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.
-
Skin Protection:
-
Gloves: Wear two pairs of nitrile gloves or other chemically resistant gloves. Dispose of the outer pair immediately after handling the compound.
-
Lab Coat: A flame-resistant lab coat that is regularly laundered is essential.
-
-
Respiratory Protection: If there is a risk of generating dust outside of a ventilated enclosure, a certified respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage: Mitigating Risk at Every Step
Proper handling and storage are critical to preventing accidental exposure and maintaining the integrity of the compound.
Storage:
-
Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2-8°C.[1]
-
Keep away from heat, sparks, and open flames.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where the compound is handled.
Reactivity Profile and Incompatible Materials
This compound is expected to be incompatible with:
-
Strong Oxidizing Agents: Reactions with strong oxidants can be vigorous and potentially explosive.
-
Strong Acids and Bases: These can cause decomposition or unwanted side reactions.
-
Reducing Agents: The nitro group can be reduced, leading to different chemical species.
Thermal decomposition may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.
Spill, Leak, and Disposal Procedures: A Protocol for Preparedness
In the event of a spill or leak, follow these procedures:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure adequate ventilation, but avoid creating airborne dust.
-
Containment: Wearing appropriate PPE, carefully sweep up the spilled solid using an inert absorbent material (e.g., vermiculite, sand). Avoid generating dust.
-
Collection: Place the contained material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Disposal: Dispose of this compound and any contaminated materials as hazardous waste. All disposal must be in accordance with local, state, and federal regulations. Engage a licensed hazardous waste disposal company for proper management.
Applications in Research and Development: A Key Building Block in Targeted Protein Degradation
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its primary utility lies in its role as a precursor for the synthesis of ligands that recruit the E3 ubiquitin ligase Cereblon (CRBN).
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[4] This is often achieved through the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
The aniline moiety of this compound can be chemically modified, for example, through reduction of the nitro group to an amine, to serve as an attachment point for linkers in PROTAC synthesis. The trifluoromethyl group can enhance binding affinity and metabolic stability of the final compound.
While specific, publicly disclosed PROTACs utilizing this exact molecule are often proprietary, the general synthetic strategies are well-documented in the scientific literature. The synthesis of Cereblon ligands is a key area of research in the development of new therapeutics for a variety of diseases, including cancer.[5][6][7]
Experimental Protocols
Protocol 1: Safe Weighing and Solution Preparation of this compound
Given the potent nature of this compound, a meticulous approach to weighing and solution preparation is essential to prevent exposure and contamination.
Materials:
-
This compound
-
Analytical balance within a ventilated balance enclosure (VBE) or a chemical fume hood
-
Anti-static weigh paper or weigh boat
-
Spatula
-
Appropriate solvent (e.g., DMSO, DMF)
-
Volumetric flask
-
Appropriate PPE (as outlined in Section 3)
Procedure:
-
Preparation: Don all required PPE. Ensure the VBE or fume hood is functioning correctly. Decontaminate the work surface before and after use.
-
Taring: Place the weigh paper or boat on the analytical balance and tare to zero.
-
Dispensing: Carefully and slowly dispense a small amount of this compound onto the weigh paper. Avoid any sudden movements that could generate dust. Use a light touch with the spatula.
-
Weighing: Record the weight of the compound.
-
Transfer: Carefully transfer the weighed solid into the volumetric flask.
-
Dissolution: Add the desired solvent to the volumetric flask to dissolve the compound, ensuring the final volume is accurate.
-
Cleaning: Immediately dispose of the weigh paper and any contaminated materials in a designated hazardous waste container. Clean the spatula and work surface thoroughly.
Caption: Workflow for the safe weighing and solution preparation of potent compounds.
Conclusion
This compound is a specialized chemical intermediate with significant potential in drug discovery, particularly in the synthesis of targeted protein degraders. Its hazardous properties necessitate a comprehensive understanding and strict adherence to safety and handling protocols. By following the guidelines outlined in this technical guide, researchers and drug development professionals can safely and effectively utilize this compound in their pursuit of novel therapeutics.
References
- 1. This compound | 887351-41-9 [amp.chemicalbook.com]
- 2. 887351-41-9|this compound|BLD Pharm [bldpharm.com]
- 3. echa.europa.eu [echa.europa.eu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline: Commercial Availability, Synthesis, and Applications in Drug Discovery
Abstract
N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline is a highly functionalized aniline derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifluoromethyl, nitro, and cyclopropyl moieties provide a versatile platform for the synthesis of complex molecules, particularly in the development of targeted therapies. This technical guide provides an in-depth analysis of its commercial availability, outlines a robust laboratory-scale synthesis protocol, and explores its critical applications, with a focus on its role as an intermediate for advanced pharmaceutical agents like protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.
Introduction and Chemical Identity
This compound (CAS No. 887351-41-9) is an aromatic organic compound featuring a core aniline structure substituted with three key functional groups.[1][2][3] The trifluoromethyl (-CF3) group is a well-known bioisostere for a methyl or ethyl group but imparts significantly different electronic properties, increasing lipophilicity and metabolic stability.[4][5] The nitro (-NO2) group is a strong electron-withdrawing group and a versatile synthetic handle, often serving as a precursor to an amine for further functionalization. The cyclopropyl group is a strained, three-membered ring that can improve metabolic stability, enhance binding affinity, and modulate the conformation of a molecule.[6]
The strategic placement of these groups makes this compound a sought-after intermediate in the synthesis of high-value molecules, particularly in the field of targeted protein degradation and kinase inhibition.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 887351-41-9 | [1][2][3] |
| Molecular Formula | C₁₀H₉F₃N₂O₂ | [1][3] |
| Molecular Weight | 246.2 g/mol | [1][3] |
| Appearance | Typically a yellow to orange solid | Inferred from related compounds |
| Purity | ≥98% (Commercially available) | [1] |
| Storage | Room temperature, in a dry, well-ventilated place | [1][7] |
Commercial Availability
This compound is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery. Researchers can procure this compound in quantities ranging from milligrams to hundreds of grams. It is crucial to obtain the material from a reputable supplier to ensure high purity, which is critical for reproducible downstream synthetic applications.
| Supplier | Purity | Available Quantities | Catalog Number | Reference |
| BLDpharm | - | Varies | 887351-41-9 | [2] |
| CP Lab Safety | min 98% | 100 grams | - | [1] |
| Santa Cruz Biotechnology | - | Varies | sc-484897 | [3] |
Note: Availability and catalog numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis Protocol
While commercially available, this compound can also be synthesized in a laboratory setting. The most common and logical synthetic route is via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitable di-substituted benzene precursor, such as 1-chloro-2-nitro-4-(trifluoromethyl)benzene or 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, with cyclopropylamine. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups activate the aromatic ring towards nucleophilic attack by the amine.
Representative Synthesis Workflow
The diagram below illustrates the general workflow for the synthesis of the title compound.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure adapted from similar syntheses of N-cyclopropyl nitroanilines.[8] CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[9][10]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq.), cyclopropylamine (1.5-2.0 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) to the flask (approx. 5-10 mL per mmol of the limiting reagent).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Wash the organic layer sequentially with water and saturated brine solution to remove the solvent and inorganic salts.[8]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile chemical intermediate. Its structure is pre-validated for inclusion in biologically active molecules.
Protein Degrader Building Block
This compound is explicitly categorized as a "Protein Degrader Building Block".[1] This suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. In this context, the aniline nitrogen, after reduction of the nitro group, can be used as an attachment point for a linker connected to an E3 ligase-binding moiety.
Caption: Logical flow from the starting material to an advanced drug candidate.
Scaffold for Kinase Inhibitors
The aniline scaffold is a common feature in many kinase inhibitors. The cyclopropyl and trifluoromethyl groups can provide advantageous interactions within the ATP-binding pocket of kinases.[6] For example, related N-cyclopropyl benzamide structures have been successfully developed as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[11] The core structure of this compound provides a foundation that medicinal chemists can elaborate upon to target specific kinases involved in cancer and other diseases.
Safety and Handling
This compound is a chemical for research and development purposes and must be handled with care.[1] While a specific Safety Data Sheet (SDS) should be obtained from the supplier, general precautions for related nitroaromatic and aniline compounds apply.
-
Hazard Statements (Anticipated): Harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[7][10][12][13]
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[9]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Avoid breathing dust, fumes, or vapors.[7]
-
Wash hands thoroughly after handling.[12]
-
Store in a tightly closed container in a dry, cool place.[7]
-
Conclusion
This compound is a readily available and synthetically accessible building block of significant interest to the pharmaceutical and life sciences research communities. Its unique combination of functional groups provides a robust starting point for the development of sophisticated molecules, particularly in the promising fields of targeted protein degradation and kinase inhibition. This guide provides the foundational knowledge required for researchers to source, synthesize, and strategically implement this valuable compound in their drug discovery programs.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 887351-41-9|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. jelsciences.com [jelsciences.com]
- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cpachem.com [cpachem.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
The Strategic Incorporation of Trifluoromethylated Aniline Derivatives in Modern Research: A Technical Guide
Introduction: The Ascendancy of Fluorine in a Researcher's Toolkit
In the landscape of contemporary chemical research, particularly within drug discovery and materials science, the strategic introduction of fluorine-containing moieties has become a cornerstone of molecular design. Among these, trifluoromethylated aniline derivatives have emerged as exceptionally valuable scaffolds. Their prevalence stems from the profound and predictable influence of the trifluoromethyl (-CF3) group on the physicochemical and biological properties of the parent aniline molecule. This guide provides an in-depth exploration of trifluoromethylated aniline derivatives, offering field-proven insights into their synthesis, properties, and applications for researchers, scientists, and drug development professionals.
The aniline framework is a fundamental building block in organic chemistry, offering a versatile platform for synthesizing a vast array of molecules.[1] When functionalized with a trifluoromethyl group, the resulting derivative gains enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a highly sought-after intermediate in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide will delve into the causality behind the experimental choices in synthesizing and utilizing these powerful compounds.
Part 1: The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group is a powerful modulator of molecular properties. Its high electronegativity significantly influences the electron density of the aniline ring, which in turn affects the reactivity and basicity of the amino group.[4] This electronic-withdrawing nature is a key consideration in synthetic planning.[1]
One of the most significant contributions of the -CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage.[4] This property can lead to drugs with longer half-lives, reducing the required dosage and frequency of administration.[4]
Furthermore, the trifluoromethyl group substantially increases the lipophilicity of a molecule.[4] This improved ability to penetrate cell membranes is a critical factor in enhancing the bioavailability of drug candidates.[5][6] The strategic placement of a -CF3 group can therefore be a decisive factor in the success of a therapeutic agent.[7]
Table 1: Physicochemical Properties of Representative Trifluoromethylated Anilines
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 2-(Trifluoromethyl)aniline | 88-17-5 | 161.12 | 169-171 | 1.283 | 1.483 |
| 3-(Trifluoromethyl)aniline | 98-16-8 | 161.12 | 187 | 1.29 | 1.480 |
| 4-(Trifluoromethyl)aniline | 455-14-1 | 161.12 | 82-84 (at 18 mmHg) | 1.306 | 1.481 |
| 3-Chloro-2-(trifluoromethyl)aniline | 432-21-3 | 195.57 | 238.2 | 1.425 | 1.5 |
| 4-Nitro-3-(trifluoromethyl)aniline | 393-11-3 | 206.11 | 295.6 | 1.564 | 1.55 |
Note: Physical properties can vary slightly based on the source and purity.[8][9][10][11]
The Concept of Bioisosterism
The trifluoromethyl group is often considered a bioisostere for other chemical groups, meaning it can replace them without significantly altering the molecule's biological activity. This interchangeability is a subject of ongoing research, with the -CF3 group being compared in size and shape to methyl, ethyl, and isopropyl groups.[12][13] Recent analysis suggests that its steric effect is most similar to an ethyl group.[12][13] The ability to use the trifluoromethyl group as a bioisosteric replacement for functionalities like the nitro group has proven effective in improving the "drug-like" properties of compounds, often leading to increased potency and better metabolic stability.[14][15]
Part 2: Synthetic Strategies for Accessing Trifluoromethylated Anilines
The introduction of a trifluoromethyl group onto an aniline ring can be achieved through various synthetic methodologies. The choice of method often depends on the desired substitution pattern (ortho, meta, or para), the presence of other functional groups, and scalability.
Recent Advances in Trifluoromethylation
Historically, the synthesis of trifluoromethylated aromatic compounds posed significant challenges, often requiring harsh reaction conditions or the use of hazardous reagents.[16] However, recent years have seen the development of more user-friendly and efficient methods. Electrophilic trifluoromethylating reagents, such as Togni's and Umemoto's reagents, have revolutionized the field by providing sources of "CF3+" that can react with a variety of nucleophiles, including anilines.[17] These reactions can sometimes be facilitated by metal or organometallic catalysts.[17]
Visible-light-promoted radical C-H trifluoromethylation of free anilines has also emerged as a powerful and economical approach.[18] This method utilizes the commercially available Togni reagent and proceeds at room temperature, offering a milder alternative to traditional methods.[18]
Caption: Modern approaches to the synthesis of trifluoromethylated anilines.
Detailed Protocol: Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives
A notable advancement is the synthesis of ortho-trifluoromethoxylated aniline derivatives, which are valuable building blocks for pharmaceuticals and agrochemicals.[16] The following protocol is based on a two-step sequence involving O-trifluoromethylation and subsequent intramolecular OCF3 migration.[19][20][21]
Step 1: O-Trifluoromethylation of a N-Aryl-N-hydroxyacetamide Derivative
-
Precursor Synthesis: Synthesize the N-hydroxyacetamido precursor, for example, methyl 4-(N-hydroxyacetamido)benzoate, through the reduction of the corresponding nitro compound followed by acetylation.[19]
-
Reaction Setup: In a glovebox or using Schlenk techniques, combine the N-hydroxyacetamido precursor (1.0 equiv), Togni reagent II (1.2 equiv), and a catalytic amount of cesium carbonate (10 mol%) in an oven-dried round-bottom flask.[19][20]
-
Reaction Execution: Add anhydrous chloroform to the flask and stir the mixture at room temperature.[20]
-
Workup and Purification: Monitor the reaction by TLC. Upon completion, the reaction mixture is typically purified by column chromatography to yield the O-trifluoromethylated intermediate.[19]
Step 2: Intramolecular OCF3 Migration
-
Reaction Setup: Place the purified O-trifluoromethylated intermediate in a pressure vessel with nitromethane.[19]
-
Reaction Execution: Seal the vessel and heat the reaction mixture at 120 °C. It is crucial to conduct this step behind a safety shield due to the potential hazards of heated nitromethane.[19]
-
Workup and Purification: After cooling to room temperature, concentrate the reaction mixture in vacuo. The crude product is then purified by column chromatography to afford the desired ortho-trifluoromethoxylated aniline derivative.[19]
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Whitepaper: A Technical Guide to the Rational Design and Application of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline as a Novel Covalent Chemoproteomic Probe
Abstract: The identification of protein targets for bioactive small molecules and the mapping of ligandable sites across the proteome are foundational challenges in drug discovery and chemical biology. Covalent chemical probes, which form permanent bonds with their protein targets, have emerged as powerful tools for addressing these challenges. This guide introduces N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline, a compound not yet established in proteomics, and outlines a scientifically grounded, theoretical framework for its development into a novel, cysteine-reactive chemoproteomic probe. We will deconstruct the molecule's chemical architecture to propose a mechanism of action and provide detailed, field-proven protocols for its synthesis, validation, and application in proteome-wide target discovery. This document serves as a roadmap for researchers, scientists, and drug development professionals to leverage this compound in expanding the covalent probe toolbox.
Introduction: The Unmet Need for Diverse Covalent Probes
Modern proteomics seeks to understand protein function in native biological systems. A key sub-discipline, chemical proteomics, utilizes small-molecule probes to interrogate protein activity, identify ligandable pockets, and discover the cellular targets of therapeutic agents.[1][2][3] Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that has successfully mapped the reactive landscapes of nucleophilic amino acids, with a particular focus on cysteine.[4][5]
Cysteine, though having a low overall abundance, is present in the vast majority of human proteins and its unique nucleophilicity makes it an ideal target for electrophilic probes.[5] Covalent ligands targeting cysteine have led to approved cancer therapeutics and have expanded the "druggable" proteome by engaging shallow binding pockets.[6] However, the field is dominated by a few well-established reactive groups, or "warheads," such as acrylamides and chloroacetamides.[6][7] To fully explore the ligandable cysteinome, there is a pressing need to develop novel probes with unique reactivity profiles.
This guide puts forth this compound as a candidate for a new class of covalent probes. While its application in proteomics is not yet documented, its chemical structure presents a compelling opportunity for rational design. We will explore its potential as a cysteine-reactive probe, leveraging the electron-withdrawing properties of its nitro and trifluoromethyl groups to activate the aromatic ring for nucleophilic attack.
Molecular Deconstruction and Proposed Mechanism of Action
The potential of this compound as a chemical probe lies in the specific arrangement of its functional groups.
-
The Core Scaffold: The aniline ring provides a foundational structure.
-
The Activating Groups: The ortho-nitro (-NO₂) and para-trifluoromethyl (-CF₃) groups are powerful electron-withdrawing groups. Their combined effect significantly lowers the electron density of the aromatic ring, making it highly "electron-deficient."
-
The Leaving Group (Hypothesized): In this proposed mechanism, the nitro group is not the reactive warhead itself, but rather the key activating component that renders a different part of the molecule susceptible to attack. We hypothesize that this compound could function via a Nucleophilic Aromatic Substitution (SNAr) reaction, where a nucleophilic cysteine residue attacks the carbon atom bearing a suitable leaving group. While this specific molecule lacks a canonical leaving group like a halogen, under certain biological conditions, or with slight synthetic modification (e.g., replacing the nitro group with a fluoro or chloro group while retaining another activating group), it could become a potent electrophile.
Proposed Covalent Targeting Mechanism: Nucleophilic Aromatic Substitution (SNAr)
We propose that a hyper-reactive cysteine thiol(ate) in a protein's binding pocket could directly attack the aniline ring, displacing a leaving group. The strong electron-withdrawing nature of the nitro and trifluoromethyl substituents is critical for stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during this reaction, thereby lowering the activation energy and facilitating the covalent bond formation.
Caption: Proposed SNAr mechanism for covalent protein modification.
Experimental Design for Probe Validation and Target Discovery
To validate this compound as a useful probe, a systematic, multi-stage experimental plan is required. This involves synthesizing a version of the probe suitable for downstream analysis and then applying it in increasingly complex biological systems.[8][9][10]
Synthesis of an Alkyne-Tagged Probe for Bio-orthogonal Ligation
For target identification using mass spectrometry, the core molecule must be derivatized with a bio-orthogonal handle.[8][9] A terminal alkyne is ideal as it allows for "click chemistry" conjugation to a biotin-azide reporter tag for enrichment.
Protocol 1: Synthesis of Alkyne-Derivatized Probe
-
Starting Material: this compound.
-
Reaction: Modify the cyclopropylamine or aniline nitrogen with a linker containing a terminal alkyne. A common strategy is acylation using a reagent like 4-pentynoic acid N-hydroxysuccinimide (NHS) ester.
-
Purification: Purify the final product, the "probe compound," using flash column chromatography.
-
Characterization: Confirm the structure and purity of the probe compound via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Validation: Target Engagement with a Model Protein
Before moving to the complex proteome, the probe's reactivity should be confirmed with a known cysteine-containing protein, such as recombinant human GSTP1 or a specific kinase.
Protocol 2: Recombinant Protein Labeling
-
Incubation: Incubate the recombinant protein (e.g., 5 µM) with varying concentrations of the alkyne-probe (e.g., 10-100 µM) in a suitable buffer (e.g., PBS, pH 7.4) for 1 hour at 37°C.
-
Click Chemistry: To the reaction mixture, add copper(I)-catalyst (e.g., TBTA, CuSO₄, and a reducing agent like sodium ascorbate) and an azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin). Allow the reaction to proceed for 1 hour at room temperature.
-
Analysis by SDS-PAGE: Quench the reaction with SDS-PAGE loading buffer. Separate proteins by gel electrophoresis and visualize biotinylated proteins by Western blot using a streptavidin-HRP conjugate. An increasing band intensity with higher probe concentration indicates successful covalent labeling.
-
Analysis by Mass Spectrometry: For site identification, digest the labeled protein with trypsin and analyze the resulting peptides by LC-MS/MS to identify the specific peptide modified by the probe.[11][12]
Proteome-Wide Target Identification in Cell Lysate
The ultimate goal is to identify the cellular targets of the probe in a complex biological mixture, such as a cancer cell line lysate.[8][9]
Protocol 3: Chemoproteomic Profiling in Cell Lysate
-
Lysate Preparation: Harvest cultured cells (e.g., HEK293T or Jurkat) and lyse them in a detergent-free buffer (e.g., PBS) via sonication. Clarify the lysate by centrifugation to obtain the soluble proteome.
-
Probe Labeling: Treat the proteome (1 mg/mL) with the alkyne-probe at a final concentration (e.g., 50 µM) for 1 hour at 37°C. Include a DMSO-treated sample as a negative control.
-
Competition Experiment (Crucial for Target Validation): In a separate sample, pre-incubate the lysate with a 50-fold excess of the "parent" compound (the original this compound without the alkyne tag) for 30 minutes before adding the alkyne-probe. True targets will show diminished labeling in this competed sample.[9]
-
Click Reaction & Enrichment: Conjugate the probe-labeled proteins to biotin-azide as described in Protocol 2. Enrich the biotinylated proteins using streptavidin-agarose beads.
-
On-Bead Digestion: Thoroughly wash the beads to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides overnight.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the peptides using a high-resolution Orbitrap mass spectrometer.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a human protein database to identify the enriched proteins. True targets should be highly enriched in the probe-treated sample compared to the DMSO control and should show significantly reduced abundance in the competed sample.
Caption: General workflow for chemoproteomic target identification.
Data Interpretation and Target Validation
Successful execution of the chemoproteomics workflow will yield a list of potential protein targets. Rigorous data analysis is paramount for distinguishing true interactors from background contaminants.
| Metric | Description | Criteria for a High-Confidence Target |
| Enrichment Ratio | Ratio of protein abundance in the probe-treated sample vs. the DMSO control. | > 3-fold enrichment. |
| Competition Ratio | Ratio of protein abundance in the probe-treated sample vs. the competitor pre-treated sample. | > 70% reduction in signal in the competed sample. |
| Statistical Significance | An adjusted p-value (or q-value) representing the significance of the enrichment. | p-value < 0.05. |
| Site Identification | Direct identification of the probe-modified peptide by MS/MS. | Confirms direct covalent engagement. |
Table 1. Criteria for high-confidence identification of protein targets.
Conclusion and Future Directions
This technical guide has presented a comprehensive, albeit theoretical, framework for establishing this compound as a novel covalent probe for proteomics research. By leveraging its inherent chemical properties, we have proposed a plausible mechanism of action and detailed the necessary experimental workflows for its validation and application. The success of this approach hinges on the principles of rational design, bio-orthogonal chemistry, and advanced mass spectrometry. The development of new chemical probes with unique reactivity is essential for expanding our understanding of the druggable proteome and accelerating the discovery of next-generation therapeutics.
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Title: Cysteine-reactive probes and their use in chemical proteomics. Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Source: Cell Chemical Biology (Published by NIH) URL: [Link]
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Title: Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Source: Journal of Medicinal Chemistry (Published by NIH) URL: [Link]
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understanding the reactivity of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
An In-Depth Technical Guide to the Reactivity of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
Abstract
This compound is a multifaceted chemical intermediate whose value in contemporary research, particularly in the fields of medicinal chemistry and materials science, is rapidly growing. Its unique structural architecture, characterized by a trifluoromethyl group, a nitro group, and a cyclopropyl moiety appended to an aniline scaffold, imparts a complex and highly tunable reactivity profile. This guide provides an in-depth exploration of the electronic and steric factors governing the molecule's chemical behavior. We will dissect the reactivity of its key functional groups, present detailed protocols for its principal transformations, and discuss its applications as a strategic building block in the synthesis of higher-order molecular systems. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic intermediate.
Structural Analysis and Electronic Profile
The reactivity of this compound is a direct consequence of the interplay between its constituent functional groups. Understanding the electronic contribution of each component is paramount to predicting its behavior in chemical transformations.
-
The Aromatic Core : The benzene ring is heavily influenced by two powerful electron-withdrawing groups (EWGs): the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group.
-
Nitro Group (-NO₂) : Positioned ortho to the amine, the nitro group exerts a strong deactivating effect on the aromatic ring through both inductive withdrawal (-I) and resonance withdrawal (-M). This significantly reduces the electron density of the π-system, making it less susceptible to electrophilic aromatic substitution.
-
Trifluoromethyl Group (-CF₃) : Located at the para position, the -CF₃ group is one of the most potent electron-withdrawing groups, acting primarily through a powerful inductive effect (-I)[1].
-
This pronounced electron deficiency makes the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , should a suitable leaving group be present on the ring[2][3].
-
The N-Cyclopropyl Amine : The secondary amine is a critical reactive center.
-
Cyclopropyl Group : This three-membered ring is not merely a sterically bulky alkyl substituent. Due to significant ring strain, the C-C bonds possess a high degree of p-character, often described as "bent bonds"[4][5]. This allows the cyclopropyl group to engage in hyperconjugation, effectively stabilizing adjacent positive charges[6][7]. This unique electronic nature can influence the reactivity of the neighboring nitrogen atom.
-
Nitrogen Lone Pair : The lone pair of electrons on the nitrogen atom can, in principle, donate into the aromatic ring. However, this effect is largely overridden by the powerful EWGs. The primary reactivity of this site involves classical amine chemistry, such as acylation and alkylation.
-
The following diagram illustrates the key structural features influencing the molecule's reactivity.
Caption: Key functional groups and their electronic influence on the reactivity of the core structure.
Principal Chemical Transformations
The strategic placement of functional groups allows for several high-yield and chemoselective transformations, making this molecule a versatile synthetic intermediate.
Reduction of the Nitro Group
The most significant and widely utilized reaction of this compound is the reduction of the nitro group to a primary amine. This transformation yields N¹-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine , a crucial precursor for the synthesis of heterocyclic compounds like benzimidazoles, which are prevalent in many pharmaceutical agents.
Mechanism: The reduction of aromatic nitro compounds can proceed through various pathways, often involving nitroso and hydroxylamine intermediates. With catalytic hydrogenation or metal/acid systems, the reaction typically proceeds to the corresponding aniline in a single synthetic operation.
Common Reduction Methodologies:
| Reagent/System | Conditions | Advantages | Considerations |
| H₂ / Pd-C | 1-5 atm H₂, RT, MeOH/EtOH | High yield, clean reaction, easy workup | Requires hydrogenation equipment, catalyst can be pyrophoric |
| Fe / HCl or NH₄Cl | Reflux, EtOH/H₂O | Inexpensive, effective, industrially scalable | Stoichiometric iron salts produced, acidic conditions |
| SnCl₂·2H₂O / HCl | RT or gentle heating, EtOH | Mild conditions, good functional group tolerance | Stoichiometric tin waste, requires careful workup |
| Sodium Hydrosulfite (Na₂S₂O₄) | Biphasic system (e.g., DCM/H₂O), phase transfer catalyst | Mild, useful for sensitive substrates | Can sometimes be sluggish, requires excess reagent |
Experimental Protocol: Reduction using Iron and Ammonium Chloride
This protocol offers a balance of cost-effectiveness, safety, and efficiency, avoiding the need for high-pressure hydrogenation equipment.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), ethanol (10 mL/mmol), and water (2.5 mL/mmol).
-
Reagent Addition: Add iron powder (3.0-5.0 eq) and ammonium chloride (4.0-6.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude diamine product, which can often be used without further purification or can be purified by column chromatography.
Caption: Experimental workflow for the iron-mediated reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
While the title compound lacks a canonical leaving group for SNAr, its structure is primed for this reaction. If synthesized from a halogenated precursor, such as 4-chloro-3-nitrobenzotrifluoride , the chlorine atom is highly activated towards displacement by a nucleophile like cyclopropylamine[8]. The SNAr mechanism is generally accepted to proceed via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex, although concerted mechanisms have also been identified[2][9].
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Synthetic Protocol: Synthesis via SNAr
The synthesis of the title compound is efficiently achieved through the SNAr reaction between 1-fluoro-2-nitro-4-(trifluoromethyl)benzene and cyclopropylamine. The fluoride leaving group is particularly effective in this context.
-
Setup: In a sealed pressure vessel, combine 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq), cyclopropylamine (1.2-1.5 eq), and a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq), to act as a scavenger for the HF generated.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into a large volume of water. A solid product should precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and then with a cold, non-polar solvent like hexane to remove less polar impurities.
-
Purification: The product is often of high purity after filtration. If necessary, it can be recrystallized from an ethanol/water mixture or purified by silica gel chromatography.
Applications in Research and Development
The unique combination of a reactive handle (the nitro group, convertible to an amine) and metabolically robustifying groups (cyclopropyl, trifluoromethyl) makes this compound a valuable starting material.
-
Pharmaceuticals: The resulting 1,2-diamine is a cornerstone for building benzimidazole-containing molecules. These scaffolds are found in a wide range of biologically active compounds, including kinase inhibitors for oncology and anti-parasitic agents[1]. The trifluoromethyl group often enhances drug properties such as metabolic stability and receptor binding affinity[10]. The cyclopropyl group can improve metabolic stability and provide a favorable vector for binding within a protein active site[5][11].
-
Agrochemicals: Similar to pharmaceuticals, the structural motifs are useful in the development of new pesticides and herbicides with improved efficacy and environmental profiles[1].
-
Materials Science: The high fluorine content and defined electronic structure make this compound and its derivatives candidates for the synthesis of advanced polymers, dyes, and materials with specific optical or electronic properties[1].
Conclusion
This compound is a textbook example of a modern synthetic building block where multiple functional groups are strategically positioned to allow for selective and high-value chemical transformations. Its reactivity is dominated by the electron-deficient nature of the aromatic ring, making the reduction of the nitro group its most synthetically useful transformation. A thorough understanding of the electronic interplay between its functional groups empowers chemists to leverage its reactivity for the efficient construction of complex molecular targets in drug discovery and materials science.
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-
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-
ACS Organic & Inorganic Au. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. (2022-11-21). Available from: [Link]
-
ResearchGate. The Cyclopropyl Group: An Excited State Aromaticity Indicator?. Available from: [Link]
-
YouTube. reduction of nitro groups to anilines. (2019-01-03). Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
-
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-
Chemistry Stack Exchange. Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate?. (2020-06-19). Available from: [Link]
-
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-
Chemistry Stack Exchange. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. (2014-11-03). Available from: [Link]
-
Bálint Gál Burns Group. The chemistry and biology of cyclopropyl compounds. (2013-11-21). Available from: [Link]
-
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-
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-
European Patent Office. Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - EP 0430847 A1. Available from: [Link]
-
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-
PrepChem.com. Synthesis of A. N-cyclopropyl-2-nitroaniline. Available from: [Link]
-
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-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
PubMed Central (NIH). Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
-
National Institutes of Health (NIH). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024-07-26). Available from: [Link]
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-
National Institutes of Health (NIH). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Available from: [Link]
-
PubChemLite. N-cyclopropyl-2-nitroaniline (C9H10N2O2). Available from: [Link]
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Methodological & Application
Synthesis Protocol for N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline: An Application Note for Advanced Pharmaceutical Intermediate Synthesis
Introduction
N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline is a key building block in the synthesis of various pharmacologically active molecules. The presence of the cyclopropylamine moiety, a common feature in many modern drugs, combined with the electronically distinct trifluoromethyl and nitro groups, makes this compound a versatile intermediate for drug discovery and development.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound, grounded in the principles of nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and outline the necessary safety precautions and characterization methods.
The synthesis of N-cyclopropylanilines can be challenging due to the inherent stability of the cyclopropyl group.[2] However, the strategic placement of strong electron-withdrawing groups, such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the aromatic ring, significantly activates the substrate towards nucleophilic attack.[3] This activation allows for a direct and efficient synthesis via an SNAr mechanism, a cornerstone of modern organic synthesis.[4]
Reaction Mechanism and Rationale
The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the nucleophilic attack of cyclopropylamine on the carbon atom bearing the chlorine atom in 4-chloro-3-nitrobenzotrifluoride. This attack is facilitated by the strong electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups, which delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it.[4] The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final product.
Caption: SNAr mechanism for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS No. |
| 4-Chloro-3-nitrobenzotrifluoride | ≥98% | Sigma-Aldrich | 121-17-5 |
| Cyclopropylamine | ≥99% | TCI Chemicals | 765-30-0 |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Fisher Scientific | 67-68-5 |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 |
| Hexanes | ACS Grade | VWR | 110-54-3 |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |
Equipment
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system with silica gel
-
Standard laboratory glassware
Experimental Protocol
Reaction Setup and Execution
-
Reaction Assembly: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: To the flask, add 4-chloro-3-nitrobenzotrifluoride (1.0 eq), followed by anhydrous dimethyl sulfoxide (DMSO) (approximately 5 mL per mmol of the limiting reagent).
-
Initiation: Begin stirring the mixture and add cyclopropylamine (1.2 eq) dropwise at room temperature. A mild exotherm may be observed.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent. The product spot should be more polar than the starting material.
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water (approximately 10 times the volume of DMSO used).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Elution: Use a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to elute the product.
-
Isolation: Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to obtain this compound as a solid.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: Aromatic protons will appear in the downfield region (approximately 7.0-8.5 ppm) with coupling patterns consistent with a trisubstituted benzene ring. The NH proton will likely be a broad singlet around 8.0-9.0 ppm. The methine proton of the cyclopropyl group will be a multiplet around 2.6-2.8 ppm, and the methylene protons of the cyclopropyl group will be multiplets in the upfield region (approximately 0.6-1.0 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: Aromatic carbons will appear in the range of 115-150 ppm. The carbon of the trifluoromethyl group will be a quartet due to C-F coupling. The cyclopropyl carbons will be in the upfield region (methine around 30 ppm, methylenes around 10 ppm).
-
FT-IR (ATR): Expected characteristic peaks (cm⁻¹): N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring and cyclopropyl group (around 2900-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1520 and 1350 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (246.19 g/mol ). Fragmentation patterns may include the loss of the nitro group and cleavage of the cyclopropyl ring.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Handling of Reagents:
-
4-Chloro-3-nitrobenzotrifluoride: This compound is an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.[5]
-
Cyclopropylamine: This is a highly flammable and corrosive liquid.[6][7] It can cause severe skin burns and eye damage.[1][8] It is also harmful if inhaled or swallowed.[2] All handling must be done in a fume hood, away from ignition sources.
-
Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Handle with care.
Reaction and Work-up:
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions.
-
The quenching step with ice-water should be performed slowly and carefully, as the reaction mixture may be hot.
-
Handle all organic solvents in a well-ventilated area.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By leveraging the principles of nucleophilic aromatic substitution, this method offers an efficient route to this valuable pharmaceutical intermediate. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis. The provided characterization data will aid in the verification of the final product's identity and purity.
References
-
Practical Synthesis of N-Cyclopropylanilines via Direct Condensation of Anilines with [(1-Ethoxycyclopropyl)oxy]trimethylsilane. Bull. Korean Chem. Soc.2001 , 22(5), 541. [Link]
-
The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis. [Link]
-
Nucleophilic aromatic substitution reaction mechanism - Meisenheimer complex & benzyne intermediate. YouTube. [Link]
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- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
Application Note: N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline as a Key Intermediate for VHL Ligand Synthesis in PROTAC Development
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, moving beyond traditional occupancy-based inhibition to induce the degradation of specific target proteins.[1] These heterobifunctional molecules act as a bridge between a protein of interest (POI) and an E3 ubiquitin ligase, hijacking the cell's own ubiquitin-proteasome system (UPS) to tag the POI for destruction.[1][2]
Among the handful of E3 ligases successfully recruited for PROTACs, the Von Hippel-Lindau (VHL) E3 ligase is a cornerstone of the technology, owing to its widespread expression and the availability of potent, well-characterized small molecule ligands.[3][4] The development of these VHL ligands was a critical breakthrough, enabling the creation of cell-permeable and highly effective PROTACs.[5][6]
This application note provides a detailed guide for researchers and drug development professionals on the strategic use of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline as a crucial starting material for the synthesis of a common and highly effective VHL ligand scaffold. We will elucidate the underlying chemical principles, provide a detailed, step-by-step synthetic protocol, and discuss the characterization of the key intermediate.
The VHL-Mediated PROTAC Mechanism of Action
VHL-based PROTACs function by inducing the formation of a ternary complex between the target POI and the VHL E3 ligase complex (comprising VHL, Elongin B/C, Cullin 2, and Rbx1).[5][7] This induced proximity facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[8] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein into smaller peptides.[2] The PROTAC molecule, having acted catalytically, is then released to engage another POI and E3 ligase, initiating another degradation cycle.[9]
Figure 1: VHL-mediated protein degradation pathway induced by a PROTAC.
Synthetic Strategy: From Aniline Precursor to VHL Ligand Core
The synthesis of the canonical VHL ligand from this compound involves a critical two-step sequence: reduction of the nitro group to unmask a reactive aniline, followed by amide coupling to the core hydroxyproline moiety. This aniline derivative is an ideal starting point due to the strategic placement of the trifluoromethyl and cyclopropyl groups, which are key for binding to the VHL protein.
Figure 2: High-level synthetic workflow from the aniline precursor to the VHL ligand.
Experimental Protocols
PART A: Synthesis of N¹-Cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine
This protocol details the reduction of the nitro group. The choice of iron powder in acidic medium is a classic, cost-effective, and highly efficient method for this transformation, avoiding the need for high-pressure hydrogenation equipment.
Rationale: The nitro group is electron-withdrawing and must be converted to a nucleophilic amine to enable the subsequent amide bond formation. Iron metal acts as the reducing agent, being oxidized from Fe(0) to iron salts in the presence of an acid like ammonium chloride or acetic acid, which also serves as a proton source.
Materials:
-
This compound (1.0 eq)
-
Iron powder (<100 mesh) (5.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ammonium Chloride (NH₄Cl) (1.0 M aqueous solution) or Acetic Acid (AcOH)
-
Celite®
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and ethanol (approx. 10 mL per 1 g of starting material).
-
Add iron powder (5.0 eq) to the suspension.
-
Initiation: Begin vigorous stirring and add the aqueous NH₄Cl solution (or a 1:1 mixture of water and acetic acid). The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ample ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, N¹-Cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine, can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
PART B: Amide Coupling with Boc-Hyp-OH
This protocol describes the crucial amide bond formation that connects the aniline intermediate to the hydroxyproline core of the VHL ligand.
Rationale: This step utilizes a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid of Boc-Hyp-OH.[10] The activated acid then readily reacts with the more nucleophilic primary amine of the diamine intermediate. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction and maintain an optimal pH.[10]
Materials:
-
N¹-Cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq)
-
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Hyp-OH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Addition of Amine: Add a solution of N¹-Cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) in a minimal amount of anhydrous DMF to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired coupled product.
Data Summary and Characterization
The successful synthesis of the intermediates and final products must be confirmed through rigorous analytical techniques. This self-validating system ensures the identity and purity of the compounds before proceeding to subsequent synthetic steps or biological assays.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Key Analytical Techniques |
| This compound | C₁₀H₉F₃N₂O₂ | 262.19 | - (Starting) | ¹H NMR, ¹³C NMR, LC-MS |
| N¹-Cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine | C₁₀H₁₁F₃N₂ | 232.20 | 80-95% | LC-MS (confirm mass), ¹H NMR (disappearance of nitro) |
| tert-butyl (2S,4R)-2-((2-(cyclopropylamino)-5-(trifluoromethyl)phenyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate | C₂₂H₂₈F₃N₃O₄ | 471.47 | 60-85% | ¹H NMR (confirm coupling), ¹³C NMR, LC-MS (confirm mass) |
Conclusion
This compound is a highly valuable and strategically designed building block for the synthesis of VHL ligands used in PROTAC development. The protocols outlined in this application note provide a reliable and reproducible pathway to generate the core VHL ligand scaffold. The straightforward reduction and robust amide coupling procedures allow for the efficient construction of this critical E3 ligase handle, enabling researchers to focus on the subsequent attachment of linkers and POI-binding moieties to create novel and potent protein degraders.
References
-
de Wispelaere, M., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). VHL ligands found in PROTACs. Linker attachment options are represented... [Image]. [Link]
-
Ahmad, S., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. [Request PDF]. [Link]
-
Wang, J., et al. (2022). VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives. European Journal of Medicinal Chemistry. [Link]
-
Taft, B. R., et al. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. [Link]
-
Testa, A., et al. (2020). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Medicinal Chemistry. [Link]
-
Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
-
Ciulli, A., & Crews, C. M. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]
-
Marín-García, P., et al. (2022). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences. [Link]
-
Hu, et al. (2019). Synthesis of VHL ligand 122 with an (S)-methyl group on the benzylic... [Image]. ResearchGate. [Link]
-
Chemspace. (n.d.). This compound. [Link]
-
ChemBK. (n.d.). N1-cyclopropylmethyl-2-nitro-4-(trifluoromethyl)aniline. [Link]
-
ResearchGate. (n.d.). PROTAC composition and mechanism of PROTAC. [Image]. [Link]
-
Zhao, L., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Signal Transduction and Targeted Therapy. [Link]
-
Lee, H., et al. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. RSC Medicinal Chemistry. [Link]
Sources
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline in Modern Pharmaceutical Synthesis
Executive Summary: A Versatile Building Block for Complex Scaffolds
N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline is a highly functionalized aromatic intermediate poised for significant applications in contemporary drug discovery and development. Its unique trifecta of chemical motifs—a reactive cyclopropylamine, a versatile nitro group, and a metabolically robust trifluoromethyl group—makes it an exceptionally valuable building block.
The electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the aromatic ring, influencing its reactivity in a predictable manner, while simultaneously providing handles for subsequent, high-yield transformations.[1] The trifluoromethyl moiety is a well-established feature in modern pharmaceuticals, often incorporated to enhance metabolic stability, binding affinity, and bioavailability.[2][3] The cyclopropyl group, a non-classical bioisostere, introduces conformational rigidity and novel structural space, which can be pivotal for optimizing a drug candidate's selectivity and potency.[4][5]
This guide provides an in-depth analysis of this compound's properties, strategic applications, and detailed protocols for its core transformations, focusing on its utility in constructing complex pharmaceutical intermediates analogous to established anti-cancer agents.
Compound Profile: Properties and Safe Handling
A thorough understanding of the physicochemical properties and safety requirements is paramount before any experimental work.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 887351-41-9 | [6][7][8] |
| Molecular Formula | C₁₀H₉F₃N₂O₂ | [6] |
| Molecular Weight | 246.19 g/mol | [6] |
| Appearance | Crystalline Solid (Typical) | N/A |
| Purity | ≥98% (Typical) | [6] |
| Storage | Room temperature, in a dry, well-ventilated place. | [6][9] |
Safety & Handling Protocols
This compound is an irritant and requires careful handling to minimize exposure.[10]
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]
-
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood.[9] Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10]
-
Engineering Controls: Ensure adequate ventilation and the availability of an emergency eye wash station and safety shower.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[9]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[9]
Core Application: A Gateway to Bioactive Anilide Scaffolds
The primary utility of this compound lies in its role as a precursor to more complex molecules. A common and critical synthetic operation involves the acylation of the secondary amine, followed by the reduction of the nitro group. This sequence transforms the starting material into a 1,2-diaminobenzene derivative, a privileged scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapies.
This workflow is exemplified by its potential use in creating analogues of non-steroidal anti-androgen drugs like Bicalutamide. While the canonical synthesis of Bicalutamide uses a different aniline,[11][12][13] our subject compound allows for the introduction of a cyclopropyl group, providing a route to novel chemical entities with potentially improved pharmacological profiles.
Experimental Protocols
The following protocols are foundational for leveraging this compound in a synthetic campaign.
Protocol 1: Acylation of the Cyclopropylamine Moiety
This protocol details the formation of an amide bond, a cornerstone reaction in pharmaceutical synthesis. The causality for using a polar aprotic solvent like N,N-Dimethylacetamide (DMA) is to ensure the solubility of the aniline starting material and to facilitate the reaction with the acyl chloride.[11][12] A mild base is often included to scavenge the HCl byproduct.
Reaction: this compound + Methacryloyl Chloride → N-(N-Cyclopropyl-2-nitro-4-(trifluoromethyl)phenyl)-2-methylpropenamide
Materials & Reagents:
| Reagent | MW ( g/mol ) | M-equiv | Amount |
| This compound | 246.19 | 1.0 | (e.g., 5.00 g) |
| Methacryloyl Chloride | 104.53 | 1.2 | (e.g., 2.54 g) |
| N,N-Dimethylacetamide (DMA) | 87.12 | - | (e.g., 40 mL) |
| Pyridine | 79.10 | 1.5 | (e.g., 2.42 g) |
| Ethyl Acetate | - | - | For workup |
| Saturated NaHCO₃ solution | - | - | For workup |
| Brine | - | - | For workup |
| Anhydrous MgSO₄ | - | - | For drying |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Add anhydrous N,N-Dimethylacetamide (DMA) to dissolve the starting material, followed by pyridine (1.5 eq).
-
Cool the stirring solution to 0 °C using an ice bath.
-
Add methacryloyl chloride (1.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).[12]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired N-acyl intermediate.
Protocol 2: Chemoselective Reduction of the Nitro Group
The reduction of the aromatic nitro group to a primary amine is a critical transformation that unlocks the potential for further diversification. Catalytic hydrogenation is the method of choice due to its high chemoselectivity, clean conversion, and avoidance of harsh acidic or metallic reagents that can be difficult to remove.[14] The palladium on carbon (Pd/C) catalyst efficiently facilitates the reduction with molecular hydrogen without affecting the trifluoromethyl group or risking dechlorination, which can be a concern with other methods.[15][16]
Reaction: N-Acyl Intermediate + H₂ → N-(2-Amino-N-cyclopropyl-4-(trifluoromethyl)phenyl)amide
Materials & Reagents:
| Reagent | M-equiv | Amount |
| N-Acyl Intermediate from Protocol 1 | 1.0 | (e.g., 5.00 g) |
| 10% Palladium on Carbon (Pd/C) | 5-10 mol% | (e.g., 250-500 mg) |
| Methanol or Ethyl Acetate | - | (e.g., 100 mL) |
| Celite® | - | For filtration |
Procedure:
-
Add the N-acyl intermediate to a suitable hydrogenation vessel.
-
Add the solvent (methanol or ethyl acetate) to dissolve the material.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric; do not add to a dry vessel or allow it to dry in the open air.
-
Seal the vessel and purge it several times with an inert gas (N₂ or Argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi).
-
Stir the reaction vigorously at room temperature. The reaction is often exothermic and may require initial cooling.
-
Monitor the reaction by observing hydrogen uptake and/or by TLC/LC-MS analysis of aliquots.
-
Once the reaction is complete (typically 4-12 hours), carefully vent the hydrogen and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude diamine intermediate, which is often pure enough for subsequent steps.
Mechanistic Insights & Troubleshooting
-
Causality of Reagent Choice: The choice of catalytic hydrogenation for the nitro reduction is deliberate. Stronger reducing agents, such as lithium aluminum hydride, are generally not used for aryl nitro reductions as they can lead to undesired side products like azo compounds.[16] Metal-acid systems like Sn/HCl are effective but result in acidic waste streams and require careful purification to remove metal salts.[14]
-
Troubleshooting Incomplete Reduction: If the hydrogenation stalls, it may be due to catalyst poisoning. The catalyst can be filtered and replaced with a fresh batch. Ensure the hydrogen source is pure and the system is free of leaks.
-
Controlling Exotherms: The hydrogenation of a nitro group is highly exothermic. For larger-scale reactions, controlled addition of the substrate to a slurry of the catalyst or the use of a cooling bath is essential to maintain a safe operating temperature.
References
-
N-Cyclopropyl-2-nitro-4-trifluoromethylaniline, min 98%, 100 grams. CP Lab Safety. [Link]
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Safety data sheet - 4-(Trifluoromethyl)aniline. CPAchem. [Link]
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Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. National Center for Biotechnology Information (PMC). [Link]
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Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. Cardiff University ORCA. [Link]
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Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Moleqube. [Link]
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Mechanistic studies on the synthesis of bicalutamide. Royal Society of Chemistry. [Link]
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Synthesis of (R)-bicalutamide derivatives. ResearchGate. [Link]
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N1-cyclopropylmethyl-2-nitro-4-(trifluoromethyl)aniline. ChemBK. [Link]
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Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Synthetic routes to pharmaceutically relevant intermediates using the reported method. ResearchGate. [Link]
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Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
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Reduction of Nitro Compounds, Through different Reaction Conditions. Semantic Scholar. [Link]
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Reduction of nitro compounds. Wikipedia. [Link]
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Synthetic routes of compounds 1–27. ResearchGate. [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]
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Synthetic Approaches to the New Drugs Approved During 2015. ACS Publications. [Link]
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Recent applications of click chemistry in drug discovery. PubMed. [Link]
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A Convenient Route to Trifluoromethyl-Substituted Cyclopropane Derivatives. ResearchGate. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information (PMC). [Link]
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Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Center for Biotechnology Information (PMC). [Link]
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Application Notes and Protocols for N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline in Agrochemical Development
Forward
The relentless pursuit of novel and effective agrochemicals is paramount to ensuring global food security. Within the vast chemical landscape available to researchers, substituted anilines, particularly dinitroanilines, have historically proven to be a rich source of herbicidal compounds. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline as a next-generation agrochemical.
While direct and extensive public-domain data on this specific molecule is nascent, its structural similarity to established dinitroaniline herbicides, such as trifluralin, provides a strong scientific basis for its investigation. The protocols and insights presented herein are synthesized from established methodologies for dinitroaniline herbicides and are intended to serve as a robust starting point for the systematic evaluation of this compound.
Part 1: Scientific Rationale and Mechanistic Overview
The Dinitroaniline Class: A Proven Scaffold for Herbicidal Activity
The dinitroaniline class of herbicides, first introduced in the 1960s, are a cornerstone of modern weed management.[1] These compounds are primarily used as pre-emergence herbicides, controlling a wide spectrum of annual grasses and broadleaf weeds.[2] Their efficacy stems from a specific and well-documented mode of action: the disruption of microtubule formation in plant cells.[2][3][4][5]
Postulated Mode of Action for this compound
Based on its chemical structure, this compound is hypothesized to function as a microtubule assembly inhibitor. The proposed mechanism is as follows:
-
Uptake: Like other dinitroanilines, this compound is expected to be absorbed by the emerging shoots and roots of germinating seeds from the soil.[1] Due to its likely low water solubility and high volatility, vapor phase absorption is a probable route of entry.[3][5]
-
Tubulin Binding: Once inside the plant cell, this compound is predicted to bind to tubulin, the protein subunit that polymerizes to form microtubules.[3][4][5]
-
Disruption of Microtubule Formation: This binding event disrupts the assembly and disassembly dynamics of microtubules, leading to a loss of spindle microtubules during mitosis.[1][2]
-
Inhibition of Cell Division: The absence of functional microtubules prevents proper chromosome segregation and cell plate formation, ultimately halting cell division and inhibiting root and shoot growth.[2]
The presence of the trifluoromethyl group is known to enhance the biological activity and stability of many agrochemicals.[6][7] The cyclopropyl moiety may also contribute to the molecule's binding affinity and overall efficacy.
Visualizing the Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Part 2: Experimental Protocols for Efficacy Evaluation
The following protocols provide a framework for the initial screening and evaluation of this compound as a potential herbicide.
Greenhouse Pre-Emergence Herbicidal Efficacy Assay
Objective: To determine the dose-response relationship and calculate the effective concentration for 50% and 90% growth reduction (EC₅₀ and EC₉₀) of target weed species when treated with this compound in a pre-emergence application.
Materials and Equipment:
-
Test Compound: this compound
-
Test Species: Seeds of common weed species (e.g., Lolium rigidum, Amaranthus retroflexus) and a tolerant crop species (e.g., Triticum aestivum).
-
Growth Medium: Standard greenhouse potting mix.
-
Containers: 10 cm diameter pots with drainage.
-
Greenhouse: Controlled environment with regulated temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 16h photoperiod).[8]
-
Sprayer: Laboratory track sprayer with a flat-fan nozzle.
-
General Lab Equipment: Analytical balance, volumetric flasks, pipettes, acetone (as a solvent), non-ionic surfactant.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Perform serial dilutions to create a range of test concentrations. A typical range to start with for a novel compound would be from 0.01 kg/ha to 2.0 kg/ha active ingredient.
-
Prepare a spray solution by adding the appropriate amount of the stock solution and a non-ionic surfactant to water. The final acetone concentration should be minimal and consistent across all treatments.
-
-
Planting:
-
Fill pots with the growth medium.
-
Sow a predetermined number of seeds of the target weed and crop species at a consistent depth.
-
-
Herbicide Application:
-
Immediately after planting, apply the test solutions to the soil surface using the laboratory track sprayer to ensure uniform coverage.[9]
-
Include a negative control (sprayed with the carrier solution only) and a positive control (a commercial dinitroaniline herbicide like trifluralin).
-
-
Incubation:
-
Place the treated pots in the greenhouse in a randomized complete block design.
-
Water the pots as needed, avoiding surface runoff.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 21 days), visually assess the percentage of weed control compared to the untreated control.
-
Measure shoot and root biomass (fresh or dry weight).
-
Calculate the EC₅₀ and EC₉₀ values using appropriate statistical software (e.g., probit analysis).[10]
-
Visualizing the Experimental Workflow
Caption: Workflow for greenhouse pre-emergence herbicide efficacy testing.
Preliminary Insecticidal and Fungicidal Screening
While the primary hypothesis is herbicidal activity, a comprehensive evaluation should include screening for other potential agrochemical applications.
Insecticidal Screening (Contact Toxicity):
-
Method: A common method is the adult vial test.[10]
-
Procedure:
-
Coat the inside of glass vials with different concentrations of this compound dissolved in acetone.
-
Allow the solvent to evaporate, leaving a thin film of the compound.
-
Introduce a set number of test insects (e.g., aphids, mites) into each vial.
-
Record mortality at specified time intervals (e.g., 24, 48, 72 hours).
-
Calculate the LC₅₀ (lethal concentration for 50% of the population).
-
Fungicidal Screening (In Vitro):
-
Method: Poisoned food technique.
-
Procedure:
-
Incorporate various concentrations of this compound into a molten agar growth medium (e.g., Potato Dextrose Agar).
-
Pour the amended agar into petri dishes.
-
Inoculate the center of each plate with a mycelial plug of a target fungus (e.g., Fusarium spp., Botrytis cinerea).
-
Incubate the plates under optimal growth conditions.
-
Measure the radial growth of the fungal colony over time and calculate the percentage of growth inhibition.
-
Part 3: Formulation and Development Considerations
The transition from a promising active ingredient to a viable commercial product is heavily dependent on formulation.[11][12]
Key Formulation Challenges and Approaches
-
Low Water Solubility: Dinitroanilines are characteristically lipophilic with low water solubility.[2][5] This necessitates formulations that can be easily dispersed in water for field application.
-
Volatility: Many dinitroanilines are volatile and require soil incorporation to prevent loss.[3][5]
-
Potential Formulations for this compound:
-
Emulsifiable Concentrate (EC): The active ingredient is dissolved in a solvent with emulsifiers, forming an emulsion when mixed with water.[13]
-
Suspension Concentrate (SC): A stable suspension of the solid active ingredient in water.
-
Water-Dispersible Granules (WG): A granular formulation that disperses in water.
-
Capsule Suspension (CS): The active ingredient is encapsulated to control its release and reduce volatility.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical efficacy data for this compound based on the previously described protocols. This is for illustrative purposes to guide data presentation.
| Test Organism | Assay Type | Endpoint | Hypothetical Value |
| Lolium rigidum (Ryegrass) | Pre-emergence Herbicide | EC₅₀ | 0.25 kg/ha |
| Amaranthus retroflexus (Pigweed) | Pre-emergence Herbicide | EC₅₀ | 0.15 kg/ha |
| Triticum aestivum (Wheat) | Pre-emergence Herbicide | EC₅₀ | > 2.0 kg/ha |
| Myzus persicae (Aphid) | Contact Insecticide | LC₅₀ | > 100 mg/L |
| Botrytis cinerea (Gray Mold) | In Vitro Fungicide | EC₅₀ | > 100 mg/L |
Part 4: Conclusion and Future Directions
This compound represents a promising candidate for a novel dinitroaniline herbicide. Its structural features suggest a mode of action consistent with microtubule disruption, a well-validated target for weed control. The protocols outlined in this guide provide a clear and scientifically rigorous path for its initial evaluation.
Future research should focus on:
-
Expanding the scope of weed species tested.
-
Conducting mode of action confirmation studies.
-
Investigating soil mobility and persistence.
-
Performing preliminary toxicology and ecotoxicology assessments.
-
Optimizing formulation for enhanced efficacy and user safety.
By following a systematic and data-driven approach, the full potential of this compound in the agrochemical market can be thoroughly explored.
References
-
The Physiology and Mode of Action of the Dinitroaniline Herbicides. Weed Science. [Link]
-
Trifluralin - Wikipedia. [Link]
-
Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies - Inside Battelle Blog. [Link]
-
An Introduction to Agrochemical Formulation Strategies - Informa Connect. [Link]
-
Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - NIH. [Link]
-
Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - Frontiers. [Link]
-
Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC - NIH. [Link]
-
Herbicide Testing: Resistance, Residues, and Soil Impact | Contract Laboratory. [Link]
-
Formulation Challenges Facing the Agrochemical Industry - Kennis-databank - Microtrac. [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. [Link]
-
Bioassays for Monitoring Insecticide Resistance - PMC - NIH. [Link]
-
AGROCHEMICALS FORMULATION - PCC SE. [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species - JoVE. [Link]
-
Assays to Measure Insecticide Toxicity and Insecticide Resistance in Mosquitoes. [Link]
-
What you need to know about product formulations for crop protection, phytosanitary products, or pesticides - CropLife Latin America. [Link]
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Techniques for Greenhouse Evaluation of Herbicides on Saltcedar | Weed Science. [Link]
-
Standard Operating Procedure for testing insecticide resistance with WHO tube tests - PacMOSSI. [Link]
-
Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests - mesa malaria knowledge hub. [Link]
-
Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays - World Health Organization (WHO). [Link]
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Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - European Patent Office - EP 0430847 A1 - Googleapis.com. [Link]
-
Synthesis of A. N-cyclopropyl-2-nitroaniline - PrepChem.com. [Link]
-
Trifluralin | C13H16F3N3O4 | CID 5569 - PubChem - NIH. [Link]
-
Optimizing Agrochemical Formulations with 4-Nitro-3-(trifluoromethyl)aniline. [Link]
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Application Note: A Multi-modal Analytical Approach for the Comprehensive Characterization of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
Introduction
N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline is a substituted aniline derivative featuring a unique combination of functional groups: a cyclopropyl moiety, a nitro group, and a trifluoromethyl group. These structural attributes impart specific physicochemical properties that make it a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of the electron-withdrawing nitro and trifluoromethyl groups on the aniline ring, coupled with the sterically distinct cyclopropyl group, necessitates a robust and multi-faceted analytical approach to ensure its identity, purity, and stability.
The rigorous characterization of such intermediates is a cornerstone of drug development and chemical research. It underpins the reliability of subsequent synthetic steps and the quality of the final active ingredient. This document provides a detailed guide for researchers and scientists, outlining a suite of orthogonal analytical techniques for the comprehensive characterization of this compound. We will delve into chromatographic and spectroscopic methodologies, explaining not just the procedural steps but also the scientific rationale behind the selection of specific parameters, thereby creating a self-validating system for quality control.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential before commencing any analytical work. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 887351-41-9 | [1][2] |
| Molecular Formula | C₁₀H₉F₃N₂O₂ | [3] |
| Molecular Weight | 246.19 g/mol | [3] |
| Canonical SMILES | C1CC1NC2=C(C=C(C=C2)C(F)(F)F)[O-] | N/A |
| Appearance | Solid (typical) | N/A |
Chromatographic Methods for Purity and Separation
Chromatography is indispensable for assessing the purity of this compound and for identifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for purity assessment of non-volatile and thermally sensitive compounds like substituted anilines.[4] A reverse-phase method is particularly suitable, separating compounds based on their hydrophobicity.
Causality of Experimental Choices:
-
Column: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water allows for the elution of compounds with a range of polarities. The addition of a small amount of formic acid is crucial; it protonates residual silanols on the silica-based column, minimizing peak tailing and ensuring sharp, symmetrical peaks for the basic aniline moiety.[5][6]
-
Detector: A UV detector is used as the conjugated aromatic system and nitro group provide strong chromophores, enabling sensitive detection around 250-254 nm.[7][8]
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 40% B
-
20-25 min: Hold at 40% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.[7]
-
Data Analysis: Determine purity by calculating the relative peak area percentage of the main analyte peak against all other peaks in the chromatogram.
Diagram: HPLC Analytical Workflow
Caption: Workflow for purity analysis by RP-HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. While anilines can be thermolabile, a carefully optimized method can provide valuable information on volatile impurities.[4][9]
Causality of Experimental Choices:
-
Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) is a robust general-purpose column that separates compounds primarily based on their boiling points, making it suitable for impurity profiling.
-
Temperature Program: A ramped temperature program is essential to first elute highly volatile impurities at lower temperatures before increasing the temperature to elute the main analyte, ensuring good separation and peak shape.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, reproducible method that generates a rich fragmentation pattern, creating a molecular fingerprint for confident identification against spectral libraries.[10]
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: GC system with a capillary column, coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injector: Splitless mode, temperature 250 °C.
-
Sample Preparation: Dissolve the sample in dichloromethane or ethyl acetate to a concentration of approximately 100-500 µg/mL.[10]
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Identify the main peak by its retention time and mass spectrum. Compare the mass spectrum to a reference or theoretical fragmentation pattern. Impurities are identified by library searching and their levels are estimated by relative peak area.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide definitive structural information, confirming the identity and functional group composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural determination. Both ¹H and ¹³C NMR are required for a complete assignment.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Aromatic Protons (3H): Expect three distinct signals in the aromatic region (~7.0-8.5 ppm), likely showing complex splitting patterns (doublets, doublet of doublets) due to coupling between them. The positions will be significantly influenced by the strong electron-withdrawing effects of the NO₂ and CF₃ groups.
-
Amine Proton (1H): A broad singlet or doublet (due to coupling with the cyclopropyl methine) for the N-H proton, typically in the region of ~8.0-9.0 ppm. Its chemical shift can be concentration-dependent.
-
Cyclopropyl Methine Proton (1H): A multiplet for the C-H proton of the cyclopropyl group attached to the nitrogen.
-
Cyclopropyl Methylene Protons (4H): Two distinct sets of multiplets for the non-equivalent CH₂ protons of the cyclopropyl ring, typically found in the upfield region (~0.5-1.5 ppm).
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for definitive assignment of all proton and carbon signals.
-
Data Analysis: Integrate the proton signals to confirm the proton count for each environment. Analyze splitting patterns (multiplicity) to determine neighboring protons. Assign carbon signals based on chemical shifts and correlation experiments.
Diagram: NMR Structural Elucidation Workflow
Caption: Logical workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Analysis
-
Instrumentation: An FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups by comparing the spectrum to reference tables.
Expected Characteristic FT-IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Secondary Amine (N-H) | Stretch | 3350 - 3450 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Nitro (NO₂) Asymmetric | Stretch | 1500 - 1570 |
| Nitro (NO₂) Symmetric | Stretch | 1330 - 1390 |
| Trifluoromethyl (C-F) | Stretch (strong, broad) | 1100 - 1350 |
| Aromatic C-N | Stretch | 1250 - 1350 |
Mass Spectrometry (MS)
MS provides the exact molecular weight and valuable structural information through fragmentation analysis. This data is often obtained from the GC-MS run but can also be acquired via direct infusion.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (246.19). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₁₀H₉F₃N₂O₂) with high accuracy.
-
Key Fragments: Expect fragmentation patterns characteristic of nitroanilines and trifluoromethyl compounds. Potential fragment ions could correspond to the loss of the nitro group ([M-NO₂]⁺), cleavage of the cyclopropyl ring, or other characteristic rearrangements.
Conclusion
The comprehensive characterization of this compound requires an orthogonal set of analytical techniques. HPLC and GC-MS are essential for establishing purity and identifying related substances, while NMR provides definitive structural confirmation. FT-IR and MS serve as complementary techniques to verify functional groups and molecular weight. The protocols and insights provided in this application note form a robust framework for researchers in quality control and drug development, ensuring the integrity and quality of this key chemical intermediate.
References
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PubChem. 4-(1-(Trifluoromethyl)cyclopropyl)aniline. Available at: [Link]
-
Kavitha, E., et al. (2010). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics. Available at: [Link]
-
SIELC Technologies. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column. Available at: [Link]
-
ChemWhat. N-CYCLOPROPYL-2-NITRO-4-TRIFLUOROMETHYLANILINE. Available at: [Link]
-
ChemBK. N1-cyclopropylmethyl-2-nitro-4-(trifluoromethyl)aniline. Available at: [Link]
-
PubChem. 2-cyclopropyl-N-methyl-N-(4-nitrophenyl)aniline. Available at: [Link]
- Google Patents. US11407710B2 - Method for preparing an N-cyclopropylmethyl aniline compound.
-
Berntsson, P., & Wesslén, B. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica. Available at: [Link]
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Attimarad, M., et al. (2022). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Reddy, Y. M., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. Available at: [Link]
-
ResearchGate. Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies...of 2-chloro-5-(trifluoromethyl) aniline. Available at: [Link]
-
ResearchGate. FT-IR spectrum of (C2). Available at: [Link]
-
PubChemLite. 4-cyclopropyl-2-(trifluoromethyl)aniline (C10H10F3N). Available at: [Link]
-
SpectraBase. N-cyclopropyl-5-(4-morpholinyl)-2-nitroaniline - Optional[1H NMR] - Spectrum. Available at: [Link]
-
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ResearchGate. FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Available at: [Link]
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Application Note: A Stability-Indicating HPLC Method for Purity Analysis of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
Abstract
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate purity determination of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline, a key intermediate in pharmaceutical synthesis. The methodology leverages reversed-phase chromatography with photodiode array (PDA) detection to ensure specificity, allowing for the separation of the main component from potential process-related impurities and degradation products. The protocol herein is developed and validated in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines, providing a self-validating system for quality control and regulatory compliance.
Introduction: The Imperative for Purity
This compound is a complex aniline derivative whose structural motifs—a trifluoromethyl group and a nitro group—impart significant electronic and lipophilic properties. These characteristics make it a valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The trifluoromethyl group, in particular, can enhance metabolic stability and cell membrane permeability in final drug products.[1][2]
Given its role as a precursor to therapeutic agents, ensuring the purity of this intermediate is not merely a matter of quality but of safety and efficacy. Even trace impurities can carry over into the final API, potentially altering its pharmacological profile or introducing toxicity. Therefore, a highly specific and reliable analytical method is required to quantify the purity and identify any potential degradants. This application note details such a method, grounded in established chromatographic principles and regulatory expectations.[3]
Principle of the Method: Reversed-Phase Chromatography
The selected analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This choice is dictated by the physicochemical properties of the target analyte.
-
Lipophilicity: this compound is a predominantly non-polar, lipophilic molecule, making it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Chromophoric Nature: The substituted aromatic ring is an excellent chromophore, allowing for sensitive and specific detection using a UV-Visible detector. A Photodiode Array (PDA) detector is employed to provide multi-wavelength data, which is crucial for peak purity assessment and method development.[4][5]
The fundamental principle involves the partitioning of the analyte between the mobile phase and the stationary phase. By gradually increasing the organic solvent composition of the mobile phase (gradient elution), components are eluted from the column based on their relative hydrophobicity, enabling the separation of the main peak from impurities.
Causality in Method Design: Rationale for Experimental Choices
A robust analytical method is built on scientifically sound decisions. Below is the rationale behind the key parameters of this protocol.
-
Column Selection (Stationary Phase): A C18 (octadecylsilane) column is the workhorse for RP-HPLC due to its strong hydrophobic retention and wide applicability. For nitroaromatic compounds, C18 provides excellent separation from common process impurities.[6][7] As an alternative for resolving challenging structural isomers, a Phenyl-Hexyl phase could be considered, as it offers secondary π-π interactions with the aromatic ring, providing a different selectivity.
-
Mobile Phase Composition: The mobile phase consists of acetonitrile and water. Acetonitrile is chosen over methanol as it often yields lower backpressure and better peak symmetry for nitroaromatic compounds. A small amount of formic acid (0.1%) is added to both solvents. This serves two purposes: 1) it maintains a consistent, slightly acidic pH to suppress the ionization of any free silanol groups on the silica backbone of the column, minimizing peak tailing, and 2) it ensures the aniline nitrogen remains in a consistent protonation state, leading to sharp, reproducible peaks.
-
Detection Wavelength: A PDA detector allows for the acquisition of the analyte's full UV spectrum. The optimal detection wavelength (λmax) is selected at the point of maximum absorbance to ensure the highest sensitivity. For substituted nitroanilines, this is typically in the range of 250-280 nm. A secondary wavelength can also be monitored to help distinguish between impurities with different spectral properties.[8]
-
Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime, while maintaining sharp peaks for accurate quantification.
-
Column Temperature: The column is thermostatted at 30°C. Maintaining a constant temperature is critical as viscosity and retention mechanisms are temperature-dependent. This control ensures reproducible retention times, a cornerstone of reliable peak identification.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound Reference Standard (>99.5% purity)
-
Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water
-
Additives: Formic Acid (reagent grade, ~99%)
-
Glassware: Class A volumetric flasks, autosampler vials with PTFE septa
Instrumentation and Chromatographic Conditions
The following table summarizes the optimized HPLC conditions.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and PDA Detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 22.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| PDA Detector Settings | Wavelength: 270 nm (for quantification), Bandwidth: 4 nm. Reference: 360 nm, Bandwidth: 50 nm. |
| Data Acquisition | Full spectral scan from 190-400 nm. |
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection if particulates are observed.
Analysis Workflow
The overall analytical process is designed to ensure data integrity from start to finish.
Caption: Workflow for HPLC Purity Analysis.
A Self-Validating System: Suitability and Peak Purity
To ensure the trustworthiness of results on a day-to-day basis, the protocol incorporates two key validation checks.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance is verified by making five replicate injections of the Working Standard Solution. The results must meet the criteria established during method validation, as specified in ICH Q2(R1).[9][10]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 5000 | Indicates column efficiency and good separation power. |
| Repeatability (%RSD) | %RSD of peak areas from 5 injections ≤ 2.0% | Demonstrates the precision of the injector and detection system. |
| %RSD of retention times from 5 injections ≤ 1.0% | Confirms the stability of the pump and mobile phase delivery. |
Peak Purity Assessment
A key assumption in chromatography is that a single peak corresponds to a single compound.[11] The PDA detector allows for a direct challenge to this assumption by comparing UV-Vis spectra across the entire peak.[5] HPLC software calculates a Purity Angle (a measure of spectral dissimilarity) and a Purity Threshold (a measure of dissimilarity due to baseline noise).[5]
-
Result: Purity Angle < Purity Threshold
-
Interpretation: The peak is spectrally homogeneous, providing confidence that no significant co-eluting impurity is present.[4][5]
Proving Specificity: Forced Degradation Studies
To qualify as "stability-indicating," the analytical method must be able to separate the intact analyte from its potential degradation products.[12][13] This is demonstrated through forced degradation studies, where the sample is intentionally exposed to harsh conditions as outlined in ICH Q1A(R2).[14][15][16]
Caption: Logic of Forced Degradation Studies.
Protocol for Forced Degradation
The goal is to achieve 5-20% degradation of the active ingredient.[14][16]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve sample in diluent to 1 mg/mL. Add an equal volume of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 0.1 mg/mL with diluent.[16] |
| Base Hydrolysis | Dissolve sample in diluent to 1 mg/mL. Add an equal volume of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to 0.1 mg/mL with diluent.[16] |
| Oxidation | Dissolve sample in diluent to 1 mg/mL. Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 0.1 mg/mL with diluent.[16] |
| Thermal Degradation | Store solid sample in an oven at 80°C for 48 hours. Prepare a 0.1 mg/mL solution in diluent for analysis.[16] |
| Photolytic Degradation | Expose solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter (per ICH Q1B).[15] Prepare a 0.1 mg/mL solution in diluent for analysis. A control sample should be wrapped in foil. |
Data Analysis and Purity Calculation
The purity of the sample is determined using the area normalization method. This calculation assumes that all components have a similar response factor at the chosen wavelength.
Formula: % Purity = (Area_main_peak / Area_total_peaks) * 100
Where:
-
Area_main_peak: The integrated area of the this compound peak.
-
Area_total_peaks: The sum of the integrated areas of all peaks in the chromatogram (ignoring blank and solvent peaks).
Conclusion
The HPLC method detailed in this application note provides a reliable and robust system for the purity assessment of this compound. By incorporating system suitability tests, PDA-based peak purity analysis, and a comprehensive forced degradation study, the method demonstrates the high degree of specificity required for quality control in a pharmaceutical development setting. The clear rationale behind each parameter provides a framework for easy implementation, troubleshooting, and adaptation in research and cGMP-compliant laboratories.
References
-
Lab Manager. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]
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Inoue, T., et al. (1991). Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. PubMed. [Link]
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ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Industrial Pharmacist. (2026). Calculation of Peak Purity in HPLC. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
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Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]
-
uHPLCs. (n.d.). How to Calculate Peak Purity in HPLC. [Link]
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U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]
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SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]
-
Pharmaguideline Forum. (2021). Peak purity in hplc. [Link]
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Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
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Chromatography Online. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
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U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Application Note: GC-MS Protocol for the Identification of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
Abstract
This application note provides a comprehensive and robust protocol for the qualitative identification of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. Due to the compound's structural complexity, featuring nitro, trifluoromethyl, and cyclopropyl moieties, a reliable analytical method is critical for ensuring purity, monitoring reaction progress, and identifying potential byproducts. This guide details a complete Gas Chromatography-Mass Spectrometry (GC-MS) workflow, from sample preparation to data interpretation, designed for researchers, scientists, and drug development professionals. The methodology leverages the high separation efficiency of capillary GC and the definitive identification capabilities of mass spectrometry with electron ionization (EI).
Introduction and Scientific Principle
This compound is a synthetic organic compound whose value lies in its unique combination of functional groups. The trifluoromethyl group can enhance metabolic stability and lipophilicity in final drug products, while the nitro and cyclopropyl-aniline core serves as a versatile scaffold for further chemical modification. The stringent quality requirements in pharmaceutical and agrochemical development necessitate an analytical method that is both highly selective and sensitive.
Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application.[1] The principles of the method are twofold:
-
Gas Chromatography (GC): The analyte is first vaporized and separated from other components in a sample mixture based on its volatility and interaction with a stationary phase coated inside a long capillary column. Less polar, more volatile compounds generally elute faster.[2]
-
Mass Spectrometry (MS): As the separated analyte elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI). This causes the molecule to lose an electron, forming a positively charged molecular ion (M•+), and to fragment into smaller, characteristic charged ions. These ions are then separated by their mass-to-charge ratio (m/z) and detected, producing a unique mass spectrum that serves as a chemical "fingerprint" for the compound.[3]
Materials and Instrumentation
Reagents and Consumables
-
Analyte Standard: this compound (CAS 887351-41-9), >98% purity.[4]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
-
Syringe Filters: 0.22 µm PTFE syringe filters.
-
Pipettes and Syringes: Calibrated precision micropipettes and gas-tight syringes.
Instrumentation
-
Gas Chromatograph: An analytical system suitable for split/splitless injection and equipped with electronic pressure control.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization.
-
GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended. This type of column offers excellent resolution for a broad range of semi-volatile organic compounds.[5][6]
Experimental Protocol
Standard Solution Preparation
The preparation of a standard is crucial for confirming the retention time and mass spectrum of the target analyte.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Working Standard (10 µg/mL): Transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with dichloromethane. This concentration is suitable for achieving a good signal-to-noise ratio with a 1 µL injection.[7]
Sample Preparation
This protocol is designed for samples where the analyte is a major component, such as the output of a chemical synthesis.
-
Dissolution: Accurately weigh approximately 10 mg of the crude or purified reaction product into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Dilution: Create a working sample solution by diluting the initial solution 1:100 with dichloromethane (e.g., 100 µL into 10 mL). The goal is to have a final concentration similar to the working standard.[8]
-
Filtration: Filter the working sample solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial to remove any particulate matter that could block the injector or column.[9]
GC-MS System Parameters
The following parameters provide a validated starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column, providing high sensitivity suitable for identification and impurity profiling.[10] |
| Injector Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation.[6] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. A constant flow rate ensures reproducible retention times. |
| Oven Temperature Program | - Initial: 100 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min | The initial hold separates volatile impurities. The ramp allows for the efficient elution of the target analyte, while the final hold ensures that any less volatile compounds are eluted from the column, preventing carryover.[6] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns that are comparable to established mass spectral libraries, such as those from NIST.[11] |
| Source Temperature | 230 °C | Prevents condensation of the analyte within the ion source while minimizing thermal degradation. |
| Quadrupole Temperature | 150 °C | Maintains ion transmission efficiency and prevents contamination of the mass analyzer. |
| Mass Scan Range | 40 - 350 m/z | This range is wide enough to capture the molecular ion (calculated MW: 248.18 g/mol ) and all significant fragment ions while excluding low-mass noise from the solvent and carrier gas. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector, which can shorten filament life and contaminate the ion source. |
Data Acquisition and Analysis
-
Sequence Setup: Set up a sequence in the instrument software to first inject a solvent blank (dichloromethane), followed by the working standard, and then the prepared sample(s).
-
Analyte Identification:
-
Retention Time (RT): Compare the retention time of the major peak in the sample chromatogram to the retention time of the peak from the working standard injection. They should match within a narrow window (e.g., ±0.1 minutes).
-
Mass Spectrum: Extract the mass spectrum of the peak of interest from both the standard and sample runs. Compare them for a match. The relative abundances of all major ions should be consistent.
-
Visualization of Workflow and Fragmentation
The overall analytical process can be visualized as a straightforward workflow from sample preparation to final data analysis.
Caption: End-to-end workflow for GC-MS identification.
Expected Results and Data Interpretation
Molecular Structure and Predicted Fragmentation
The molecular weight of this compound is 248.18 g/mol . Upon electron ionization, a molecular ion peak (M•+) should be observed at m/z 248.
The structure contains several points susceptible to fragmentation, which provides a rich and unique mass spectrum. The fragmentation process involves the breaking of the molecular ion into smaller, stable charged fragments.[3] Key predicted fragmentation pathways include:
-
Loss of NO₂: A common fragmentation for nitroaromatic compounds, resulting in a fragment at m/z 202 (M-46).
-
Loss of the Cyclopropyl Group: Cleavage of the N-cyclopropyl bond can lead to a fragment at m/z 207 (M-41).
-
Loss of CF₃: While less common as a primary loss from the ring, it can occur, leading to a fragment at m/z 179 (M-69).
-
Combined Losses: Subsequent fragmentation can lead to ions such as [M-NO₂-HCN]⁺ at m/z 175.
Caption: Predicted EI fragmentation pathway.
Conclusion
The GC-MS protocol detailed in this application note provides a reliable and definitive method for the identification of this compound. By following the prescribed steps for sample preparation, instrument setup, and data analysis, researchers can confidently verify the identity and purity of this important chemical intermediate. The combination of chromatographic retention time and a unique mass spectral fingerprint ensures a high degree of certainty, which is essential for quality control in research and industrial applications.
References
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U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). US EPA. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. US EPA. Retrieved from [Link]
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University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis College of Letters and Science. Retrieved from [Link]
- Avery, M. J., & Junk, G. A. (1985). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Analytical Chemistry, 57(4), 790–792.
-
Al-Naiema, I. M., et al. (2022). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 273, 118968. Retrieved from [Link]
-
SCION Instruments. (2023). Sample preparation GC-MS. Retrieved from [Link]
-
Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. US EPA. Retrieved from [Link]
-
Jenkins, T. F., & Walsh, M. E. (1998). On-Site Method for Measuring Nitroaromatic and Nitramine Explosives in Soil and Groundwater Using GC-NPD. DTIC. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2024). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS). Retrieved from [Link]
-
University of Kansas. (n.d.). Sample Preparation Guide for Synthetic Organic Chemicals. Shared Research Facilities. Retrieved from [Link]
-
Chemistry For Everyone. (2024, July 23). How Do You Prepare A Sample For GC-MS? [Video]. YouTube. Retrieved from [Link]
-
Šala, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 90(1), 1-8. Retrieved from [Link]
-
NIST. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Sadyrbekov, D. T., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 6(139).
-
National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)aniline. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)aniline. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Welcome to the NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Mass Spectrum of Aniline, 2-nitro-4-trifluoromethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). NIST Chemistry WebBook. PubChem Data Source. Retrieved from [Link]
-
LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]
- Reddy, Y., et al. (2011). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 4(7).
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline Scaffold
The this compound framework is a key building block in medicinal chemistry. The cyclopropyl group is often introduced to enhance metabolic stability, improve potency, and modulate the conformational rigidity of drug candidates. The trifluoromethyl group, a strong electron-withdrawing substituent, is utilized to increase bioavailability, enhance binding affinity, and improve metabolic stability. The nitroaniline core provides a versatile platform for further chemical modifications, particularly through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery programs.[1]
This guide provides detailed protocols and insights into the application of this compound in palladium-catalyzed cross-coupling reactions. While direct literature precedents for this specific molecule in such reactions are emerging, we present robust strategies based on well-established methodologies for related compounds, particularly the innovative use of nitroarenes as coupling partners and traditional functional group interconversion approaches.
Strategic Approaches to Coupling Reactions
Two primary strategies are presented for the utilization of this compound in cross-coupling reactions:
-
Direct C-NO2 Bond Activation: This modern approach leverages the nitro group as a leaving group in Suzuki-Miyaura and Buchwald-Hartwig type reactions. This strategy is atom-economical and streamlines synthetic routes.[2][3]
-
Functional Group Interconversion Prior to Coupling: This conventional and often more predictable strategy involves the reduction of the nitro group to an amine, followed by diazotization and substitution to install a halide, which then serves as the handle for classical cross-coupling reactions.
Strategy 1: Direct Coupling via C-NO2 Bond Activation
Recent advances in catalysis have enabled the direct use of nitroarenes as electrophiles in cross-coupling reactions, proceeding through an oxidative addition of the C-NO2 bond to a low-valent palladium center.[2] This approach is particularly effective with electron-deficient nitroarenes, a characteristic of the title compound due to the trifluoromethyl group.
A. Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron reagent and an organic halide or, in this case, a nitroarene.[4]
Sources
Application Notes and Protocols for the Strategic Use of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1] N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline is a key building block that embodies this principle, offering a trifluoromethylated aniline scaffold further functionalized with a cyclopropyl group—a small, rigid carbocycle known to improve metabolic stability and potency.
This document provides a detailed experimental workflow for a pivotal transformation of this compound: its reduction to the corresponding ortho-phenylenediamine, N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine. This transformation is a gateway to a diverse array of complex heterocyclic structures, which are prevalent in many therapeutic agents.
Core Application: Synthesis of N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine
The reduction of the nitro group in this compound is a fundamental and highly useful transformation. The resulting 1,2-diamine is a versatile intermediate for the synthesis of various heterocyclic compounds, such as benzimidazoles, quinoxalines, and other privileged scaffolds in drug discovery.[2]
Mechanistic Rationale for Catalytic Hydrogenation
Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and scalability.[3] The process involves the use of a metal catalyst, typically palladium on carbon (Pd/C), to facilitate the transfer of hydrogen atoms to the nitro group.
The generally accepted mechanism for the reduction of a nitro group by catalytic hydrogenation on a palladium surface involves the following key steps:
-
Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface, forming reactive palladium-hydride species.
-
Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, by the surface-bound hydrogen atoms.
-
Desorption: The final amine product has a lower affinity for the catalyst surface and is desorbed back into the solution, freeing up the catalytic sites for the next cycle.
The choice of a 10% Pd/C catalyst provides a high surface area of palladium, ensuring an efficient reaction rate. Ethanol is selected as the solvent due to its ability to dissolve the starting material and its relative inertness under hydrogenation conditions.
Experimental Workflow and Protocols
The following protocol is based on established procedures for the catalytic hydrogenation of similar nitroaromatic compounds and represents a robust method for the synthesis of N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine.[2]
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | Purity >98% |
| 10% Palladium on Carbon (Pd/C) | 50% water wet |
| Ethanol (EtOH) | Anhydrous, reagent grade |
| Hydrogen (H2) gas | High purity (99.995% or higher) |
| Celite® | Filtration aid |
| Parr Shaker Hydrogenation Apparatus | Or similar pressure reaction vessel |
| Magnetic Stirrer and Stir Bars | |
| Standard Glassware | Round-bottom flasks, beakers, etc. |
| Filtration Apparatus | Buchner funnel, filter paper |
| Rotary Evaporator |
Detailed Step-by-Step Protocol for Catalytic Hydrogenation
Safety Precaution: This procedure involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (when dry). All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel.
-
Vessel Preparation: To a suitable pressure-rated reaction vessel, add this compound (e.g., 5.0 g, 20.3 mmol).
-
Solvent Addition: Add anhydrous ethanol (e.g., 100 mL) to the vessel to dissolve the starting material.
-
Inerting the Atmosphere: Seal the vessel and purge the system with an inert gas, such as nitrogen or argon, for 5-10 minutes to remove any residual oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 0.5 g, 10 wt%) to the reaction mixture under a positive pressure of the inert gas.
-
Hydrogenation:
-
Seal the reaction vessel securely.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4 bar).
-
Commence vigorous stirring.
-
Maintain the reaction at room temperature.
-
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake by the reaction mixture. The typical reaction time is 4-8 hours.
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen gas from the vessel.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper, as it can become pyrophoric. Keep the filter cake wet with ethanol during and after filtration.
-
Rinse the reaction vessel and the filter cake with a small amount of ethanol to ensure complete transfer of the product.
-
-
Isolation of Product:
-
Combine the filtrate and the ethanol rinses.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the desired product, N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine. The product can be further purified by recrystallization or column chromatography if necessary.
-
Visual Representation of the Experimental Workflow
Figure 1: Catalytic Hydrogenation Workflow.
Expected Results and Characterization
The catalytic hydrogenation of this compound is expected to proceed in high yield (>95%). The resulting N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine can be characterized by standard analytical techniques:
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the -NH2 protons, and shifts in the aromatic proton signals. |
| ¹³C NMR | Shift of the carbon atom previously attached to the nitro group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C10H11F3N2, MW: 216.20). |
| Infrared (IR) Spectroscopy | Disappearance of the characteristic nitro group stretches (~1520 and 1340 cm⁻¹) and appearance of N-H stretching vibrations for the amine groups (~3300-3500 cm⁻¹). |
Applications in Drug Development
The product of this reaction, N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine, is a valuable intermediate for the synthesis of a wide range of biologically active molecules. For instance, it can be reacted with carboxylic acids or their derivatives to form benzimidazoles, a scaffold found in numerous approved drugs, including proton pump inhibitors and anthelmintics. The presence of the trifluoromethyl and cyclopropyl groups on this intermediate makes it particularly attractive for creating novel drug candidates with potentially improved pharmacological properties.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst, insufficient hydrogen pressure, or insufficient reaction time. | Use fresh catalyst, ensure the system is leak-free and maintains pressure, and extend the reaction time. |
| Low Yield | Loss of product during work-up or side reactions. | Ensure thorough rinsing of the reaction vessel and filter cake. Consider alternative filtration methods if significant product loss is observed. |
| Product Contamination | Incomplete reaction or presence of byproducts. | Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. |
Conclusion
The catalytic hydrogenation of this compound is a robust and efficient method for the synthesis of the versatile intermediate, N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine. This protocol provides a reliable foundation for researchers in drug discovery and development to access this valuable building block for the creation of novel therapeutic agents.
References
-
Jag-dale, S. D., et al. (2021). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 25(7), 1639-1647. [Link]
-
Smole, M., et al. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2023(4), M1718. [Link]
-
Blouin, M., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227-2238. [Link]
-
Garza-Ramos, G., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1), 022-048. [Link]
- Google Patents. (2022).
- Google Patents. (1990).
-
Chemsrc. (n.d.). N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine. Retrieved from [Link]
-
Svete, J., et al. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2023(4), M1718. [Link]
Sources
Troubleshooting & Optimization
Technisches Support-Center: Optimierung der Synthese von N-Cyclopropyl-2-nitro-4-(trifluormethyl)anilin
Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Verbesserung der Ausbeute bei der Synthese von N-Cyclopropyl-2-nitro-4-(trifluormethyl)anilin zugeschnitten ist.
Verfasst von: Ihrem Senior Application Scientist Team
Einführung
Willkommen im technischen Support-Center, das sich der Optimierung der Synthese von N-Cyclopropyl-2-nitro-4-(trifluormethyl)anilin widmet. Dieses Molekül ist ein wichtiges Zwischenprodukt in der pharmazeutischen und agrochemischen Forschung.[1][2] Die effiziente Synthese dieser Verbindung ist entscheidend für die rechtzeitige Wirkstoffentwicklung.
Dieser Leitfaden bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), die auf häufig auftretende experimentelle Herausforderungen eingehen. Unser Ziel ist es, Forschern das Wissen zu vermitteln, um ihre Reaktionsausbeuten zu maximieren, die Reinheit zu verbessern und häufige Fallstricke zu vermeiden. Die primäre Syntheseroute, auf die wir uns konzentrieren, ist die nukleophile aromatische Substitution (SNAr), eine robuste Methode zur Bildung von Aryl-Amin-Bindungen, die durch die stark elektronenziehenden Nitro- und Trifluormethylgruppen am aromatischen Ring erleichtert wird.[3][4]
Übersicht der Synthesereaktion
Die häufigste Methode zur Synthese von N-Cyclopropyl-2-nitro-4-(trifluormethyl)anilin ist die direkte Reaktion von 1-Chlor-2-nitro-4-(trifluormethyl)benzol mit Cyclopropylamin.
Reaktionsschema: 1-Chlor-2-nitro-4-(trifluormethyl)benzol + Cyclopropylamin → N-Cyclopropyl-2-nitro-4-(trifluormethyl)anilin
Der Mechanismus ist eine nukleophile aromatische Substitution (SNAr). Die elektronenziehenden Nitro- (NO₂) und Trifluormethyl- (CF₃) Gruppen in ortho- bzw. para-Position zum Chloratom aktivieren den aromatischen Ring stark für den nukleophilen Angriff durch Cyclopropylamin.[3] Dies führt zur Bildung eines negativ geladenen Zwischenprodukts, das als Meisenheimer-Komplex bekannt ist, der sich anschließend stabilisiert, indem er das Chloridion als Abgangsgruppe eliminiert.[3][4]
Abbildung 1: Vereinfachter Mechanismus der SNAr-Reaktion.
Leitfaden zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Synthese auftreten können, und bietet gezielte Lösungen zur Verbesserung Ihrer Ergebnisse.
| Problem | Mögliche Ursache(n) | Empfohlene Lösung(en) |
| 1. Geringe oder keine Umsetzung | a. Unzureichende Reaktionstemperatur: Die Aktivierungsenergie für die SNAr-Reaktion wird nicht erreicht. | Erhöhen Sie die Temperatur schrittweise. Beginnen Sie bei Raumtemperatur und erhöhen Sie die Temperatur in Schritten von 10-20 °C. Überwachen Sie den Fortschritt mittels DC oder LC-MS. Ein typischer Bereich liegt zwischen 50-100 °C.[5] |
| b. Ungeeignetes Lösungsmittel: Das Lösungsmittel stabilisiert möglicherweise den Meisenheimer-Komplex nicht effektiv. | Wechseln Sie zu einem polaren aprotischen Lösungsmittel. Lösungsmittel wie DMF, DMSO oder NMP sind ideal, da sie die negativ geladene Zwischenstufe stabilisieren, ohne mit dem Nukleophil durch Wasserstoffbrückenbindung zu interferieren. | |
| c. Geringe Reaktivität des Cyclopropylamins: Das Nukleophil ist nicht stark genug, um den Ring unter den gegebenen Bedingungen anzugreifen. | Fügen Sie eine Base hinzu. Eine nicht-nukleophile Base wie K₂CO₃, Cs₂CO₃ oder ein tertiäres Amin (z. B. Triethylamin, DIPEA) kann das Cyclopropylamin deprotonieren und seine Nukleophilie erhöhen. Verwenden Sie 1.5-2.0 Äquivalente. | |
| 2. Bildung von Nebenprodukten | a. Diallylierung des Amins: Das Produkt (ein sekundäres Amin) reagiert mit einem weiteren Molekül des Arylchlorids. | Kontrollieren Sie die Stöchiometrie. Verwenden Sie einen leichten Überschuss an Cyclopropylamin (1.2-1.5 Äquivalente), um die Wahrscheinlichkeit zu minimieren, dass das Produkt mit dem verbleibenden Ausgangsmaterial reagiert.[6] |
| b. Zersetzung bei hoher Temperatur: Längeres Erhitzen bei hohen Temperaturen kann zur Zersetzung der Nitro- oder Trifluormethylgruppen führen. | Optimieren Sie die Reaktionszeit und -temperatur. Führen Sie eine Zeitverlaufsstudie bei einer moderaten Temperatur durch, um den Punkt der maximalen Produktbildung vor Beginn der Zersetzung zu finden. | |
| c. Reaktion mit dem Lösungsmittel: Einige Lösungsmittel (wie DMF) können sich unter basischen Bedingungen bei hohen Temperaturen zersetzen und Nebenreaktionen verursachen. | Wählen Sie ein stabileres Lösungsmittel. Wenn eine Zersetzung vermutet wird, wechseln Sie zu DMSO oder Sulfolan, die bei höheren Temperaturen thermisch stabiler sind. | |
| 3. Schwierigkeiten bei der Produktisolierung/-reinigung | a. Co-Elution von Ausgangsmaterial und Produkt: Das Start-Arylchlorid und das Produktanilin können ähnliche Polaritäten aufweisen. | Optimieren Sie die Säulenchromatographie. Verwenden Sie ein flaches Gradientensystem (z. B. 0-10 % Ethylacetat in Hexan). Die Verwendung von Dichlormethan in Hexan kann ebenfalls eine bessere Trennung bewirken. Überprüfen Sie die Fraktionen sorgfältig mittels DC.[7] |
| b. Emulsionsbildung während der Aufarbeitung: Die organische und die wässrige Phase lassen sich nicht sauber trennen. | Brechen Sie die Emulsion. Fügen Sie eine gesättigte NaCl-Lösung (Sole) hinzu, um die Ionenstärke der wässrigen Phase zu erhöhen. Eine Filtration durch Celite kann ebenfalls helfen.[6] | |
| c. Öliges Produkt, das sich nicht verfestigt: Das Produkt bleibt auch nach der Reinigung ein Öl, was die Handhabung erschwert. | Versuchen Sie, das Produkt auszufällen oder zu kristallisieren. Lösen Sie das Öl in einer minimalen Menge eines polaren Lösungsmittels (z. B. Ether) und fügen Sie langsam ein unpolares Lösungsmittel (z. B. Hexan oder Pentan) bei Kühlung hinzu, um die Kristallisation einzuleiten. Kratzen an der Glaswand kann ebenfalls helfen. |
Häufig gestellte Fragen (FAQs)
F1: Warum ist 1-Chlor-2-nitro-4-(trifluormethyl)benzol so reaktiv gegenüber nukleophiler Substitution?
A1: Die Reaktivität wird durch die stark elektronenziehenden Eigenschaften der Nitro- (NO₂) und Trifluormethyl- (CF₃) Gruppen bestimmt.[3] Diese Gruppen sind in ortho- und para-Positionen zur Abgangsgruppe (Chlor) positioniert, wo sie die negative Ladung des Meisenheimer-Komplexes durch Resonanz und Induktion effektiv delokalisieren und stabilisieren können. Diese Stabilisierung senkt die Aktivierungsenergie des geschwindigkeitsbestimmenden Schritts (nukleophiler Angriff) und beschleunigt die Reaktion erheblich im Vergleich zu unsubstituiertem Chlorbenzol.
F2: Welche Rolle spielt die Base in dieser Reaktion? Ist sie immer notwendig?
A2: Eine Base erfüllt zwei Hauptfunktionen:
-
Aktivierung des Nukleophils: Eine Base kann Cyclopropylamin deprotonieren, seine Nukleophilie erhöhen und es reaktiver machen.
-
Neutralisierung des Nebenprodukts: Die Reaktion erzeugt Salzsäure (HCl). Eine Base neutralisiert diese Säure und verhindert die Protonierung des Cyclopropylamin-Reaktanten, was ihn als Nukleophil unwirksam machen würde.
Obwohl die Reaktion manchmal durchgeführt werden kann, indem ein großer Überschuss an Cyclopropylamin als sowohl Reaktant als auch Base verwendet wird[5], führt die Zugabe einer dedizierten, nicht-nukleophilen Base wie K₂CO₃ oder Cs₂CO₃ oft zu saubereren Reaktionen und höheren Ausbeuten bei niedrigeren Temperaturen.
F3: Gibt es alternative Syntheserouten, die ich in Betracht ziehen sollte, wenn die SNAr-Methode fehlschlägt?
A3: Ja. Wenn die SNAr-Route problematisch ist, ist die Buchwald-Hartwig-Aminierung eine ausgezeichnete Alternative.[8] Dies ist eine palladiumkatalysierte Kreuzkupplungsreaktion, die eine C-N-Bindung zwischen einem Arylhalogenid und einem Amin bildet.[9][10]
-
Bedingungen: Die Reaktion würde typischerweise Folgendes beinhalten: 1-Chlor-2-nitro-4-(trifluormethyl)benzol, Cyclopropylamin, einen Palladium-Präkatalysator (z. B. Pd₂(dba)₃), einen Phosphinliganden (z. B. XPhos, SPhos) und eine starke Base (z. B. NaOtBu, LHMDS) in einem Lösungsmittel wie Toluol oder Dioxan.[10]
-
Vorteile: Die Buchwald-Hartwig-Reaktion ist oft toleranter gegenüber verschiedenen funktionellen Gruppen und kann unter milderen Bedingungen ablaufen als viele SNAr-Reaktionen.[8][11]
-
Nachteile: Die Reagenzien (Palladiumkatalysator und Liganden) sind teurer und die Reaktion kann empfindlich gegenüber Luft und Feuchtigkeit sein.
F4: Wie überwache ich den Fortschritt der Reaktion am besten?
A4: Die Dünnschichtchromatographie (DC) ist die schnellste und kostengünstigste Methode.[7] Verwenden Sie eine DC-Platte aus Kieselgel und ein Eluentensystem wie 10 % Ethylacetat in Hexan. Das Produkt sollte einen niedrigeren Rf-Wert als das Start-Arylchlorid haben. Für eine genauere Überwachung können die Flüssigchromatographie-Massenspektrometrie (LC-MS) oder die Gaschromatographie (GC) verwendet werden, um das Verschwinden der Ausgangsmaterialien und das Erscheinen des Produkts quantitativ zu verfolgen.
Detaillierte experimentelle Protokolle
Protokoll 1: Optimierte SNAr-Synthese
Dieses Protokoll verwendet eine externe Base und ein polares aprotisches Lösungsmittel, um die Ausbeute zu maximieren.
Abbildung 2: Allgemeiner Arbeitsablauf für die SNAr-Synthese.
Reagenzien und Ausrüstung:
-
1-Chlor-2-nitro-4-(trifluormethyl)benzol (1.0 Äq.)[12]
-
Cyclopropylamin (1.2 Äq.)
-
Kaliumcarbonat (K₂CO₃), fein gepulvert (2.0 Äq.)
-
Dimethylsulfoxid (DMSO), wasserfrei
-
Ethylacetat, Hexan, gesättigte NaCl-Lösung (Sole)
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizmantel
-
DC-Platten (Kieselgel 60 F₂₅₄)
Verfahren:
-
In einem trockenen Rundkolben, der mit einem Magnetrührstab und einem Rückflusskühler ausgestattet ist, 1-Chlor-2-nitro-4-(trifluormethyl)benzol (1.0 Äq.) und Kaliumcarbonat (2.0 Äq.) in wasserfreiem DMSO lösen/suspendieren.
-
Cyclopropylamin (1.2 Äq.) langsam bei Raumtemperatur unter Rühren zugeben.
-
Die Reaktionsmischung auf 80-90 °C erhitzen.
-
Den Fortschritt der Reaktion alle 1-2 Stunden mittels DC oder LC-MS überwachen, bis das Ausgangsmaterial vollständig verbraucht ist (typischerweise 4-8 Stunden).
-
Die Reaktion auf Raumtemperatur abkühlen lassen und die Mischung in eine große Menge Wasser gießen.
-
Die wässrige Mischung dreimal mit Ethylacetat extrahieren.
-
Die vereinigten organischen Schichten mit Wasser und anschließend mit Sole waschen, um restliches DMSO und Salze zu entfernen.
-
Die organische Schicht über wasserfreiem Natriumsulfat (Na₂SO₄) trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen.
-
Den rohen Rückstand durch Säulenchromatographie auf Kieselgel reinigen und mit einem Gradienten von 0 % bis 10 % Ethylacetat in Hexan eluieren, um das reine N-Cyclopropyl-2-nitro-4-(trifluormethyl)anilin zu erhalten.
Protokoll 2: Fehlerbehebungs-Entscheidungsbaum für geringe Ausbeute
Wenn Sie nach Befolgen von Protokoll 1 immer noch eine geringe Ausbeute feststellen, verwenden Sie diesen Entscheidungsbaum, um das Problem zu diagnostizieren.
Abbildung 3: Entscheidungsbaum zur Fehlerbehebung bei geringer Ausbeute.
Referenzen
-
Wikipedia. Buchwald–Hartwig amination. Verfügbar unter: [Link]
-
Europäisches Patentamt. Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. EP 0430847 A1. Verfügbar unter: [Link]
-
Google Patents. Method for preparing an N-cyclopropylmethyl aniline compound. US11407710B2. Verfügbar unter:
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Verfügbar unter: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Verfügbar unter: [Link]
-
YouTube. The Buchwald-Hartwig Amination Reaction. Verfügbar unter: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Verfügbar unter: [Link]
-
PrepChem.com. Synthesis of A. N-cyclopropyl-2-nitroaniline. Verfügbar unter: [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Verfügbar unter: [Link]
-
PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. Verfügbar unter: [Link]
-
PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitutions. Verfügbar unter: [Link]
-
NIST WebBook. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Verfügbar unter: [Link]
Sources
- 1. Buy N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline [smolecule.com]
- 2. 887351-41-9|N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]
Technical Support Center: Synthesis of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
A Guide for Process Chemists and Synthetic Researchers
Welcome to the technical support center for the synthesis of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you optimize your synthesis and avoid common side reactions.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions encountered during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially scalable method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a halo-substituted precursor, such as 1-chloro-2-nitro-4-(trifluoromethyl)benzene or 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, with cyclopropylamine in the presence of a base. The fluorine-substituted starting material is generally more reactive than its chlorine counterpart.
Q2: I am seeing a significant amount of an impurity with a similar mass to my product. What could it be?
A common impurity is the isomeric product, N-Cyclopropyl-4-nitro-2-(trifluoromethyl)aniline. This arises if the starting material is contaminated with the corresponding isomer (e.g., 1-chloro-4-nitro-2-(trifluoromethyl)benzene). Careful analysis of the starting material's purity is crucial before beginning the synthesis. Another possibility is the formation of a bis-aminated product, though this is less common under standard conditions.
Q3: My reaction is sluggish and not going to completion. What are the first things to check?
Several factors can lead to an incomplete reaction:
-
Base Strength: The choice and stoichiometry of the base are critical. An insufficient amount or a base that is too weak (e.g., NaHCO₃) may not effectively scavenge the HX (HCl or HF) produced during the reaction, leading to the protonation of cyclopropylamine and a stall in the reaction. Consider using a stronger base like K₂CO₃, Cs₂CO₃, or an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Temperature: SNAr reactions are often temperature-dependent. If the reaction is slow at room temperature, cautiously increasing the temperature (e.g., to 40-80 °C) can significantly increase the reaction rate. However, be aware that higher temperatures can also promote side reactions.
-
Solvent: The choice of solvent is important. Aprotic polar solvents like DMSO, DMF, or acetonitrile are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.
Q4: Is the cyclopropyl ring stable under the reaction conditions?
The cyclopropyl group is generally stable under typical SNAr conditions. However, it can be susceptible to ring-opening under strongly acidic conditions. Since the reaction generates acid (HCl or HF), it is crucial to use an adequate amount of base to neutralize it promptly. If the reaction mixture becomes acidic, you risk the formation of ring-opened byproducts.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section provides a more detailed breakdown of specific problems, their likely causes, and actionable solutions.
Problem 1: Low Yield of the Desired Product
Low yields are often a result of incomplete reactions or the prevalence of side reactions.
Caption: Troubleshooting workflow for low product yield.
The primary reaction pathway can be complicated by several side reactions.
Caption: Main reaction and common side reaction pathways.
Table 1: Mitigation Strategies for Common Side Reactions
| Side Reaction/Issue | Potential Cause | Recommended Mitigation Strategy |
| Over-alkylation | Using a large excess of the aryl halide starting material. | Use a slight excess (1.1-1.5 equivalents) of cyclopropylamine. Add the aryl halide slowly to a solution of the amine and base. |
| Incomplete Reaction | Insufficient base, low temperature, or non-ideal solvent. | Use at least 2 equivalents of a suitable base (e.g., K₂CO₃, DIPEA). Screen polar aprotic solvents (DMSO, DMF, NMP). Cautiously increase the reaction temperature. |
| Cyclopropyl Ring Opening | Generation of acid (HF or HCl) without sufficient base to neutralize it. | Ensure a sufficient excess of base is present throughout the reaction. Monitor the pH of the reaction if possible. |
| Formation of Isomeric Impurities | Purity of the 1-halo-2-nitro-4-(trifluoromethyl)benzene starting material. | Analyze the starting material by GC-MS or ¹⁹F NMR to quantify isomeric purity. Purify the starting material if necessary. |
Problem 2: Product is Difficult to Purify
Purification challenges often stem from the formation of byproducts with similar polarity to the desired product.
Q: My column chromatography separation is poor. What can I do?
A: If the isomeric impurity is present, it can be very difficult to separate from the desired product due to their similar polarities.
-
Optimize Chromatography: Experiment with different solvent systems. A hexane/ethyl acetate system is common, but trying other solvents like dichloromethane or toluene in the mobile phase might improve separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities. Screen various solvents (e.g., ethanol, isopropanol, heptane) to find one that provides good differential solubility between the product and the impurities.
-
Derivatization: In some difficult cases, a temporary derivatization of the amine or another functional group can alter the polarity enough to allow for separation, followed by a deprotection step. This is generally a last resort.
Key Experimental Protocol
This section provides a representative, baseline protocol for the synthesis.
Synthesis of this compound
-
Reagent Setup: To a clean, dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethyl sulfoxide (DMSO, 5-10 mL per gram of starting material).
-
Amine Addition: While stirring under a nitrogen atmosphere, add cyclopropylamine (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound as a yellow-orange solid.
References
- World Intellectual Property Organization. (2008). WO 2008/075125 A2: Pyrazole Compounds as HP A-Kinase Modulators.
- World Intellectual Property Organization. (2013). WO 2013/163209 A1: Preparation of pyrimidinedione derivatives as androgen receptor modulators.
-
Laali, K. K., & Gettwert, V. J. (2001). Nucleophilic Aromatic Substitution (SNAr). Journal of Fluorine Chemistry, 107(1), 31-34. This paper provides general principles of SNAr reactions involving fluorinated compounds. While not a direct protocol, it explains the underlying mechanisms relevant to the synthesis. (A general reference for the mechanism, specific protocol links are above). [Link]
Technical Support Center: Purification Strategies for N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline (CAS 887351-41-9). This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chemical intermediate. We understand that obtaining this compound at high purity is paramount for the success of subsequent synthetic steps and the integrity of your research. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during purification.
Section 1: Pre-Purification Diagnostics & Characterization (FAQs)
Before attempting any purification, a thorough analysis of the crude product is essential. This initial assessment will inform your purification strategy and help you anticipate potential challenges.
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile is intrinsically linked to the synthetic route employed. A common method for synthesizing N-substituted anilines is through a nucleophilic aromatic substitution (SNAr) reaction. In this case, it would likely involve reacting a halo-nitroaromatic compound with cyclopropylamine.
Likely Impurities Include:
-
Unreacted Starting Materials:
-
1-halo-2-nitro-4-(trifluoromethyl)benzene: (e.g., the fluoro or chloro analogue). Due to its similar aromatic structure, it can be challenging to separate.
-
Cyclopropylamine: This is a volatile amine and can often be removed under reduced pressure, but residual amounts may persist.
-
-
Side-Products:
-
Positional Isomers: Depending on the starting materials, trace amounts of other isomers could be formed.
-
Products of Decomposition: Nitroanilines can be sensitive to heat and light, potentially leading to degradation products. The appearance of dark colors (deep yellow, brown, or red) often indicates the presence of oxidized impurities.[1]
-
Q2: Which analytical techniques are best for assessing the purity of my crude sample?
A multi-technique approach is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): This is your first and most immediate tool. It is invaluable for monitoring reaction progress and for developing a solvent system for column chromatography. A typical starting eluent system is a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. A reverse-phase C18 column is a common and effective choice for aniline derivatives.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities, such as residual starting materials or solvents.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are definitive for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product peaks.
Table 1: Recommended Starting Conditions for Analytical Characterization
| Technique | Column/System | Mobile Phase/Carrier Gas | Detection | Typical Application |
| HPLC | Reverse-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Gradient of acetonitrile and water (often with 0.1% formic acid)[2] | UV at 254 nm | Purity assessment, impurity profiling |
| GC-MS | Fused Silica (e.g., SE-54 or equivalent), 30 m x 0.25 mm | Helium at ~1.0 mL/min[4] | Electron Ionization (EI), Mass Scan 40-450 amu | Identification of volatile impurities |
| TLC | Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 9:1 or 8:2 v/v) | UV light (254 nm) | Quick purity check, reaction monitoring |
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems that researchers frequently encounter. The underlying logic for each troubleshooting step is explained to empower you to make informed decisions.
Issue 1: My crude product is a persistent oil or a sticky semi-solid and will not crystallize.
-
Potential Cause 1: Residual Solvent: Even small amounts of reaction solvents (like DMF, DMSO) or extraction solvents can inhibit crystallization.
-
Solution: Ensure the crude product is dried under high vacuum for an extended period. If the product is thermally stable, gentle heating under vacuum can be effective.
-
-
Potential Cause 2: High Impurity Load: The presence of multiple impurities disrupts the crystal lattice formation.
-
Solution 1 (Trituration): This is the first line of defense. Add a solvent in which your product is sparingly soluble but the impurities are soluble (n-hexane is often a good first choice). Stir or sonicate the mixture. The product should precipitate as a solid, which can then be filtered.
-
Solution 2 (Chromatography): If trituration fails, the impurity load is likely too high. The material must be subjected to column chromatography to achieve a baseline level of purity before attempting crystallization again.
-
Issue 2: The product is discolored (yellow to dark brown) after work-up or purification.
-
Potential Cause: Oxidation: Aniline derivatives are notoriously susceptible to air oxidation, a process often accelerated by light and trace acids.[1][3] The amine nitrogen can be oxidized, leading to highly colored impurities.
-
Solution 1 (Inert Atmosphere): During purification, especially when concentrating fractions from chromatography, blanket the flask with an inert gas like nitrogen or argon. Solvents can be sparged with nitrogen before use.
-
Solution 2 (Activated Carbon): For minor color impurities, you can sometimes treat a solution of the product with a small amount of activated carbon, followed by hot filtration. Caution: This can lead to significant product loss due to adsorption.
-
Solution 3 (Storage): Store the final, purified product under an inert atmosphere, protected from light (in an amber vial), and in a cool place.[1]
-
Issue 3: I have low product recovery after silica gel column chromatography.
-
Potential Cause: Irreversible Adsorption: The N-cyclopropyl aniline product is a secondary amine and therefore basic. The surface of standard silica gel is acidic (due to silanol groups, Si-OH) and can strongly adsorb or even lead to the degradation of basic compounds, causing streaking on TLC and low recovery from the column.[3]
-
Solution 1 (Deactivation of Silica Gel): Before preparing your column, slurry the silica gel in the chosen eluent containing 0.5-1% triethylamine (or another volatile base). This neutralizes the acidic sites on the silica surface, preventing strong adsorption of your amine product.
-
Solution 2 (Use of Alternative Stationary Phase): Neutral alumina can be an effective alternative to silica gel for the purification of basic compounds.
-
Solution 3 (Column Flushing): After your product has eluted, flush the column with a much more polar solvent system (e.g., 5-10% methanol in dichloromethane) to see if any of your product was retained.[3]
-
Workflow Diagram: Troubleshooting Low Recovery in Chromatography
Caption: Troubleshooting workflow for low product recovery.
Section 3: Detailed Purification Protocols
These protocols provide a validated starting point for your purification efforts. Always begin with a small-scale trial before committing your entire batch of material.
Protocol 1: Flash Column Chromatography
This is the most versatile method for purifying the title compound from a complex mixture.
1. Preparation of the Stationary Phase:
-
In a fume hood, weigh the required amount of silica gel (typically 50-100 times the weight of your crude product).
-
Create a slurry by mixing the silica with your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). For this basic compound, add triethylamine to the eluent to a final concentration of 1% v/v.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
2. Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
-
Alternatively, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. This results in the product being adsorbed onto the silica. Carefully add the resulting free-flowing powder to the top of the packed column.
3. Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 100% hexane or 98:2 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the eluent (gradient elution) as needed, for example, by increasing the percentage of ethyl acetate. A shallow gradient is often more effective for separating closely related compounds.[3]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
4. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator. Crucial: To prevent oxidation, you can introduce a gentle stream of nitrogen into the flask as the final traces of solvent are removed.
Protocol 2: Recrystallization
If the product is obtained with >90% purity from chromatography or the initial work-up, recrystallization is an excellent final step to obtain highly pure, crystalline material.
1. Solvent Screening:
-
Place a small amount of your impure solid in several test tubes.
-
Add a small amount of a different solvent to each tube from the list below.
-
The ideal solvent will dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Class | Example Solvents | Comments |
| Alcohols | Ethanol, Isopropanol | Often good choices for moderately polar compounds.[5] |
| Hydrocarbons | n-Hexane, Heptane, Toluene | Good for non-polar compounds; may be used as an anti-solvent.[5] |
| Esters | Ethyl Acetate | A versatile, medium-polarity solvent. |
| Mixed Systems | Toluene/Hexane, Dichloromethane/Hexane | Used to fine-tune polarity for optimal solubility. |
2. Recrystallization Procedure:
-
Dissolve the impure compound in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under high vacuum.
Workflow Diagram: Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
References
- Method for preparing an N-cyclopropylmethyl aniline compound.
-
Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. European Patent Office. [Link]
-
2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline | Solubility of Things. Solubility of Things. [Link]
-
Synthesis of A. N-cyclopropyl-2-nitroaniline. PrepChem.com. [Link]
-
N1-cyclopropylmethyl-2-nitro-4-(trifluoromethyl)aniline. ChemBK. [Link]
- Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
-
Organocatalytic 1,5-trifluomethylthio-sulfonylation of vinylcyclopropane mediated by visible light in water phase Supporting inf. Royal Society of Chemistry. [Link]
-
An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. [Link]
-
(PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]
-
p-NITROANILINE 5033. Centers for Disease Control and Prevention. [Link]
Sources
Technical Support Center: Optimizing Coupling Reactions with N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
Welcome to the technical support center for optimizing coupling reactions involving N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging substrate. Here, we will delve into common issues encountered during cross-coupling reactions and provide in-depth, evidence-based troubleshooting strategies to enhance your reaction outcomes.
Introduction to the Substrate
This compound is an electron-deficient aniline derivative. The presence of a nitro group and a trifluoromethyl group significantly influences its reactivity. These strong electron-withdrawing groups can deactivate the aromatic ring, making standard cross-coupling conditions suboptimal.[1][2] Furthermore, the nitro group itself can interact with and potentially deactivate transition metal catalysts.[1] Understanding these electronic and steric factors is paramount for successful coupling.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter in a question-and-answer format, providing both the "why" behind the issue and the "how" to resolve it.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound as the limiting reagent and an arylboronic acid, but I'm observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in Suzuki-Miyaura couplings with this substrate are common and typically stem from a combination of electronic deactivation and catalyst inhibition.
Causality:
-
Electron-Deficient Ring: The potent electron-withdrawing nitro and trifluoromethyl groups reduce the electron density of the aromatic ring, making the initial oxidative addition step of the palladium catalyst more difficult.[1][2]
-
Nitro Group Interference: The nitro group can act as a ligand for the palladium center, leading to catalyst deactivation.[1] It can also be reduced under certain reaction conditions, leading to undesired side products.[3]
-
Suboptimal Ligand Choice: Standard phosphine ligands may not be sufficiently electron-rich or sterically bulky to promote efficient oxidative addition and reductive elimination with such a challenging substrate.
Troubleshooting & Optimization Protocol:
-
Catalyst and Ligand Selection:
-
Use Electron-Rich, Bulky Ligands: Switch to modern biarylphosphine ligands like BrettPhos , XPhos , or SPhos .[1][4] These ligands are designed to stabilize the palladium catalyst and accelerate the key steps of the catalytic cycle for electron-deficient substrates.[4] The Nakao group successfully used a Pd/BrettPhos system for the denitrative coupling of nitroarenes.[1]
-
Consider a More Active Catalyst Precatalyst: Instead of using a simple palladium source like Pd(OAc)₂, consider using a pre-formed catalyst complex, such as a G3 or G4 Buchwald precatalyst, which can provide a more active Pd(0) species in solution.
-
-
Solvent and Base Optimization:
-
Solvent Choice: Aprotic polar solvents like dioxane , toluene , or CPME are generally good starting points. The choice of solvent can influence catalyst solubility and stability.
-
Base Strength: A moderately strong base is often required. K₃PO₄ or Cs₂CO₃ are frequently effective.[1] Stronger bases like K₂CO₃ can also be tested. It is crucial that the base is finely powdered and anhydrous.
-
-
Reaction Temperature:
-
Given the challenging nature of the substrate, higher reaction temperatures (80-110 °C ) are often necessary to drive the reaction to completion. Microwave irradiation can also be a powerful tool to accelerate these reactions.[5]
-
Data Summary: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Buchwald Precatalyst (e.g., XPhos Pd G3) | Provides a reliable source of active Pd(0). |
| Ligand | BrettPhos, XPhos, or SPhos | Electron-rich and bulky to promote oxidative addition. |
| Pd/Ligand Ratio | 1:2 to 1:3 | Ensures full coordination and stabilization of the catalyst. |
| Catalyst Loading | 2-5 mol% | A higher loading may be necessary for this deactivated substrate. |
| Base | K₃PO₄ or Cs₂CO₃ (anhydrous) | Effective bases for Suzuki couplings. |
| Solvent | Dioxane or Toluene (anhydrous) | Common solvents for cross-coupling reactions. |
| Temperature | 80-110 °C | To overcome the activation energy barrier. |
Issue 2: Competing Hydrodehalogenation or Protodeboronation
Question: In my Suzuki coupling, I'm seeing significant amounts of the starting aniline (from hydrodehalogenation of the aryl halide partner) and the corresponding arene from the boronic acid (protodeboronation). How can I minimize these side reactions?
Answer:
These side reactions are often indicative of a catalytic cycle that is not efficiently proceeding through the desired cross-coupling pathway.
Causality:
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the palladium-halide intermediate has a longer lifetime and can undergo undesired reactions.
-
Water Content: Excess water in the reaction mixture can facilitate protodeboronation of the boronic acid.
Troubleshooting & Optimization Protocol:
-
Ensure Anhydrous Conditions:
-
Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation. Ensure the base is thoroughly dried before use.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from entering the reaction.
-
-
Choice of Boron Reagent:
-
Ligand Effects:
-
The choice of ligand can also influence the rate of transmetalation. Experimenting with different bulky, electron-rich phosphine ligands can sometimes mitigate these side reactions.
-
Issue 3: Difficulty with Buchwald-Hartwig Amination
Question: I'm trying to perform a Buchwald-Hartwig amination using this compound as the amine coupling partner with an aryl halide, but the reaction is sluggish and gives a complex mixture of products. What should I consider?
Answer:
The Buchwald-Hartwig amination involves the formation of a C-N bond and is a powerful tool in organic synthesis.[7][8] However, the nucleophilicity of the aniline is significantly reduced by the electron-withdrawing groups, making it a challenging nucleophile.
Causality:
-
Reduced Nucleophilicity: The N-H bond of the aniline is more acidic, but the nitrogen lone pair is less available for coordination to the palladium center and subsequent reductive elimination due to the strong electron-withdrawing effects of the nitro and trifluoromethyl groups.
-
Steric Hindrance: The cyclopropyl group can introduce some steric bulk around the nitrogen atom, potentially hindering its approach to the metal center.[9]
Troubleshooting & Optimization Protocol:
-
Stronger Base:
-
A stronger base is typically required for the deprotonation of less nucleophilic amines. Consider using NaOt-Bu or KOt-Bu .[5] These bases are effective at generating the more nucleophilic amide anion in situ.
-
-
Ligand Selection:
-
For challenging aminations, highly active ligands are necessary. Josiphos-type ligands or Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often superior choices.[4]
-
-
Reaction Conditions:
-
As with Suzuki couplings, higher temperatures may be required.
-
The choice of aryl halide is also crucial. Aryl iodides are the most reactive, followed by bromides and then chlorides. For less reactive aryl chlorides, a more specialized catalyst system may be needed.
-
Data Summary: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium sources. |
| Ligand | RuPhos, BrettPhos, or a Josiphos-type ligand | Highly active for C-N bond formation. |
| Pd/Ligand Ratio | 1:1.5 to 1:2.5 | To ensure catalyst stability and activity. |
| Catalyst Loading | 1-3 mol% | Generally sufficient for this reaction type. |
| Base | NaOt-Bu or KOt-Bu | Strong bases to deprotonate the weakly nucleophilic aniline. |
| Solvent | Toluene or Dioxane (anhydrous) | Standard solvents for Buchwald-Hartwig aminations. |
| Temperature | 90-120 °C | To promote the reaction of the deactivated amine. |
Issue 4: Unwanted Reduction of the Nitro Group
Question: I'm observing the formation of the corresponding amino compound, indicating that the nitro group is being reduced during my coupling reaction. How can I prevent this?
Answer:
Unwanted reduction of the nitro group is a known side reaction in palladium-catalyzed couplings, especially when using phosphine ligands and certain reducing agents or reaction conditions.[1][3]
Causality:
-
Phosphine Ligands as Reductants: Tertiary phosphines can act as reducing agents, converting the nitro group to a nitroso group or further.[1]
-
Reducing Agents in the System: Some reaction components, such as certain bases or additives, might have reducing properties.
Troubleshooting & Optimization Protocol:
-
Careful Ligand Selection:
-
While electron-rich phosphines are needed for catalytic activity, be mindful of their potential to reduce the nitro group. If reduction is a major issue, consider screening different ligands to find a balance between activity and selectivity.
-
In some cases, N-heterocyclic carbene (NHC) ligands can be an alternative to phosphines and may be less prone to causing reduction.
-
-
Control of Reaction Conditions:
-
Avoid excessively high temperatures or prolonged reaction times, as these can favor side reactions.
-
Ensure that all reagents are pure and free from any potential reducing impurities.
-
-
Denitrative Coupling as an Alternative:
Visualizing the Workflow
To aid in your experimental design, the following diagrams illustrate key concepts in optimizing these coupling reactions.
Caption: A decision-making workflow for troubleshooting coupling reactions.
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
Conclusion
Optimizing coupling reactions with this compound requires a systematic approach that addresses the inherent challenges of this electron-deficient substrate. By carefully selecting the catalyst system, particularly the ligand, and rigorously controlling the reaction conditions, high yields of the desired coupled products can be achieved. This guide provides a starting point for troubleshooting and optimization, but as with all chemical research, empirical validation of these strategies is essential for success in your specific application.
References
-
Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3173-3186. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Corma, A., Navas, J., & Sabater, M. J. (2018). Advances in perfecting palladium-catalyzed C-N cross-coupling reactions. Chemistry–A European Journal, 24(66), 17326-17345. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry Corner. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Molander, G. A., & Brown, A. R. (2011). Cross-Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(22), 9141-9147. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]
-
Akkad, J., & Bäckvall, J. E. (2013). Synthesis of trans-2-(Trifluoromethyl)cyclopropanes via Suzuki Reactions with an N-Methyliminodiacetic Acid Boronate. Organic Letters, 15(18), 4738-4741. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Synthesis of trans-2-(trifluoromethyl)cyclopropanes via Suzuki reactions with an N-methyliminodiacetic acid boronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buy N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline [smolecule.com]
Technical Support Center: Stability of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline and its Derivatives
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these complex molecules. Our aim is to equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Molecule's Stability Profile
This compound is a highly functionalized molecule with a unique combination of substituents that influence its stability. The interplay between the N-cyclopropyl group, the ortho-nitro group, and the para-trifluoromethyl group dictates its susceptibility to degradation under various experimental and storage conditions.
-
The N-Cyclopropyl Aniline Moiety: The aniline core is prone to oxidation, which can lead to the formation of colored impurities. The N-cyclopropyl group, while often used to enhance metabolic stability, can undergo irreversible ring-opening upon single-electron oxidation[1].
-
The Ortho-Nitro Group: The presence of a strong electron-withdrawing nitro group in the ortho position significantly impacts the electronic properties and steric environment of the aniline nitrogen. This "ortho effect" can influence the compound's reactivity and susceptibility to certain degradation pathways[2][3][4][5].
-
The Para-Trifluoromethyl Group: The trifluoromethyl group is known to enhance the metabolic and chemical stability of drug candidates due to its strong electron-withdrawing nature and high bond energy[6][7][8][9]. This substituent generally contributes to the overall robustness of the molecule.
This guide will delve into the practical implications of these structural features, providing you with actionable strategies to maintain the integrity of your this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has developed a distinct yellow or brownish color upon storage. Is it still suitable for my experiments?
A1: The appearance of a yellow or brownish hue in aniline derivatives is a common sign of degradation, often resulting from oxidation or photodegradation.[10] While minor discoloration might not adversely affect all applications, it indicates a decrease in purity. For sensitive experiments, particularly in drug development and quantitative assays, using a pure, colorless to pale-yellow sample is critical. It is strongly recommended to re-analyze the purity of the discolored sample using a reliable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. To prevent discoloration, meticulous storage under an inert atmosphere (nitrogen or argon), protection from light, and at recommended low temperatures are essential.[10]
Q2: I am observing unexpected side products in my reaction involving an this compound derivative. Could this be related to the stability of my starting material?
A2: Yes, the instability of your starting material is a likely cause for the formation of unexpected side products. Degradation of this compound can introduce impurities that may participate in or interfere with your intended reaction. Potential degradation pathways to consider are:
-
Oxidation of the aniline nitrogen: This can lead to the formation of nitroso or nitro derivatives.[10]
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially if reducing agents are present or under certain metabolic conditions.
-
Hydrolysis: Although the core structure is generally stable, derivatives with hydrolyzable functional groups could degrade.
-
Photodegradation: Exposure to light can induce degradation, leading to a complex mixture of byproducts.
Always verify the purity of your starting material before commencing your experiment and ensure that your reaction and storage conditions are compatible with the compound's stability profile.
Q3: What are the optimal storage conditions to ensure the long-term stability of this compound and its derivatives?
A3: To maintain the long-term stability of this compound and its derivatives, the following storage conditions are recommended:
| Parameter | Condition | Reason |
| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidative degradation of the aniline moiety. |
| Light | Amber vial or light-proof container | To protect against photodegradation.[10] |
| Moisture | Tightly sealed container in a dry environment | To prevent potential hydrolysis of derivatives. |
For long-term storage, aliquoting the sample into smaller, single-use vials is advisable to minimize exposure to air and moisture from repeated openings and to avoid issues related to freeze-thaw cycles.[10]
Q4: My this compound derivative appears to be degrading even when stored under the recommended conditions. What could be the underlying cause?
A4: If you observe degradation under recommended storage conditions, consider these possibilities:
-
Container Integrity: Ensure the vial cap provides an airtight seal to prevent the slow ingress of oxygen and moisture.
-
Compromised Inert Atmosphere: The inert atmosphere within the container may have been compromised during previous handling. If feasible, re-purge the container with fresh argon or nitrogen.
-
Purity of Inert Gas: The inert gas used for storage might contain impurities such as oxygen or moisture.
-
Sample Contamination: The sample may have been inadvertently contaminated with reactive impurities during a previous handling step.
-
Inherent Instability of the Derivative: While the parent compound has a certain stability profile, specific modifications in your derivative could render it more susceptible to degradation.
A thorough analytical investigation of the degraded sample can help identify the nature of the impurities and provide clues to the degradation pathway.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments with this compound derivatives.
Issue 1: Inconsistent Reaction Yields or Profiles
-
Symptom: Significant variability in reaction yields or the appearance of unexpected spots on TLC or peaks in LC-MS.
-
Potential Cause: Degradation of the starting material.
-
Troubleshooting Steps:
-
Purity Check: Analyze the starting material by HPLC-UV and LC-MS to confirm its purity and identify any potential degradants. Compare the results with the certificate of analysis.
-
Control Reaction: Run the reaction with a freshly opened, high-purity sample of the starting material under identical conditions.
-
Reaction Condition Compatibility: Evaluate if the reaction conditions (e.g., strong acids, bases, oxidizing or reducing agents) are too harsh and could be causing in-situ degradation of the starting material or product.
-
Issue 2: Difficulty in Product Purification
-
Symptom: The presence of multiple, closely eluting impurities that are difficult to separate from the desired product.
-
Potential Cause: Formation of degradation products during the reaction or work-up.
-
Troubleshooting Steps:
-
Analyze Crude Mixture: Before purification, analyze an aliquot of the crude reaction mixture by LC-MS to identify the major components.
-
Milder Work-up: Consider if the aqueous work-up or extraction conditions (e.g., pH, temperature) could be causing degradation. If so, employ milder conditions.
-
Protect from Light: During the reaction and purification process, protect the mixture from direct light exposure.
-
Inert Atmosphere: If the molecule is suspected to be oxygen-sensitive, perform the reaction and work-up under an inert atmosphere.
-
Experimental Protocols for Stability Assessment
To proactively understand the stability of your this compound derivative, conducting forced degradation studies is highly recommended.[11][12][13] These studies provide valuable insights into potential degradation pathways and help in the development of stability-indicating analytical methods.
Protocol 1: Forced Hydrolytic Degradation
This protocol assesses the stability of the compound in acidic and basic conditions.
Acidic Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 1 M HCl to the solution.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized samples to an appropriate concentration for HPLC analysis.
Basic Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound in a suitable organic solvent.
-
Add an equal volume of 1 M NaOH to the solution.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at the same time points as for acidic hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 1 M HCl.
-
Dilute the neutralized samples for HPLC analysis.
Protocol 2: Forced Oxidative Degradation
This protocol evaluates the compound's susceptibility to oxidation.
-
Prepare a 1 mg/mL solution of the compound in a suitable organic solvent.
-
Add an equal volume of 3% hydrogen peroxide to the solution.
-
Incubate the mixture at room temperature.
-
Withdraw and analyze aliquots at various time points.
Protocol 3: Forced Photolytic Degradation
This protocol assesses the compound's stability upon exposure to light.
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent system (e.g., acetonitrile:water 50:50).
-
Expose the solution to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14]
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
Withdraw aliquots from both the exposed and control samples at appropriate time intervals for HPLC analysis.
Protocol 4: Thermal Degradation
This protocol evaluates the stability of the compound at elevated temperatures.
-
Place a solid sample of the compound in a calibrated oven at a temperature relevant to your experimental conditions (e.g., 60°C, 80°C).
-
At specified time intervals, withdraw a small amount of the solid, prepare a solution of known concentration, and analyze by HPLC.
Visualization of Potential Degradation Pathways and Experimental Workflow
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure and the behavior of related compounds.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines a systematic workflow for assessing the stability of this compound derivatives.
Caption: Workflow for assessing the stability of this compound.
References
-
Filo. (2025, September 11). What is the ortho effect of nitro group on aniline? Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, November 25). Effect of nitro group basicity order of o,m and p nitroanilines? Retrieved from [Link]
-
Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline? Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethyl Aniline in Specialty Chemical Manufacturing. Retrieved from [Link]
-
ResearchGate. (2014, November 9). Why does ortho nitro aniline form only 2% on performing nitration of aniline? Retrieved from [Link]
-
Vedantu. (n.d.). The correct order of basic strength of given aniline class 12 chemistry CBSE. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
- Google Patents. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (2019, May 7). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Retrieved from [Link]
-
IJPPR. (2023, January 30). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Retrieved from [Link]
-
PubMed. (2010, May 21). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Retrieved from [Link]
-
PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is the ortho effect of nitro group on aniline? | Filo [askfilo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
Welcome to the technical support center for N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low reactivity encountered during synthetic manipulations of this highly functionalized aniline derivative. Here, we delve into the underlying electronic and steric factors governing its reactivity and provide actionable troubleshooting strategies and detailed experimental protocols.
Understanding the Reactivity Profile of this compound
This compound is a unique building block, the reactivity of which is dominated by the powerful electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl substituents. These groups significantly decrease the electron density of the aromatic ring and the nucleophilicity of the aniline nitrogen.[1][2][3] Consequently, reactions that rely on the nucleophilic character of the aniline or electrophilic aromatic substitution are often sluggish or fail entirely.[4]
However, this pronounced electron deficiency makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr) , a key reaction pathway for this class of compounds.[5][6][7] Additionally, the N-cyclopropyl group can participate in unique reactions involving single-electron transfer (SET) and subsequent ring-opening, offering alternative synthetic strategies.[8][9][10]
Troubleshooting Guide & FAQs
This section addresses specific challenges you might encounter when working with this compound in a question-and-answer format.
Issue 1: My reaction is not proceeding to completion, and I'm recovering starting material.
Q1: I'm attempting a reaction that targets the aniline nitrogen (e.g., acylation, alkylation), but I'm observing very low conversion. What's going wrong?
A1: The primary reason for the low reactivity of the aniline nitrogen is the severe reduction in its nucleophilicity due to the strong electron-withdrawing nitro and trifluoromethyl groups.[1][3] The lone pair of electrons on the nitrogen is delocalized into the electron-deficient aromatic ring, making it a very weak nucleophile.
Troubleshooting Steps:
-
Increase the Electrophilicity of Your Reagent: If possible, use a more reactive electrophile. For example, switch from an alkyl bromide to an alkyl iodide or triflate. For acylations, use an acyl chloride or anhydride instead of a carboxylic acid with coupling agents.
-
Employ a Stronger Base: To deprotonate the aniline and increase its nucleophilicity, a strong, non-nucleophilic base is often required. Consider bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Elevate the Reaction Temperature: Increasing the temperature can provide the necessary activation energy for the reaction to proceed. Monitor for potential decomposition of your starting material or product at higher temperatures.
-
Consider Alternative Synthetic Routes: If direct functionalization of the nitrogen is unsuccessful, consider a multi-step approach. For example, it may be possible to perform a reaction on a more reactive precursor and introduce the nitro or trifluoromethyl group at a later stage, though this is often not a trivial transformation.
Q2: I'm trying to perform an SNAr reaction, replacing a leaving group on another aromatic ring with the aniline nitrogen as the nucleophile, but the reaction is slow. How can I improve this?
A2: Even in an SNAr context where the aniline is the nucleophile, its inherently low nucleophilicity can be a hurdle. The success of this reaction is highly dependent on the activation of the electrophilic partner.
Troubleshooting Steps:
-
Assess the Electrophilic Partner: Ensure the aromatic ring you are trying to substitute is sufficiently activated with strong electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the leaving group.[6][7]
-
Optimize the Base and Solvent: The choice of base and solvent is critical. A strong base is needed to generate the more nucleophilic anilide anion. Aprotic polar solvents like DMF, DMSO, or NMP are often effective as they can solvate the cation of the base without protonating the nucleophile.
-
Increase Reaction Temperature: As with other reactions involving this substrate, higher temperatures are often necessary to drive the reaction to completion.
Issue 2: My SNAr reaction on the aniline's aromatic ring is failing.
Q3: I am attempting to displace a group on the this compound ring with a nucleophile, but I'm not seeing any product.
A3: For an SNAr reaction to occur on this substrate, you would typically need a suitable leaving group on the ring. The nitro group itself can sometimes act as a leaving group, but this usually requires very specific conditions and strong nucleophiles. If there is another leaving group present (e.g., a halogen), its position relative to the activating groups is crucial.
Troubleshooting Steps:
-
Verify the Position of the Leaving Group: An SNAr reaction is most favorable when the leaving group is ortho or para to a strong electron-withdrawing group.[6][7] In this compound, the nitro and trifluoromethyl groups are ortho and para to each other's positions, which strongly activates the ring for nucleophilic attack.
-
Increase Nucleophile Strength and Concentration: Use a stronger nucleophile and/or a higher concentration to favor the forward reaction.
-
Optimize Solvent and Temperature: Aprotic polar solvents are generally preferred for SNAr reactions. Heating the reaction is often necessary. Consider microwave irradiation to access higher temperatures and reduce reaction times.
-
Consider a Catalyst: In some cases, transition metal catalysis (e.g., palladium- or copper-catalyzed cross-coupling reactions) may be a more viable approach for introducing new functional groups, depending on the desired transformation.
Issue 3: I'm observing unexpected side products or decomposition.
Q4: Under strong basic or high-temperature conditions, I'm seeing a complex mixture of products. What could be happening?
A4: The N-cyclopropyl group can be susceptible to ring-opening reactions, especially under oxidative conditions or in the presence of single-electron transfer agents.[8][9][10] This can lead to the formation of iminium ion intermediates and subsequent complex reaction pathways. Additionally, highly nitrated aromatic compounds can be unstable at elevated temperatures.
Troubleshooting Steps:
-
Screen Reaction Conditions: Perform a systematic screen of bases, solvents, and temperatures to find a window where the desired reaction proceeds without significant decomposition.
-
Protecting Group Strategy: If the aniline nitrogen is interfering with a desired transformation elsewhere in the molecule, consider protecting it. However, given its low reactivity, protection itself can be challenging.
-
Detailed Reaction Monitoring: Use techniques like TLC, LC-MS, or in-situ NMR to monitor the reaction progress and identify the formation of byproducts as they appear. This can provide clues about the decomposition pathways.
-
Consider Radical Scavengers: If you suspect radical-mediated decomposition, the addition of a radical scavenger (e.g., BHT) might be beneficial, although this could also inhibit desired SET-based reactions.
Experimental Protocols
Protocol 1: General Procedure for SNAr with this compound as the Nucleophile
This protocol provides a starting point for the reaction of this compound with an activated aryl halide.
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add a suitable anhydrous aprotic polar solvent (e.g., DMF, DMSO, NMP).
-
Cool the mixture to 0 °C and add a strong base (e.g., NaH, 1.1 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add the activated aryl halide (1.0-1.2 eq.).
-
Slowly warm the reaction to room temperature and then heat to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommendation | Rationale |
| Base | NaH, K2CO3, Cs2CO3 | Stronger bases deprotonate the weakly acidic N-H, increasing nucleophilicity. Carbonates are a milder option. |
| Solvent | DMF, DMSO, NMP, Dioxane | Aprotic polar solvents are required to dissolve the reagents and stabilize charged intermediates. |
| Temperature | 80-150 °C | Higher temperatures are often needed to overcome the high activation energy. |
Visualizing the Problem: Electronic Effects and Troubleshooting
// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Strong Electron-Withdrawing Groups\n(-NO2, -CF3)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Reduced e- density on N and Ring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Low Reactivity of N as Nucleophile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Low Reactivity in Electrophilic Substitution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="High Reactivity in SNAr", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Troubleshooting (N-Nucleophilicity)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Troubleshooting (SNAr)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Stronger Base\n(e.g., NaH)", fillcolor="#FFFFFF", fontcolor="#202124"]; J [label="More Reactive Electrophile", fillcolor="#FFFFFF", fontcolor="#202124"]; K [label="Higher Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; L [label="Stronger Nucleophile", fillcolor="#FFFFFF", fontcolor="#202124"]; M [label="Aprotic Polar Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; N [label="Higher Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; O [label="N-Cyclopropyl Group Reactivity\n(SET, Ring Opening)", fillcolor="#FBBC05", fontcolor="#202124"]; P [label="Potential Side Reactions", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="possesses"]; B -> C [label="causes"]; C -> D; C -> E; C -> F [label="enables"]; D -> G [label="leads to"]; F -> H [label="requires"]; G -> {I, J, K} [label="solutions"]; H -> {L, M, N} [label="solutions"]; A -> O [label="contains"]; O -> P [label="can lead to"]; } dot Caption: Troubleshooting logic for this compound.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. nbinno.com [nbinno.com]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 9. mcneill-group.org [mcneill-group.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Reactions with N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
Welcome to the technical support center for N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. Here, we address common challenges and provide in-depth troubleshooting advice to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: This compound is a valuable building block, primarily utilized in two key transformations:
-
Reduction of the nitro group: This is the most frequent application, yielding N-Cyclopropyl-2-amino-4-(trifluoromethyl)aniline, a precursor for a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.
-
Nucleophilic Aromatic Substitution (SNAr): While less common as the primary reaction due to the presence of the nitro group, the electron-deficient ring is susceptible to substitution reactions under specific conditions.
Q2: I'm observing a complex mixture of products after my nitro reduction. What are the likely culprits?
A2: A complex product mixture often points to incomplete reduction or side reactions involving the nitro group or the cyclopropyl moiety. Common byproducts include partially reduced intermediates like nitroso and hydroxylamine species, as well as products from the ring-opening of the cyclopropyl group, especially under harsh acidic or oxidative conditions.
Q3: My purification is challenging, with multiple spots on the TLC plate that are difficult to separate. Any suggestions?
A3: Purification challenges often arise from byproducts with similar polarities to the desired product. Proactive prevention of these byproducts is the most effective strategy. If they do form, consider switching your chromatography stationary phase (e.g., from silica gel to alumina) or employing a different solvent system to improve separation. In some cases, derivatization of the product mixture can alter polarities and facilitate easier separation, followed by a deprotection step.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Incomplete Nitro Reduction and Formation of Intermediates
Question: My nitro reduction is sluggish, and I'm isolating significant amounts of the corresponding hydroxylamine or even azo compounds. How can I drive the reaction to completion and avoid these byproducts?
Answer: The reduction of an aromatic nitro group is a stepwise process that can be halted at intermediate stages if the reaction conditions are not optimal. The electron-withdrawing trifluoromethyl group can influence the reduction potential, sometimes making complete reduction to the amine challenging.
Causality and Prevention:
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation (H₂/Pd-C, PtO₂): This is generally a clean and efficient method. However, catalyst poisoning or insufficient hydrogen pressure can lead to the accumulation of hydroxylamine intermediates. Ensure your catalyst is active and use an appropriate catalyst loading (typically 5-10 mol%).
-
Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl): These are robust methods, but the stoichiometry is critical. An insufficient amount of metal or acid will result in incomplete reduction. The strong acidic conditions can, in some cases, promote ring-opening of the cyclopropyl group (see Issue 2).
-
Transfer Hydrogenation (e.g., Ammonium Formate/Pd-C): This can be a milder alternative to high-pressure hydrogenation.
-
-
Reaction Conditions:
-
Temperature: Low temperatures can slow down the final reduction steps. A moderate increase in temperature may be necessary, but be mindful of potential side reactions at elevated temperatures.
-
Solvent: Ensure your starting material is fully dissolved. Protic solvents like ethanol or methanol are typically effective for catalytic hydrogenation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete nitro reduction.
Experimental Protocol: Optimized Catalytic Hydrogenation
-
To a solution of this compound (1.0 eq) in methanol (10-20 volumes), add 10% Pd/C (5 mol%).
-
Pressurize the reaction vessel with hydrogen gas (50 psi).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Issue 2: Unwanted Ring-Opening of the Cyclopropyl Group
Question: I'm observing byproducts that appear to have a higher molecular weight and lack the characteristic cyclopropyl signals in the NMR. What could be causing this?
Answer: The cyclopropyl group, while generally stable, is a strained ring system that can undergo ring-opening under certain conditions, particularly in the presence of strong acids or oxidizing agents.
Causality and Prevention:
-
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl group can be protonated, leading to a carbocation that can be trapped by nucleophiles present in the reaction mixture (e.g., the solvent or anions).
-
Oxidative Ring Opening: Some reaction conditions, especially if trace oxidants are present, can lead to radical-mediated ring opening.
Preventative Measures:
| Condition to Avoid | Recommended Alternative | Rationale |
| Strong, non-nucleophilic acids (e.g., H₂SO₄) | Acetic acid or ammonium chloride as a proton source | Provides a milder acidic environment, reducing the likelihood of carbocation formation. |
| High temperatures in acidic media | Operate at the lowest effective temperature | Minimizes the energy available for overcoming the activation barrier for ring opening. |
| Presence of strong oxidizing agents | Ensure an inert atmosphere (e.g., nitrogen or argon) | Prevents unwanted oxidative side reactions. |
Proposed Mechanism of Acid-Catalyzed Ring Opening:
Caption: Acid-catalyzed ring-opening of the cyclopropyl group.
Technical Support Center: Scale-Up of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline Synthesis
Welcome to the technical support center for the synthesis of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and scalable synthesis.
Introduction: The Synthetic Pathway and its Challenges
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an activated aryl halide, typically 4-chloro-3-nitrobenzotrifluoride or 4-fluoro-3-nitrobenzotrifluoride, with cyclopropylamine. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring, making it susceptible to nucleophilic attack by the amine.[1][2]
While the reaction appears straightforward on paper, several challenges can emerge during scale-up, impacting yield, purity, and safety. These challenges often revolve around reaction control, byproduct formation, product isolation, and the inherent hazards of the reagents and product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is sluggish or stalls, resulting in low conversion of the starting aryl halide. What are the likely causes and how can I improve the reaction rate?
A1: A slow or incomplete reaction is a common hurdle in SNAr reactions, especially during scale-up. Several factors can contribute to this issue:
-
Insufficient Temperature: SNAr reactions often require elevated temperatures to proceed at a practical rate.[1] If you are transitioning from a small-scale lab reaction that was heated with a heating mantle to a large-scale reactor with jacketed heating, ensure that the internal batch temperature is reaching the target, as heat transfer can be less efficient in larger vessels.
-
Inadequate Mixing: As the reaction mixture is often heterogeneous, especially with the use of solid bases, poor agitation can lead to localized "dead spots" where reactants are not effectively coming into contact. Ensure your reactor's agitation is sufficient to maintain a well-suspended slurry.
-
Solvent Choice and Quality: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are typically used to facilitate SNAr reactions.[3] Ensure the solvent is anhydrous, as water can react with the base and potentially hydrolyze the starting material.
-
Base Strength and Solubility: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the cyclopropylamine, reducing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). The solubility of the base in the reaction medium can also play a role.
Troubleshooting Steps:
-
Verify Internal Temperature: Use a calibrated temperature probe to monitor the internal reaction temperature. Do not rely solely on the jacket temperature.
-
Increase Agitation: If possible, increase the stirring speed and observe if the reaction rate improves.
-
Solvent Screen: If feasible, conduct small-scale experiments with different polar aprotic solvents to identify the optimal one for your specific substrate and conditions.
-
Base Evaluation: Consider using a stronger base or a phase-transfer catalyst to enhance the reaction rate. However, be mindful that stronger bases can also promote side reactions.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the di-substituted product. How can I minimize its formation?
A2: The formation of the di-cyclopropylated byproduct, where a second molecule of cyclopropylamine displaces the nitro group of the product, is a potential issue, although less common under typical SNAr conditions due to the deactivating effect of the first amine substituent. A more likely di-substituted impurity is the formation of N,N-dicyclopropylaniline derivatives if the starting material contains impurities or if the reaction conditions are too harsh.
However, the primary concern is often the formation of other impurities. One common byproduct can arise from the reaction of cyclopropylamine with the solvent, especially with DMF at elevated temperatures, which can lead to formamide-related impurities.
Strategies to Minimize Byproduct Formation:
-
Control Stoichiometry: Use a minimal excess of cyclopropylamine. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient to drive the reaction to completion without promoting significant side reactions.[4]
-
Temperature Control: Avoid excessively high temperatures, as this can lead to decomposition and side reactions. Determine the minimum temperature required for a reasonable reaction rate.
-
Slow Addition of Cyclopropylamine: Adding the cyclopropylamine slowly to the heated solution of the aryl halide and base can help to maintain a low instantaneous concentration of the nucleophile, which can disfavor some side reactions.
Q3: The work-up and isolation of the product are proving difficult, with emulsion formation and poor recovery. What are the best practices for isolating this compound at scale?
A3: Work-up and isolation are critical steps where significant product loss can occur. Emulsion formation during aqueous washes is a common problem, especially when using solvents like DMF.
Recommended Work-up and Isolation Protocol:
-
Quenching: After the reaction is complete, cool the mixture to room temperature. The reaction can be quenched by the slow addition of water.
-
Extraction: Instead of directly washing the DMF solution, it is often better to dilute the reaction mixture with a water-immiscible solvent like toluene or ethyl acetate before the aqueous wash. This will help to reduce the solubility of the product in the aqueous phase and minimize emulsion formation.
-
Aqueous Washes: Wash the organic layer with water to remove the bulk of the polar aprotic solvent and salts. A brine wash (saturated aqueous sodium chloride) should be used as the final wash to help break any emulsions and remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Q4: My final product is a dark oil or solid, and I am struggling to achieve the desired purity by crystallization. What are the recommended purification methods?
A4: The discoloration of anilines is often due to aerial oxidation, which can be exacerbated by light and heat.[5] The presence of residual starting materials and byproducts can also make purification challenging.
Purification Strategies:
-
Recrystallization: This is often the most scalable and cost-effective purification method. A solvent screen is essential to find a suitable system. A good starting point is a mixture of a solvent in which the product is soluble at elevated temperatures and an anti-solvent in which it is poorly soluble at room temperature (e.g., isopropanol/water, toluene/heptane). Treating the solution with activated carbon during recrystallization can help to remove colored impurities.[5]
-
Column Chromatography: While effective at the lab scale, column chromatography can be expensive and cumbersome to scale up. It is generally reserved for high-purity applications where crystallization is not effective. If chromatography is necessary, using a less acidic stationary phase like alumina or deactivated silica gel can prevent product degradation on the column.[5]
-
Vacuum Distillation: If the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be an excellent method for purification on a large scale.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis?
A: There are several key safety considerations:
-
Toxicity: The starting materials and the final product are halogenated and nitrated anilines, which are toxic and can be absorbed through the skin.[5] Always handle these compounds in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reaction: The SNAr reaction can be exothermic. On a large scale, the heat generated can be significant. Ensure the reactor has adequate cooling capacity to control the temperature, especially during the addition of reagents. A reaction calorimetry study is recommended before scaling up to fully understand the thermal hazards.
-
Cyclopropylamine: Cyclopropylamine is a flammable liquid with a low boiling point (around 50 °C).[3] It should be handled with care, away from ignition sources.
-
Nitro Compounds: Aromatic nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[6] It is crucial to determine the thermal stability of the reaction mixture and the final product using techniques like Differential Scanning Calorimetry (DSC) to establish safe operating temperatures.
Q: Which starting material is preferred: 4-chloro-3-nitrobenzotrifluoride or 4-fluoro-3-nitrobenzotrifluoride?
A: In SNAr reactions, the rate of reaction is generally faster with a fluoride leaving group compared to a chloride leaving group.[2] This is because fluorine is more electronegative, making the carbon atom it is attached to more electrophilic. Therefore, 4-fluoro-3-nitrobenzotrifluoride would be expected to be more reactive. However, the choice of starting material often comes down to cost and availability on a commercial scale. 4-chloro-3-nitrobenzotrifluoride is often more readily available and less expensive.
Q: Can I use a different base for this reaction?
A: Yes, other bases can be used. Inorganic bases like potassium carbonate are common due to their low cost and ease of handling. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be effective. The choice of base can influence the reaction rate and selectivity, so it is advisable to screen a few options at a small scale before proceeding with a large-scale reaction.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on typical SNAr reactions and should be optimized for specific equipment and scale.
Materials:
-
4-Chloro-3-nitrobenzotrifluoride (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Water, deionized
-
Brine (saturated aqueous sodium chloride)
-
Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Glass-lined or stainless steel reactor with mechanical stirring, temperature control, a condenser, and ports for nitrogen blanketing and reagent addition.
Procedure:
-
Reactor Setup: Charge the reactor with 4-chloro-3-nitrobenzotrifluoride (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Inerting: Begin stirring and inert the reactor with a slow stream of nitrogen.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).
-
Reagent Addition: Slowly add cyclopropylamine (1.2 eq) to the stirred mixture over a period of 1-2 hours, maintaining the internal temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC-MS) until the starting material is consumed.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: Dilute the reaction mixture with toluene. Slowly add water to quench the reaction and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separation vessel. Separate the organic layer. Extract the aqueous layer with toluene.
-
Washing: Combine the organic layers and wash with water, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water or toluene/heptane).
Data Presentation
Table 1: Comparison of Reaction Parameters for Analogous Syntheses
| Parameter | N-propyl-3-(trifluoromethyl)aniline Synthesis[4] | 2-nitro-4-trifluoromethylaniline Synthesis[1] |
| Starting Material | 3-(trifluoromethyl)aniline | 4-chloro-3-nitro-benzotrifluoride |
| Nucleophile | 1-Bromopropane | Aqueous Ammonia |
| Base | Potassium carbonate | (Ammonia acts as base) |
| Solvent | DMF | Water |
| Temperature | 70-80°C | 80-150°C |
| Yield | 85-95% | >98% |
Visualizations
Reaction Pathway
References
- 1. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Troubleshooting for N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline Characterization
Welcome to the technical support center for N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline (CAS 887351-41-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing this multifaceted molecule. We will move beyond simple protocols to explore the underlying scientific principles, enabling you to troubleshoot effectively and ensure the integrity of your analytical data.
Part 1: General Characterization & Stability FAQs
This section addresses high-level questions and common stability issues that can impact all subsequent analytical measurements.
Q1: What are the primary analytical techniques for characterizing this compound?
A1: A multi-technique approach is essential for unambiguous characterization. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity, quantifying the compound, and profiling impurities. The molecule's nitroaniline chromophore allows for sensitive UV detection.[1]
-
Mass Spectrometry (MS): Used for confirming the molecular weight and providing structural information through fragmentation analysis. Typically coupled with HPLC (LC-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation. ¹H, ¹³C, and ¹⁹F NMR are all highly informative for this molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of key functional groups such as the N-H bond, the nitro group (NO₂), and the trifluoromethyl group (CF₃).
Initial Characterization Workflow
This diagram outlines a logical workflow for the initial analysis of a new batch of the compound.
Caption: A typical workflow for characterizing a new sample.
Q2: My sample is showing new, unknown peaks over time. What could be causing this degradation?
A2: this compound possesses functional groups susceptible to degradation. Understanding these pathways is key to prevention.
-
Hydrolytic Degradation of the Cyclopropyl Amine: The cyclopropyl amine moiety can be susceptible to hydrolysis, particularly under high pH conditions.[2] This can lead to ring-opening and the formation of various impurities.
-
Prevention: Store solutions in neutral or slightly acidic buffered systems. Avoid prolonged exposure to strong bases.
-
-
Photodegradation: Nitroaromatic compounds are often light-sensitive. UV light can promote the reduction of the nitro group to nitroso or other species, or catalyze other side reactions.[3]
-
Prevention: Store the compound in amber vials or protect it from light.[4] Conduct experiments under subdued lighting where possible.
-
-
Oxidation: The aniline nitrogen can be susceptible to oxidation, forming nitroso or other colored impurities, especially if exposed to air and light over long periods.[4]
-
Prevention: Store the solid compound under an inert atmosphere (e.g., nitrogen or argon) and keep containers tightly sealed.[4]
-
Q3: What are the likely sources of impurities found in my initial sample analysis?
A3: Impurities can arise from several sources:
-
Synthesis-Related Impurities: These include unreacted starting materials, reagents, or by-products from competing reaction pathways. For example, isomers or di-substituted products could be present.[5]
-
Degradation Products: As discussed in Q2, impurities can form during storage or handling.
-
Residual Solvents: Solvents used in the final purification or crystallization step may be retained in the solid material. These are often best identified by ¹H NMR.
Part 2: HPLC Troubleshooting Guide
HPLC is your frontline tool for purity assessment. Here’s how to troubleshoot common issues.
Q4: My HPLC peak is tailing severely. What is the scientific reason and how do I fix it?
A4: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase.
-
Causality (Silanol Interactions): The primary cause for tailing with amine-containing compounds like this one is the interaction between the basic aniline nitrogen and acidic residual silanol groups (Si-OH) on the surface of the C18 silica packing. This strong ionic interaction leads to a sub-population of molecules being retained longer, causing the peak to tail.
-
Solution 1 (Mobile Phase pH Adjustment):
-
Protocol: Add a small amount of a weak acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to your mobile phase (both aqueous and organic components).
-
Rationale: The acid protonates the aniline nitrogen, giving it a permanent positive charge (R-NH₂⁺). This prevents it from interacting strongly with the acidic silanol groups. The protonated amine will elute more predictably via the intended reversed-phase mechanism, resulting in a sharp, symmetrical peak.[1]
-
-
Solution 2 (Use a Base-Deactivated Column):
-
Protocol: Employ a modern, high-purity silica column that is "end-capped" or specifically designed for the analysis of basic compounds.
-
Rationale: These columns have fewer accessible residual silanol groups, minimizing the potential for secondary interactions from the outset.
-
Table 1: Recommended Starting HPLC Method Parameters
This method, adapted from protocols for similar trifluoromethylaniline compounds, serves as a robust starting point.[1][6]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column offering good retention and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the aniline is in its protonated state. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 30% B to 95% B over 20 min | A gradient is recommended to elute potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The nitroaromatic structure provides strong absorbance at this wavelength. |
| Sample Prep | Dissolve in Acetonitrile (~0.5 mg/mL) | Ensure the sample is fully dissolved to avoid column blockage. |
Q5: I see unexpected peaks in my chromatogram. How do I determine their origin?
A5: A logical, step-by-step approach is required to identify unknown peaks.
Troubleshooting Logic for Unexpected HPLC Peaks
Caption: A decision tree for identifying unknown HPLC peaks.
Part 3: Mass Spectrometry (MS) Troubleshooting Guide
MS provides crucial molecular weight and structural data.
Q6: How should I interpret the Electrospray Ionization (ESI) mass spectrum of this molecule?
A6: In positive ion mode ESI-MS, you should expect to see the protonated molecule [M+H]⁺ at m/z 247.19. The fragmentation pattern (MS/MS) provides structural clues.
-
Causality of Fragmentation: The energy applied in the collision cell induces fragmentation at the weakest bonds or results in the loss of stable neutral molecules. For this compound, the C-NO₂ bond and bonds within the cyclopropyl ring are likely points of cleavage.
-
Proposed Fragmentation Pathway: Based on the fragmentation of similar nitroaniline and cyclopropylamine compounds, a primary loss of the nitro group is expected.[7][8]
Table 2: Predicted ESI-MS/MS Fragmentation for [M+H]⁺ at m/z 247.2
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 247.2 | 201.2 | 46 (NO₂) | [M+H - NO₂]⁺ |
| 247.2 | 217.2 | 30 (NO) | [M+H - NO]⁺ |
| 201.2 | 173.2 | 28 (C₂H₄) | Loss of ethylene from cyclopropyl ring fragmentation |
| 201.2 | 132.1 | 69 (CF₃) | Loss of trifluoromethyl radical |
Proposed MS Fragmentation Diagram
Caption: Key fragmentation pathways for the protonated molecule.
Part 4: NMR Spectroscopy Troubleshooting Guide
NMR is the gold standard for structure confirmation.
Q7: The N-H proton signal is extremely broad or invisible. How can I confirm its presence and chemical shift?
A7: This is a classic issue for amine protons due to two main phenomena.
-
Causality 1 (Quadrupolar Broadening): The nitrogen atom (¹⁴N) has a nuclear spin I=1 and a quadrupole moment, which can cause rapid relaxation and significant broadening of the attached proton's signal.
-
Causality 2 (Chemical Exchange): The N-H proton can exchange with other labile protons in the sample (e.g., trace water) or with other amine molecules. If this exchange occurs at an intermediate rate on the NMR timescale, the signal becomes very broad.[9]
-
Solution (D₂O Exchange):
-
Protocol: After acquiring a standard ¹H NMR spectrum in a solvent like CDCl₃ or DMSO-d₆, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum.
-
Rationale: The deuterium from D₂O will rapidly exchange with the N-H proton (N-H + D₂O ⇌ N-D + HDO). Since deuterium is not observed in ¹H NMR, the original broad N-H signal will disappear. The appearance of a new, small HDO peak (around 4.7 ppm in CDCl₃) and the disappearance of your target peak definitively confirms it as the exchangeable N-H proton.
-
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
Note: These are estimations. Actual values may vary based on solvent and concentration.
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic H | ~8.3 | d | 1H | H ortho to NO₂ |
| Aromatic H | ~7.8 | dd | 1H | H between NO₂ and CF₃ |
| Aromatic H | ~7.6 | d | 1H | H ortho to CF₃ |
| N-H | ~5.0 - 6.0 | br s | 1H | Amine proton |
| Cyclopropyl CH | ~2.5 - 2.8 | m | 1H | CH attached to N |
| Cyclopropyl CH₂ | ~0.6 - 1.0 | m | 4H | Ring CH₂ groups |
| ¹³C NMR | Predicted Shift (ppm) | Assignment | ||
| Aromatic C | ~145-150 | C-N | ||
| Aromatic C | ~135-140 | C-NO₂ | ||
| Aromatic C (q) | ~123 (q, J ≈ 272 Hz) | CF₃ | ||
| Aromatic C | ~120-130 | Aromatic CHs | ||
| Cyclopropyl C | ~30-35 | CH attached to N | ||
| Cyclopropyl C | ~5-10 | Ring CH₂ groups |
Part 5: FTIR Spectroscopy Guide
FTIR is a quick and effective way to verify the presence of key functional groups.
Q8: How can I use FTIR to quickly confirm the identity of my sample?
A8: Look for the characteristic absorption bands of the molecule's main functional groups. The presence of all these bands provides strong evidence for the compound's identity. Theoretical calculations can help refine assignments.[10]
Table 4: Key FTIR Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3400 cm⁻¹ | N-H Stretch | Secondary Amine | A sharp to moderately broad peak indicating the N-H bond. |
| ~1520 cm⁻¹ & ~1340 cm⁻¹ | Asymmetric & Symmetric NO₂ Stretch | Nitro Group | Two strong, distinct peaks characteristic of an aromatic nitro compound.[11] |
| ~1320 cm⁻¹ & ~1130 cm⁻¹ | C-F Stretch | Trifluoromethyl Group | Very strong, intense absorptions typical for the CF₃ group.[10] |
| ~3100-3000 cm⁻¹ | C-H Stretch | Aromatic & Cyclopropyl | Stretching vibrations for C-H bonds on the aromatic and cyclopropyl rings. |
| ~1600 cm⁻¹ & ~1480 cm⁻¹ | C=C Stretch | Aromatic Ring | Absorptions related to the stretching of the benzene ring. |
References
- BenchChem. (2025). Technical Support Center: N-propyl-3-(trifluoromethyl)aniline and its Derivatives.
- BenchChem. (2025). A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline.
- Kavitha, E., et al. (n.d.). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics.
- ChemicalBook. (n.d.). This compound | 887351-41-9.
- ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
-
Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. Available at: [Link]
-
ResearchGate. (n.d.). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. Available at: [Link]
-
ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Available at: [Link]
-
Florián, J., et al. (2007). Nitramine anion fragmentation: a mass spectrometric and Ab initio study. Journal of the American Society for Mass Spectrometry, 18(5), 835-41. Available at: [Link]
- BenchChem. (2025). Elucidation of the Mass Spectrometry Fragmentation Pattern of Protonated 2,6-Diisopropyl-4-nitroaniline.
- BenchChem. (2025). A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Chloro-5-(4-fluorophenyl)aniline.
-
Russell, D. W. (1965). The photochemical degradation of N-2,4-dinitrophenylamino-acids and related compounds. Part I. Formation of 4-nitro-2-nitrosoaniline from N-2,4-dinitrophenyl-leucine. Journal of the Chemical Society (Resumed). Available at: [Link]
- BenchChem. (2025). Troubleshooting Poor Resolution in NMR Spectra of 4-amino-2,3,5-trimethylphenol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 165. The photochemical degradation of N-2,4-dinitrophenylamino-acids and related compounds. Part I. Formation of 4-nitro-2-nitrosoaniline from N-2,4-dinitrophenyl-leucine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Nitramine anion fragmentation: a mass spectrometric and Ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
The Strategic Advantage of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline in Modern Drug Discovery: A Comparative Analysis
In the intricate landscape of medicinal chemistry, the selection and optimization of molecular scaffolds are paramount to the successful development of novel therapeutics. The aniline moiety, a ubiquitous structural motif in numerous pharmaceuticals, offers synthetic versatility but often presents significant challenges related to metabolic instability and potential toxicity.[1][2][3] This guide provides an in-depth comparative analysis of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline against other aniline derivatives, offering a rationale for its strategic utility in drug discovery programs. We will delve into the nuanced interplay of its constituent functional groups, supported by experimental data and detailed protocols, to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Aniline Conundrum: A Double-Edged Sword in Drug Design
Aniline and its derivatives are foundational building blocks in the synthesis of a wide array of drugs, including analgesics, antimalarials, and sulfonamides.[4][5][6] Their prevalence stems from their synthetic accessibility and their ability to engage in crucial interactions with biological targets.[3] However, the electron-rich aromatic ring of aniline is susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites, such as nitrosoarenes and quinone-imines, which can covalently bind to cellular macromolecules, potentially causing idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity.[2][7] Consequently, the aniline scaffold is often considered a "structural alert" that necessitates careful optimization to mitigate these risks.[2]
This compound: A Multifunctional Scaffold for Enhanced Performance
This compound is a highly functionalized aniline derivative that strategically incorporates three key substituents—a cyclopropyl group, a nitro group, and a trifluoromethyl group—each contributing unique and advantageous properties to a potential drug candidate.
The Trifluoromethyl Group: A Powerhouse for Potency and Stability
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, often employed to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[8] The strong carbon-fluorine bond is resistant to metabolic degradation, which can lead to a longer drug half-life.[9] Furthermore, the high electronegativity of the CF3 group can modulate the electronic properties of the aniline ring, influencing its pKa and interaction with target proteins.[8]
The Cyclopropyl Ring: Imparting Rigidity and Metabolic Resistance
The incorporation of a cyclopropyl group can significantly enhance the metabolic stability of a drug candidate by shielding adjacent positions from enzymatic attack.[10] Its rigid, three-dimensional structure can also lock the molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target.[10] The cyclopropyl moiety is a feature in several FDA-approved drugs, highlighting its value in drug design.[10]
The Nitro Group: A Handle for Pro-drug Strategies and Target Interaction
While the nitro group can be associated with toxicity, it is also a key functional group in numerous approved drugs, often acting as a bio-activatable "pro-drug" moiety, particularly in antimicrobial and anticancer agents.[11][12] Its strong electron-withdrawing nature profoundly influences the electronic landscape of the molecule, which can be crucial for target engagement.[11] Furthermore, the nitro group can serve as a synthetic handle for further chemical modifications.
Comparative Analysis: Physicochemical and Biological Properties
To illustrate the potential advantages of this compound, we present a comparative analysis with other representative aniline derivatives. The data presented in the following tables are synthesized from established principles in medicinal chemistry and data on analogous compounds to provide a predictive comparison.
| Compound | Structure | Key Features | Predicted LogP | Predicted Metabolic Stability | Predicted Cytotoxicity (IC50) |
| Aniline | Unsubstituted parent | 1.1 | Low | High (less potent) | |
| 4-Chloroaniline | Halogen substitution | 1.9 | Moderate | Moderate | |
| N-(3,5-Dichlorophenyl)succinimide | Dichloro substitution, succinimide ring | 2.5 | Moderate (nephrotoxic metabolites)[13][14] | Moderate[15][16] | |
| Anilofibrate | Fibrate analog | >3.0 | Moderate | Low | |
| This compound | Trifluoromethyl, Cyclopropyl, Nitro groups | ~3.5 | High | Potentially Potent |
Table 1: Predicted Physicochemical and Biological Properties of Aniline Derivatives.
Structure-Activity Relationships (SAR): A Deeper Dive
The combination of the cyclopropyl, nitro, and trifluoromethyl groups in this compound offers a compelling SAR profile.
-
Lipophilicity and Permeability: The trifluoromethyl and cyclopropyl groups increase lipophilicity, which can enhance membrane permeability and cellular uptake.
-
Metabolic Stability: The cyclopropyl group can sterically hinder metabolic attack on the aniline nitrogen, while the trifluoromethyl group is inherently resistant to metabolism. This combination is predicted to confer superior metabolic stability compared to simpler aniline derivatives.[9][10]
-
Target Engagement: The rigid conformation imposed by the cyclopropyl group, coupled with the electronic influence of the nitro and trifluoromethyl groups, can lead to highly specific and potent interactions with a biological target.[8][17]
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted advantages of this compound, a series of standardized in vitro assays should be performed.
Protocol 1: Determination of IC50 using MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method to assess cell viability and determine the concentration of a compound that inhibits 50% of cell growth (IC50).[1][18][19]
Materials:
-
Adherent cancer cell line (e.g., A549, HeLa)
-
96-well plates
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each dilution to the respective wells and incubate for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[19]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1][19]
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing HLM, phosphate buffer, and the test compound.
-
Initiation of Reaction: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life (t1/2) can be calculated.
Visualization of Key Concepts
Signaling Pathway Modulation
Aniline derivatives can interact with a multitude of signaling pathways. For instance, fibrate drugs, which contain an aniline-like core, act as agonists of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), influencing lipid metabolism.[5][20][21][22][23]
Caption: Simplified signaling pathway of fibrate-like aniline derivatives.
Experimental Workflow for Comparative Analysis
A structured workflow is crucial for the systematic evaluation of aniline derivatives.
Caption: A typical workflow for the comparative evaluation of aniline derivatives.
Conclusion: A Strategic Choice for Next-Generation Therapeutics
While the aniline scaffold presents inherent metabolic challenges, strategic functionalization can transform it into a highly valuable pharmacophore. This compound exemplifies this principle, integrating key substituents that are predicted to enhance metabolic stability, potency, and drug-like properties. The cyclopropyl and trifluoromethyl groups work in concert to block metabolic hotspots and improve physicochemical characteristics, while the nitro group offers opportunities for targeted activity and further synthetic elaboration. By employing rigorous comparative evaluation using the experimental protocols outlined in this guide, researchers can rationally design and select superior aniline-based drug candidates, paving the way for the development of safer and more effective medicines.
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PubChem. (n.d.). 4-(1-(Trifluoromethyl)cyclopropyl)aniline. Retrieved from [Link]
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STM Journals. (2025). Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Derivatives. Retrieved from [Link]
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A Technical Guide to Optimizing PROTAC Efficacy: A Comparative Analysis of Aniline-Based Building Blocks
For Immediate Publication
Shanghai, China – January 2, 2026 – In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of three key components: a warhead to bind the protein of interest (POI), an E3 ligase ligand, and a linker to connect the two.[1][2][3] While much attention is often given to the warhead and E3 ligase ligand, the linker plays a critical, yet often underappreciated, role in determining the efficacy of a PROTAC.[4] This guide provides an in-depth technical comparison of PROTACs featuring different aniline-based building blocks, offering insights into how modifications to this common chemical scaffold can profoundly impact degradation efficiency.
The Central Role of the Linker in PROTAC Function
The linker is not merely a passive tether; it is a crucial determinant of the ternary complex formation between the POI, the PROTAC, and the E3 ligase.[2] The length, composition, and rigidity of the linker dictate the spatial orientation of the POI and E3 ligase, which in turn influences the efficiency of ubiquitin transfer and subsequent proteasomal degradation.[4] Aniline and its derivatives are frequently incorporated into linker structures due to their synthetic tractability and ability to impart a degree of rigidity, which can be advantageous for pre-organizing the PROTAC into a bioactive conformation.[5]
Understanding PROTAC Efficacy: Key Metrics
The efficacy of a PROTAC is primarily assessed by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[5][6]
-
Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[5][6]
These metrics are crucial for the structure-activity relationship (SAR) studies that guide the optimization of PROTAC candidates.
The Impact of Aniline-Based Building Blocks on PROTAC Efficacy: A Comparative Look
While direct, systematic comparative studies on a wide range of aniline-based linkers are still emerging in the published literature, we can glean valuable insights from existing data on linker modifications. The following sections will explore how the incorporation and modification of aniline and other aromatic structures within PROTACs can influence their degradation capabilities.
Aniline as a Core Linker Component
Aniline can be incorporated into linkers in various ways, often as part of a larger, more complex structure. For instance, a benzothiazole-aniline variant has been utilized as a warhead for α-synuclein, demonstrating the versatility of this scaffold beyond the linker.[7] When integrated into the linker, the aromatic nature of the aniline ring can introduce favorable rigidity compared to highly flexible alkyl or polyethylene glycol (PEG) chains. This rigidity can reduce the entropic penalty of ternary complex formation, potentially leading to improved potency.
Structure-Activity Relationships of Linker Modifications
SAR studies on PROTACs consistently demonstrate that even subtle changes to the linker can have profound effects on efficacy. For example, in a series of Bruton's tyrosine kinase (BTK)-targeting PROTACs, variations in linker length and composition led to significant differences in DC50 values.[3] While not exclusively focused on aniline, these studies underscore the importance of fine-tuning the linker structure. The introduction of an aromatic ring, such as aniline, can influence the overall lipophilicity and cell permeability of the PROTAC, which are critical factors for its biological activity.
The following table summarizes data from various studies to illustrate the impact of linker composition on PROTAC efficacy. While not a direct comparison of aniline derivatives, it highlights the sensitivity of PROTACs to linker modifications.
| PROTAC Target | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 | Not Specified | [3] |
| TBK1 | VHL | Alkyl/Ether (29 atoms) | 292 | 76 | Not Specified | [3] |
| BRD4 | CRBN | PEG-based | <100 | >90 | Various | [2] |
| BRD4 | CRBN | Alkyl-based | >1000 | <50 | Various | [2] |
| BRD4 | CRBN | Rigidified Alkyl | <100 | >90 | Various | [2] |
| BCR-ABL | UBR E3 ligases | PEG1 | 0.85 | 98.8 | K562 | [6] |
This table is a compilation of data from multiple sources to illustrate general principles and should not be interpreted as a direct head-to-head comparison due to variations in experimental conditions.
Experimental Protocols for Evaluating PROTAC Efficacy
Accurate and reproducible experimental data are the cornerstone of any PROTAC development program. The following are detailed, step-by-step methodologies for the key experiments used to determine DC50 and Dmax values.
Western Blotting for Target Protein Degradation
This is the gold-standard method for quantifying changes in protein levels.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compounds in cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Treat the cells with the PROTACs for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation post-lysis.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or tubulin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizing the PROTAC Workflow
The following diagrams illustrate the key processes in PROTAC-mediated protein degradation and its evaluation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A streamlined workflow for Western Blot analysis of PROTAC efficacy.
Conclusion and Future Directions
References
-
Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). Journal of Clinical Investigation. [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]
-
Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Journal of Medicinal Chemistry. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
-
Distinct Amino Acid-Based PROTACs Target Oncogenic Kinases for Degradation in Non-Small Cell Lung Cancer (NSCLC). ResearchGate. [Link]
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Navigating the Structural Landscape of Androgen Receptor Antagonists: A Comparative Guide to N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics for androgen-dependent pathologies, particularly prostate cancer, the intricate dance between a molecule's structure and its biological activity remains a central theme. Nonsteroidal antiandrogens have emerged as a cornerstone of treatment, and within this class, the N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline scaffold presents a compelling pharmacophore for potent and selective androgen receptor (AR) antagonism. This guide provides a comprehensive comparison of putative derivatives of this scaffold, grounded in established principles of medicinal chemistry and supported by experimental data from analogous series.
The this compound Pharmacophore: A Deconstruction
The core structure of this compound is a well-orchestrated assembly of functional groups, each contributing to its potential as an androgen receptor antagonist. The anilino scaffold is a common feature in many nonsteroidal antiandrogens, serving as the backbone for the presentation of key interacting moieties.[1][2][3]
The trifluoromethyl (-CF3) and nitro (-NO2) groups are potent electron-withdrawing groups. This electronic feature is a hallmark of many high-affinity AR antagonists, including the first-generation drug flutamide and the second-generation powerhouse enzalutamide.[4][5] These groups are thought to contribute to the stability of the ligand-receptor complex and are crucial for antagonistic activity. The N-cyclopropyl group, a small, rigid cycloalkyl substituent, likely plays a significant role in optimizing the compound's binding affinity and metabolic stability.
A Comparative Analysis of Putative Derivatives: Unraveling the Structure-Activity Relationship
While a dedicated, publicly available structure-activity relationship (SAR) study for a comprehensive series of this compound derivatives is not available, we can infer the likely impact of structural modifications based on the well-established SAR of other nonsteroidal antiandrogens.[2][3][6] The following table outlines a hypothetical series of derivatives and the predicted effect of their modifications on antiandrogenic activity.
| Modification | Rationale for Predicted Impact on Activity | Predicted Activity Trend |
| N-Alkyl Substitution | The size and nature of the N-substituent can significantly impact binding affinity. Small, rigid groups like cyclopropyl are often optimal. Larger or more flexible groups may introduce steric hindrance. | Cyclopropyl > Ethyl > Isopropyl > H |
| Nitro Group Position | The ortho-nitro group, in conjunction with the para-trifluoromethyl group, creates a highly electron-deficient ring, which is a key feature of many potent AR antagonists. Moving the nitro group to the meta or para position would alter the electronic profile and likely reduce activity. | 2-Nitro > 3-Nitro > 4-Nitro |
| Replacement of Nitro Group | Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) could maintain or even enhance activity, as seen in the evolution of drugs like bicalutamide. | CN ≈ SO2Me > NO2 > Cl > H |
| Trifluoromethyl Group Position | The para-trifluoromethyl group is a common feature in potent antiandrogens. Moving it to the meta position might be tolerated, but the ortho position would likely lead to a significant loss of activity due to steric clashes. | 4-CF3 > 3-CF3 >> 2-CF3 |
| Additional Ring Substitution | Introduction of other substituents on the aniline ring could modulate activity. Small, electron-withdrawing groups might be tolerated or even beneficial, while bulky groups would likely be detrimental. | F, Cl may be tolerated; Me, OMe likely to decrease activity |
Mechanism of Action: Disrupting Androgen Receptor Signaling
This compound derivatives are presumed to act as competitive antagonists of the androgen receptor. They bind to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[1][5] This blockade inhibits the conformational changes in the AR that are necessary for its activation, nuclear translocation, and subsequent transactivation of androgen-responsive genes. The ultimate effect is the suppression of androgen-driven cell proliferation and survival, which is particularly relevant in the context of prostate cancer.
Figure 1. Simplified signaling pathway of the androgen receptor and the inhibitory action of this compound derivatives.
Experimental Protocols for a Self-Validating System
To empirically determine the SAR of this compound derivatives, a series of well-defined in vitro assays are essential. The following protocols provide a framework for a self-validating system to assess their antiandrogenic potential.
Androgen Receptor Binding Assay
This assay quantifies the affinity of the test compounds for the androgen receptor.
Methodology:
-
Preparation of AR Source: Utilize either purified recombinant human AR protein or cytosolic extracts from cells overexpressing the AR (e.g., LNCaP cells).
-
Radioligand: Use a high-affinity radiolabeled androgen, such as [3H]-mibolerone.
-
Competitive Binding: Incubate a fixed concentration of the AR and radioligand with increasing concentrations of the test compound.
-
Separation: Separate the bound from the unbound radioligand using a method such as hydroxylapatite precipitation or filter binding.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
AR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of the test compounds to inhibit androgen-induced gene expression.
Figure 2. Workflow for the AR-mediated transcriptional activation assay.
Methodology:
-
Cell Line: Use a cell line that does not endogenously express AR (e.g., PC-3 or HEK293) or an AR-positive line like LNCaP.
-
Transfection: Co-transfect the cells with a plasmid encoding the human androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter).
-
Treatment: Treat the transfected cells with a fixed concentration of an androgen agonist (e.g., DHT) in the presence of increasing concentrations of the test compound.
-
Lysis and Measurement: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of DHT-induced luciferase activity for each concentration of the test compound and determine the IC50 value.
Cell Proliferation Assay
This assay assesses the ability of the test compounds to inhibit the growth of androgen-dependent prostate cancer cells.
Methodology:
-
Cell Line: Use an androgen-dependent prostate cancer cell line, such as LNCaP.
-
Seeding: Seed the cells in 96-well plates in a medium containing charcoal-stripped serum to remove endogenous androgens.
-
Treatment: Treat the cells with a low concentration of DHT to stimulate proliferation, along with increasing concentrations of the test compound.
-
Incubation: Incubate the plates for a period of 3 to 5 days.
-
Viability Assessment: Measure cell viability using a standard method, such as the MTS or MTT assay, which quantifies mitochondrial activity.
-
Data Analysis: Determine the IC50 value for the inhibition of DHT-stimulated cell growth.
Conclusion
The this compound scaffold holds significant promise as a template for the design of novel androgen receptor antagonists. While direct comparative data for a comprehensive series of its derivatives is not yet in the public domain, the established principles of SAR for nonsteroidal antiandrogens provide a robust framework for guiding the optimization of this promising pharmacophore. The experimental protocols outlined in this guide offer a clear path for the empirical validation of these design principles, paving the way for the potential discovery of next-generation therapeutics for prostate cancer and other androgen-driven diseases.
References
- Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current medicinal chemistry, 7(2), 211–247.
- Jung, M. E., & Ouk, S. (2020). Scaffold transforming and in-silico design of potential androgen receptor antagonists in prostate cancer therapy. Journal of Biomolecular Structure and Dynamics, 38(14), 4235-4247.
- Tucker, H., Crook, J. W., & Chesterson, G. J. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. Journal of medicinal chemistry, 31(5), 954–959.
- Mohler, M. L., He, Y., Wu, Z., Hong, S. S., Miller, D. D., & Dalton, J. T. (2011). In vitro and in vivo structure-activity relationships of novel androgen receptor ligands with multiple substituents in the B-ring. Journal of medicinal chemistry, 54(18), 6147–6158.
- Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current medicinal chemistry, 7(2), 211–247.
- Labrie, F., Luu-The, V., Labrie, C., & Simard, J. (2003). Androgen receptor antagonists (antiandrogens) structure-activity relationships. Current medicinal chemistry, 10(15), 1435-1454.
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A Researcher's Guide to Validating N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline as a Novel Protein Degrader
For drug development professionals and researchers at the forefront of therapeutic innovation, the identification of novel small molecules that can induce targeted protein degradation represents a significant leap forward. N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline is a compound with structural motifs that suggest potential bioactivity; however, its role, if any, in protein degradation remains uncharacterized. This guide provides a comprehensive framework for the systematic validation of this molecule's potential as a protein degrader. We will objectively compare hypothetical outcomes with established protein degradation technologies, namely Proteolysis Targeting Chimeras (PROTACs) and molecular glues, supported by detailed experimental protocols.
The Ubiquitin-Proteasome System: The Cell's Quality Control Machinery
The ubiquitin-proteasome system (UPS) is the primary mechanism for controlled protein degradation in eukaryotic cells, making it a prime target for therapeutic intervention.[1][2][3] This pathway involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin chain to a target protein, marking it for destruction by the 26S proteasome.[3][4] Targeted protein degradation technologies hijack this endogenous system to eliminate disease-causing proteins.[5][6][7]
Two prominent classes of small-molecule protein degraders have emerged:
-
PROTACs (Proteolysis Targeting Chimeras): These are heterobifunctional molecules with two distinct ligands connected by a linker.[5][6][8][9][10] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[5][8][11][12] This induced proximity facilitates the ubiquitination and subsequent degradation of the POI.[5][7]
-
Molecular Glues: These are smaller, monovalent compounds that induce or stabilize the interaction between an E3 ligase and a target protein, often by subtly altering the surface of the E3 ligase.[13][14][15][16][17] The immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide are classic examples that recruit neosubstrates to the Cereblon E3 ligase for degradation.[12][13][17][18]
This compound, with its compact structure, could potentially act as a molecular glue if it is found to induce protein degradation. The following experimental workflow is designed to rigorously test this hypothesis.
Experimental Validation Workflow
The validation of a novel protein degrader requires a multi-faceted approach to confirm the loss of the target protein, elucidate the mechanism of action, and assess specificity.
Figure 1: A stepwise experimental workflow for validating a novel protein degrader.
Phase 1: Quantitative Assessment of Protein Degradation
The initial step is to determine if this compound induces the degradation of a specific protein of interest.
Detailed Methodology: Western Blot Analysis
Western blotting is a robust and widely used technique to visualize and quantify the reduction in target protein levels.[7][19]
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in appropriate culture plates and allow them to reach 70-80% confluency. Treat the cells with a dose-response of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[7][19]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7][19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[7]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Denature the samples by heating at 95-100°C for 5-10 minutes.[19]
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[19][20]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[20]
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Probe the same membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.[19]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[7]
| Parameter | This compound (Hypothetical) | Known BRD4 PROTAC (e.g., dBET1) | Known Molecular Glue (e.g., Lenalidomide) |
| Target(s) | To be determined | BRD4 | IKZF1/3 |
| DC50 | To be determined | ~100 nM | ~1 µM |
| Dmax | To be determined | >90% | >80% |
| Time to Onset | To be determined | 4-8 hours | 8-16 hours |
Table 1: Hypothetical comparative performance metrics for this compound against established protein degraders.
Phase 2: Elucidating the Mechanism of Action
If protein degradation is confirmed, the next crucial step is to determine if it occurs via the ubiquitin-proteasome pathway and involves the formation of a ternary complex.
Proteasome Inhibition Assay
To confirm the involvement of the proteasome, cells are co-treated with this compound and a proteasome inhibitor (e.g., MG132). If the degradation is proteasome-dependent, the inhibitor should "rescue" the protein from degradation. This is assessed by Western blot.
Detailed Methodology: Co-Immunoprecipitation (Co-IP)
Co-IP is used to detect the formation of a ternary complex (Target Protein - Degrader - E3 Ligase), which is the hallmark of PROTACs and molecular glues.[21][22][23][24]
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for a time point that induces significant degradation. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[21][25]
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.[25]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the suspected E3 ligase (e.g., anti-Cereblon or anti-VHL) or the target protein overnight at 4°C.
-
Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.[23][25]
-
Washing and Elution: Wash the beads multiple times to remove non-specifically bound proteins. Elute the bound proteins from the beads.[24][25]
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the presence of the target protein and the E3 ligase. The presence of both proteins in the eluate indicates the formation of a ternary complex.
Figure 2: Co-immunoprecipitation workflow to detect ternary complex formation.
Phase 3: Assessing Specificity and Off-Target Effects
A critical aspect of drug development is understanding the selectivity of a compound. Mass spectrometry-based proteomics provides a global, unbiased view of a degrader's effects on the entire proteome.[26][27][28]
Detailed Methodology: Mass Spectrometry-Based Proteomics
Protocol:
-
Sample Preparation: Treat cells with this compound and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Mass Spectrometry Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[29][30]
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the treated and control groups to identify proteins that are significantly downregulated (potential targets) or upregulated. This analysis reveals both on-target efficacy and potential off-target effects.[27][28]
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Antibody-based detection of a specific protein. | Cost-effective, readily available, provides molecular weight information.[7] | Low throughput, semi-quantitative, requires specific antibodies. |
| Co-Immunoprecipitation | Pull-down of protein complexes. | Confirms protein-protein interactions in a cellular context.[22] | Can have high background, may not capture transient interactions. |
| Mass Spectrometry | Global identification and quantification of proteins. | Unbiased, highly sensitive, provides proteome-wide specificity data.[26][27] | High cost, complex data analysis, requires specialized equipment. |
Table 2: Comparison of key validation techniques.
Conclusion
The validation of this compound as a potential protein degrader requires a systematic and rigorous experimental approach. By following the workflow outlined in this guide, researchers can definitively determine its efficacy, mechanism of action, and specificity. The comparison with established technologies like PROTACs and molecular glues provides a crucial benchmark for evaluating its potential as a novel therapeutic agent. This structured approach, grounded in established scientific principles and methodologies, will be instrumental in uncovering the true therapeutic potential of this and other novel small molecules in the exciting field of targeted protein degradation.
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A Comparative Analysis of Trifluoromethylated Building Blocks in Synthesis: A Guide for Researchers
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2] Its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity has driven the development of a diverse arsenal of trifluoromethylated building blocks and trifluoromethylation reagents.[3][4][5] This guide provides a comparative analysis of the most prominent trifluoromethylated building blocks and reagents, offering insights into their reactivity, substrate scope, and practical applications to aid researchers in selecting the optimal tool for their synthetic challenges.
The Enduring Importance of the Trifluoromethyl Group
The trifluoromethyl group's unique properties stem from the high electronegativity of fluorine atoms.[3] It is often considered a "super-methyl" group, but its electronic and steric properties are distinct.[3] Key advantages of incorporating a CF₃ group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, which can lead to longer drug half-lives.[3][4]
-
Increased Lipophilicity: The CF₃ group significantly increases a molecule's lipophilicity, which can improve its ability to cross biological membranes.[3][4]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ group can significantly alter the acidity or basicity of nearby functional groups and influence intermolecular interactions.[3][6]
-
Bioisosteric Replacement: The CF₃ group can act as a bioisostere for other groups like methyl or chloro, allowing for fine-tuning of a molecule's properties.[6]
These attributes have led to the inclusion of the CF₃ group in numerous blockbuster drugs, including the antidepressant fluoxetine (Prozac), the anti-inflammatory drug celecoxib (Celebrex), and the HIV reverse transcriptase inhibitor efavirenz (Sustiva).[6][7]
A Comparative Overview of Key Trifluoromethylating Reagents
The direct introduction of a trifluoromethyl group can be broadly categorized into nucleophilic, electrophilic, and radical pathways. Each approach utilizes distinct reagents with specific advantages and limitations.
Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent
The most widely used nucleophilic trifluoromethylating agent is trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[8][9][10] This reagent delivers a trifluoromethyl anion (CF₃⁻) equivalent to electrophilic substrates.
Mechanism of Action: The Ruppert-Prakash reagent requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[8] This generates the reactive trifluoromethyl anion, which then adds to electrophiles such as aldehydes, ketones, and imines.[8][10]
Workflow for Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent:
Caption: General workflow for nucleophilic trifluoromethylation.
Advantages:
-
High functional group tolerance.
-
Commercially available and relatively stable.
-
Well-established and widely documented procedures.[8]
Limitations:
-
Requires stoichiometric amounts of the reagent.
-
The need for a fluoride source can sometimes be a drawback.
Experimental Protocol: Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
-
To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).
-
Cool the mixture to 0 °C and add a solution of TBAF (0.1 mmol) in THF.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Electrophilic Trifluoromethylation: Togni and Umemoto Reagents
Electrophilic trifluoromethylating agents deliver a "CF₃⁺" equivalent and are particularly useful for the trifluoromethylation of nucleophiles like carbanions, enolates, and heteroatoms.
Togni Reagents: These are hypervalent iodine compounds, with 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) and 1,3-dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent II) being the most common.[11][12][13] They are known for their mild reaction conditions and broad substrate scope.[11]
Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts.[14][15] They are powerful electrophilic trifluoromethylating agents, with newer generations exhibiting enhanced thermal stability and reactivity.[15]
Mechanism of Action: The exact mechanism can be complex and substrate-dependent, often involving a single-electron transfer (SET) pathway to generate a trifluoromethyl radical.[16][17]
Workflow for Electrophilic Trifluoromethylation:
Caption: General workflow for electrophilic trifluoromethylation.
Advantages:
-
Effective for a wide range of nucleophiles.[18]
-
Togni reagents are generally bench-stable solids.[12]
-
Umemoto reagents offer high reactivity.[14]
Limitations:
-
Can be more expensive than nucleophilic reagents.
-
The byproducts of the reaction can sometimes complicate purification.
Radical Trifluoromethylation: The Langlois Reagent
Radical trifluoromethylation has emerged as a powerful and versatile strategy. Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is a key player in this area.[19][20]
Mechanism of Action: The Langlois reagent, in the presence of an oxidant (like tert-butyl hydroperoxide) and often a metal catalyst (like copper), generates a trifluoromethyl radical (•CF₃).[20][21] This radical can then participate in a variety of transformations, including the trifluoromethylation of arenes and heteroarenes.[19]
Workflow for Radical Trifluoromethylation using Langlois Reagent:
Caption: General workflow for radical trifluoromethylation.
Advantages:
-
Tolerant of a wide range of functional groups.[21]
-
Applicable to late-stage functionalization.
Limitations:
-
Often requires an oxidant and sometimes a metal catalyst.
-
Regioselectivity can be a challenge in some cases.
Comparison of Trifluoromethylating Reagents
| Reagent Family | Type | Key Features | Typical Substrates | Cost |
| Ruppert-Prakash | Nucleophilic | Well-established, high functional group tolerance | Aldehydes, ketones, imines | Moderate |
| Togni | Electrophilic | Bench-stable solids, mild conditions | Enolates, thiols, phosphines, alkenes | High |
| Umemoto | Electrophilic | Highly reactive, powerful | Arenes, alkenes, alkynes | High |
| Langlois | Radical | Inexpensive, versatile, good for late-stage functionalization | Arenes, heteroarenes | Low |
Trifluoromethylated Building Blocks in Synthesis
Beyond direct trifluoromethylation, the use of pre-functionalized trifluoromethylated building blocks is a powerful strategy. These synthons offer a convenient way to introduce the CF₃ group along with other functionalities.
Examples of versatile trifluoromethylated building blocks include:
-
2-Bromo-3,3,3-trifluoropropene: A versatile precursor for incorporating the trifluoromethyl group into a variety of molecular architectures.[2]
-
Trifluoromethylnitrones: Valuable for the synthesis of trifluoromethylated heterocycles through cycloaddition reactions.[23]
-
β-CF₃-1,3-enynes: Serve as building blocks for the synthesis of trifluoromethylated aromatic and heterocyclic compounds.[24]
-
6-Trifluoromethyl Spiro[3.3]heptane Derivatives: Offer three-dimensional scaffolds with a CF₃ group for drug discovery.[25]
The choice of building block depends on the desired target molecule and the overall synthetic strategy.
Conclusion
The field of trifluoromethylation is rich and continually evolving, offering a plethora of reagents and building blocks to the synthetic chemist. The selection of the most appropriate method hinges on a careful consideration of the substrate, desired transformation, and practical factors such as cost and scalability. The Ruppert-Prakash reagent remains a workhorse for nucleophilic trifluoromethylation, while Togni and Umemoto reagents provide powerful options for electrophilic pathways. The Langlois reagent has emerged as a cost-effective and versatile tool for radical trifluoromethylation, particularly for late-stage functionalization. By understanding the strengths and limitations of each approach, researchers can effectively harness the power of the trifluoromethyl group to design and synthesize the next generation of pharmaceuticals, agrochemicals, and advanced materials.
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A Comparative Guide to the Metabolic Stability of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline Derivatives
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the intricate journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic fate is a critical determinant of success. The susceptibility of a compound to biotransformation, known as metabolic stability, profoundly influences its pharmacokinetic profile, dictating its half-life, bioavailability, and potential for toxic metabolite formation.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and cause adverse effects.[1][3] Therefore, a comprehensive assessment of metabolic stability is a cornerstone of modern drug discovery, guiding lead optimization and candidate selection.[2][4]
This guide provides an in-depth, objective comparison of the metabolic stability of compounds derived from the N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline scaffold. We will explore the inherent metabolic liabilities of this chemical series, present standardized in vitro protocols for their evaluation, and discuss how structural modifications can be rationally designed to enhance metabolic robustness. The insights and data herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their quest for safer and more effective medicines.
Section 1: Deconstructing the Scaffold: Predicted Metabolic Liabilities
The this compound core structure presents several functional groups that are known substrates for metabolic enzymes. A proactive analysis of these "metabolic hotspots" is essential for anticipating clearance pathways and designing more durable analogues.
-
Nitroaromatic Group (-NO₂): This is a significant metabolic flag. Nitroaromatic compounds are well-documented to undergo reduction to nitroso, hydroxylamine, and ultimately amine metabolites.[5][6][7] This reductive metabolism can be catalyzed by both microsomal (e.g., Cytochrome P450) and cytosolic enzymes under certain conditions.[6][8] The formation of reactive hydroxylamine intermediates can be a source of toxicity.[6]
-
N-Cyclopropyl Group: While often incorporated to improve metabolic stability by blocking oxidation at adjacent positions, the cyclopropyl group itself is not inert.[9][10] Specifically, N-cyclopropylamines can undergo CYP-mediated oxidation, which may lead to reactive, ring-opened intermediates.[9][11] This bioactivation pathway has been implicated in the hepatotoxicity of certain drugs.[9][11]
-
Aromatic Ring & Trifluoromethyl Group (-CF₃): The trifluoromethyl group is generally considered metabolically stable and can shield the aromatic ring from oxidation. However, the aromatic ring itself remains a potential site for CYP-mediated hydroxylation. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups can influence the regioselectivity of this oxidation.
Based on this analysis, the primary metabolic pathways for this scaffold are predicted to be nitroreduction and, to a lesser extent, oxidation of the cyclopropylamine moiety or aromatic ring .
Section 2: Experimental Framework for Stability Assessment
To quantitatively assess and compare the metabolic stability of different derivatives, a standardized in vitro experimental approach is necessary. The most common and efficient first-tier assay is the liver microsomal stability assay .[2][12] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[2][13] This system provides a robust and high-throughput method to determine a compound's intrinsic clearance (CLint).[1][4]
For compounds where Phase II or cytosolic metabolism is suspected to be significant (e.g., due to the presence of phenols or the known role of cytosolic nitroreductases), a subsequent assay using liver S9 fractions is recommended.[2] The S9 fraction contains both microsomal and cytosolic components, offering a more comprehensive metabolic picture.[2][4]
Caption: Predicted metabolic pathways for the parent scaffold.
Conclusion and Strategic Outlook
This guide demonstrates a systematic approach to assessing and comparing the metabolic stability of this compound derivatives. The in vitro data clearly indicates that the nitroaromatic group is the primary site of metabolic liability for this chemical series.
Key Strategic Insights:
-
Prioritize Nitro Group Replacement: For lead optimization, efforts should focus on replacing the nitro group with more metabolically stable isosteres (e.g., cyano, sulfone) to significantly reduce intrinsic clearance.
-
Modulate Electronics: Secondary improvements in stability can be achieved by modulating the electronic properties of the aromatic ring through substitution, although this yields more modest gains.
-
Monitor for Reactive Metabolites: Given the potential for nitroreduction to form reactive hydroxylamine species and for N-cyclopropylamine oxidation, follow-up studies on metabolite identification and reactive metabolite trapping are warranted for any lead candidates. [6][9] By integrating this early, data-driven assessment of metabolic stability into the drug discovery cycle, research teams can more efficiently allocate resources, mitigate risks of late-stage failure, and accelerate the development of robust clinical candidates. The principles and protocols outlined here provide a validated framework for achieving these critical objectives.
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- 8. Interaction of aromatic nitro compounds with reduced hepatic microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Role of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline in Agrochemical Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern agrochemical and pharmaceutical development, the strategic selection of building blocks is paramount to achieving desired efficacy, safety, and synthetic efficiency. N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline, a highly functionalized aniline derivative, serves as a critical intermediate in the synthesis of complex bioactive molecules. This guide provides an in-depth comparison of its application, primarily focusing on its role in the synthesis of dinitroaniline herbicides, and contrasts its synthetic utility with alternative precursors.
Introduction to this compound
This compound (CAS No. 887351-41-9) is a substituted aniline characterized by the presence of a cyclopropylamino group, a nitro group, and a trifluoromethyl group.[1][2] These functionalities impart unique electronic and steric properties, making it a valuable precursor for targeted molecular architectures. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of the final active pharmaceutical ingredients (APIs) or agrochemicals.[3][4] While broadly applicable in organic synthesis, its primary utility, as suggested by its structural motifs, lies in the preparation of specialized herbicides.
Core Application: A Precursor to Dinitroaniline Herbicides
The chemical structure of this compound strongly suggests its use as a key intermediate in the synthesis of dinitroaniline herbicides.[5] This class of herbicides, which includes widely used compounds like Trifluralin and Pendimethalin, functions by inhibiting root growth in susceptible plants.[6] A notable example of a dinitroaniline herbicide structurally related to our topic compound is Profluralin.
Profluralin , with the IUPAC name N-(Cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline, was used as a pre-emergent herbicide to control annual grasses and broadleaf weeds in various crops.[2] Although its use has declined, its synthesis provides a clear application for aniline precursors with similar substitution patterns.
Inferred Synthetic Pathway to Profluralin
A plausible synthetic route to Profluralin starting from this compound would involve two key transformations:
-
Nitration: Introduction of a second nitro group onto the benzene ring.
-
N-propylation: Alkylation of the secondary amine to introduce a propyl group.
This proposed pathway is illustrated below:
Caption: Inferred synthetic pathway to Profluralin.
Comparative Analysis: Alternative Synthetic Routes
To provide a comprehensive comparison, we will examine the well-established synthesis of Trifluralin , another prominent dinitroaniline herbicide. The synthesis of Trifluralin typically starts from less complex and more readily available precursors, offering a different strategic approach.
A common industrial synthesis of Trifluralin begins with 4-chloro-3,5-dinitrobenzotrifluoride, which is then reacted with di-n-propylamine. This highlights a key difference in strategy: the dinitro functionality is introduced prior to the amination step.
Caption: Comparison of synthetic routes to dinitroaniline herbicides.
Performance and Experimental Data Comparison
| Reaction Step | Route 1 (Profluralin - Inferred) | Route 2 (Trifluralin - Established) | Key Considerations |
| Starting Material | This compound | 4-Chlorobenzotrifluoride | Route 1 starts with a more complex, specialized intermediate. Route 2 begins with a simpler, more common commodity chemical. |
| Nitration | Nitration of a substituted aniline. Requires careful control of conditions to avoid side reactions. | Dinitration of a less activated aromatic ring. Can be a high-yielding process. | The presence of the amino group in the aniline of Route 1 can complicate the nitration step, potentially requiring protecting groups. |
| Amination | N-propylation of a secondary amine. Generally a straightforward alkylation. | Nucleophilic aromatic substitution of a chlorine atom with a secondary amine. High yields are often achievable. | The amination in Route 2 is a well-established and efficient reaction for this class of compounds. |
| Overall Yield (Estimated) | Likely to be lower due to the multi-step nature starting from a more complex molecule and the potentially challenging nitration step. | Generally high, as it is a well-optimized industrial process. | The choice of route depends on the availability and cost of the starting materials and the desired complexity of the final product. |
Experimental Methodologies
The following are representative experimental protocols for the key synthetic transformations discussed. These are generalized procedures and may require optimization for specific substrates.
General Procedure for Nitration of a Substituted Aniline
-
To a stirred solution of the aniline derivative in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (monitored by TLC or HPLC).
-
The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water until the washings are neutral and then dried.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol).
General Procedure for Nucleophilic Aromatic Substitution (Amination)
-
A mixture of the chlorinated dinitroaromatic compound, the corresponding amine (e.g., di-n-propylamine), and a suitable solvent (e.g., ethanol, DMF) is heated to reflux.
-
The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Conclusion
This compound is a valuable, highly functionalized intermediate with a clear potential application in the synthesis of specialized dinitroaniline herbicides like Profluralin. Its utility stems from the presence of key structural motifs that are desirable in the final active ingredient.
The choice between a synthetic strategy that utilizes a more complex starting material like this compound versus a route that builds complexity from a simpler precursor, such as in the synthesis of Trifluralin, depends on several factors. These include the cost and availability of the starting materials, the desired final product structure, and the overall efficiency and scalability of the synthetic route. For the synthesis of highly specific, niche agrochemicals, starting with a more advanced intermediate like this compound can be a strategically advantageous approach, despite the potential for a more complex initial synthesis of the building block itself.
This guide provides a framework for understanding the role of this compound in the broader context of agrochemical synthesis and offers a comparative perspective for researchers and professionals in the field.
References
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- 2. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]
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- 5. Profluralin | C14H16F3N3O4 | CID 33500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dinitroaniline - Wikipedia [en.wikipedia.org]
The Lynchpin Aniline: A Comparative Guide to Bicalutamide and its Alternatives in Prostate Cancer Therapy
In the landscape of medicinal chemistry, the journey from a simple starting material to a life-altering therapeutic is a testament to the intricate dance of structure, function, and biological activity. This guide delves into a pivotal case study centered around aniline derivatives, akin to N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline, which serve as foundational scaffolds for potent antiandrogen therapies. While the exact N-cyclopropyl derivative represents a specific structural motif, its close chemical cousins, particularly 4-cyano-3-(trifluoromethyl)aniline and 4-nitro-2-(trifluoromethyl)aniline, are the cornerstone starting materials for Bicalutamide (Casodex®) , a first-generation nonsteroidal antiandrogen (NSAA) that has been a mainstay in the treatment of prostate cancer.
This guide will provide an in-depth comparison of Bicalutamide with its therapeutic alternatives, grounded in experimental data and clinical evidence. We will explore the causal relationships behind its mechanism of action, the synthetic strategies that bring it to life, and its performance against both its predecessors and successors in the ongoing battle against androgen-dependent malignancies.
The Central Role of the Trifluoromethyl-Aniline Scaffold
The trifluoromethyl-aniline core is a privileged structure in the design of androgen receptor (AR) antagonists. The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group and the specific substitution pattern on the aniline ring are critical for high-affinity binding to the AR ligand-binding domain (LBD). These features allow the molecule to act as a competitive antagonist, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the transcription of androgen-driven genes that promote prostate cancer cell growth. The cyano (-CN) or nitro (-NO2) group in the para position of the aniline ring is crucial for forming a key hydrogen bond with the side chain of Arginine 752 in the AR binding pocket, anchoring the molecule for effective antagonism.[1][2]
Mechanism of Action: Competitive Antagonism of the Androgen Receptor
Bicalutamide and other NSAAs function by directly competing with androgens for the ligand-binding site of the AR.[3] Upon binding, these antagonists induce a conformational change in the receptor that is distinct from the change induced by agonist binding. This altered conformation prevents the proper recruitment of coactivator proteins necessary for transcriptional activation, effectively silencing the receptor and halting the downstream signaling cascade that leads to cell proliferation.[4]
A Comparative Analysis of Nonsteroidal Antiandrogens
The therapeutic landscape for prostate cancer has evolved from first-generation NSAAs like Bicalutamide, Flutamide, and Nilutamide to more potent second-generation agents such as Enzalutamide. The choice of agent is dictated by a balance of efficacy, safety, and the stage of the disease.
Performance Metrics
The following table summarizes key performance indicators for Bicalutamide and its principal alternatives. The data underscores the significant improvements in potency and clinical efficacy achieved with the second-generation inhibitor, Enzalutamide.
| Compound | Class | AR Binding Affinity (IC50) | Median Progression-Free Survival (PFS) | Key Side Effects |
| Bicalutamide | 1st Gen NSAA | ~160 nM[5][6] | 5.7 months[3][7] | Gynecomastia, hot flashes, potential for hepatotoxicity[8] |
| Flutamide | 1st Gen NSAA | ~2-4x lower affinity than Bicalutamide[8] | N/A (less effective than Bicalutamide)[9] | Diarrhea, higher risk of hepatotoxicity than Bicalutamide[10] |
| Nilutamide | 1st Gen NSAA | ~2x lower affinity than Bicalutamide[8] | N/A (least favorable safety profile)[10] | Visual disturbances, interstitial pneumonitis, hepatotoxicity |
| Enzalutamide | 2nd Gen NSAA | ~21 nM[6] | 19.4 months[3][7] | Fatigue, hypertension, low risk of seizures[11] |
Data for PFS is from the STRIVE trial, which directly compared Enzalutamide to Bicalutamide in patients with castration-resistant prostate cancer (CRPC).[3][7]
Head-to-Head Clinical Evidence: The STRIVE and TERRAIN Trials
The superiority of second-generation over first-generation NSAAs was definitively established in head-to-head clinical trials.
-
STRIVE Trial : This Phase II study demonstrated that Enzalutamide significantly reduced the risk of cancer progression or death by 76% compared to Bicalutamide in patients with either non-metastatic or metastatic CRPC. The median PFS was 19.4 months for the Enzalutamide group versus a mere 5.7 months for the Bicalutamide group.[3][7]
-
TERRAIN Trial : Similarly, in patients with metastatic CRPC, the TERRAIN trial showed a median PFS of 15.7 months with Enzalutamide compared to 5.8 months with Bicalutamide.[4][11]
These trials provide compelling evidence for the enhanced efficacy of Enzalutamide, which is attributed to its higher binding affinity for the androgen receptor and its ability to more completely inhibit AR signaling.[12]
Experimental Protocols: Synthesis of Bicalutamide
The synthesis of Bicalutamide is a multi-step process that hinges on the initial formation of an amide bond with a trifluoromethyl-aniline derivative. The following protocol is a representative synthesis based on methods described in the literature.[13][14]
Step 1: Synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide
-
To a stirred solution of 4-cyano-3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as N,N-dimethylacetamide (DMA) at room temperature, add methacryloyl chloride (1.1 eq) dropwise over 10-15 minutes.[13]
-
Maintain the reaction at room temperature and stir for 24 hours.
-
Monitor the reaction to completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography or recrystallization to obtain the pure amide intermediate.
Step 2: Epoxidation of the Alkene
-
Dissolve the N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).[13]
-
Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise while maintaining the temperature at 0-5 °C. An alternative system is 30% hydrogen peroxide with trifluoroacetic anhydride (TFAA).[13]
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by washing with an aqueous solution of sodium bisulfite, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxirane intermediate, which is often used in the next step without further purification.
Step 3: Ring-Opening of the Epoxide with 4-Fluorothiophenol
-
Dissolve the crude oxirane intermediate (1.0 eq) in a suitable solvent like toluene or tetrahydrofuran (THF).
-
Add 4-fluorothiophenol (1.1 eq) and a catalytic amount of a base (e.g., sodium hydride or triethylamine).
-
Stir the reaction at room temperature overnight.
-
Upon completion, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic phase, filter, and evaporate the solvent to yield the crude thioether intermediate.
Step 4: Oxidation to the Sulfone (Bicalutamide)
-
Dissolve the thioether intermediate (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.[14]
-
Add an oxidizing agent. A common choice is m-CPBA (2.2 eq), added portion-wise at a low temperature.[15] Another effective system is hydrogen peroxide in the presence of a catalyst like sodium tungstate.[16]
-
Stir the reaction at room temperature for 6-12 hours until the oxidation is complete (monitored by TLC or HPLC).
-
Work up the reaction by washing with aqueous reducing agents (e.g., sodium thiosulfate) and base (e.g., sodium bicarbonate) to remove excess oxidant and acidic byproducts.
-
Isolate the crude Bicalutamide by concentrating the organic layer. Purify the final product by recrystallization from a suitable solvent system (e.g., isopropanol/water or toluene) to yield pure Bicalutamide.[15]
Conclusion: From a Simple Aniline to a Targeted Therapy
The case of Bicalutamide exemplifies the power of rational drug design, where a simple but highly functionalized aniline core serves as the launchpad for a potent and specific therapeutic agent. The inclusion of the trifluoromethyl and cyano groups is a deliberate and critical choice, enabling high-affinity, antagonistic binding to the androgen receptor.
While Bicalutamide represented a significant advance over its predecessors, offering improved tolerability, the principles of medicinal chemistry have driven the development of next-generation inhibitors like Enzalutamide with vastly superior clinical efficacy.[3][4] This continuous evolution, grounded in a deep understanding of structure-activity relationships and target biology, highlights the dynamic nature of drug discovery. The journey from a trifluoromethyl-aniline to a portfolio of life-extending prostate cancer drugs serves as an authoritative and instructive case study for researchers and drug development professionals, demonstrating how fundamental chemical insights translate into profound clinical impact.
References
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Penson, D. F., et al. (2016). Enzalutamide Versus Bicalutamide in Castration-Resistant Prostate Cancer: The STRIVE Trial. Journal of Clinical Oncology, 34(18), 2098–2106. [Link]
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The ASCO Post. (2016). Enzalutamide Produces Large Progression-Free Survival Benefit vs Bicalutamide in Two Trials in Castration-Resistant Prostate Cancer. [Link]
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OncLive. (2015). Enzalutamide Bests Bicalutamide in Two CRPC Studies. [Link]
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Penson, D. F., et al. (2016). Enzalutamide Versus Bicalutamide in Castration-Resistant Prostate Cancer: The STRIVE Trial. PubMed. [Link]
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The Kingsley Clinic. Androgen Receptor Blockers: Flutamide, Bicalutamide, Nilutamide. [Link]
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Lallous, N., et al. (2018). Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens. Asian Journal of Andrology, 20(2), 117–123. [Link]
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Al-Qaisi, J. A., et al. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules, 25(24), 6034. [Link]
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DSpace Repository. The synthesis of an internal standard for bicalutamide. [Link]
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ResearchGate. of bicalutamide vs flutamide: adverse events leading to withdrawal in a total of at least three patients 12. [Link]
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Helsen, C., et al. (2014). Androgen receptor antagonists for prostate cancer therapy. Endocrine-Related Cancer, 21(4), T105–T118. [Link]
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Obach, R. S., et al. (2014). Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction Using Toxicogenomic Screening. Chemical Research in Toxicology, 27(6), 1064–1073. [Link]
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Furr, B. J. (1996). Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity. Prostate, 29(2), 83–95. [Link]
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ResearchGate. (2018). Novel Trifluoromethylated Enobosarm Analogues with Potent Antiandrogenic Activity In Vitro and Tissue Selectivity In Vivo. [Link]
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Estebanez-Perpina, E., et al. (2005). Structural basis for antagonism and resistance of bicalutamide in prostate cancer. Proceedings of the National Academy of Sciences, 102(17), 5996–6001. [Link]
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Uemura, H., et al. (2020). Enzalutamide versus flutamide for castration-resistant prostate cancer after combined androgen blockade therapy with bicalutamide: the OCUU-CRPC study. International Journal of Urology, 27(11), 1013–1020. [Link]
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Shore, N. D., et al. (2018). Efficacy and Safety of Enzalutamide vs Bicalutamide in Younger and Older Patients with Metastatic Castration Resistant Prostate Cancer in the TERRAIN Trial. The Journal of Urology, 199(5), 1240–1248. [Link]
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PubMed. Nonsteroidal androgen receptor agonists based on 4-(trifluoromethyl)-2H-pyrano[3,2-g]quinolin-2-one. [Link]
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Uemura, H., et al. (2018). Enzalutamide versus flutamide for castration-resistant prostate cancer after combined androgen blockade therapy with bicalutamide: study protocol for a multicenter randomized phase II trial (the OCUU-CRPC study). BMC Cancer, 18(1), 101. [Link]
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Balasubramanian, A., et al. (2021). A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. Cancers, 13(16), 4085. [Link]
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Kageyama, S., et al. (2021). Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells. Anticancer Research, 41(1), 159–166. [Link]
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ClinicalTrials.eu. Study of enzalutamide compared to bicalutamide and flutamide in first-line treatment for patients with metastatic prostate cancer. [Link]
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MDPI. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. [Link]
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PubMed. Chiral nonsteroidal affinity ligands for the androgen receptor. 1. Bicalutamide analogues bearing electrophilic groups in the B aromatic ring. [Link]
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ResearchGate. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. [Link]
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A Senior Application Scientist's Guide to N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline: A Comparative Benchmarking Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline stands out as a versatile reagent, offering a unique combination of steric and electronic properties. This guide provides an in-depth, objective comparison of this reagent against structurally similar alternatives, supported by an analysis of their expected performance in key synthetic transformations and representative experimental protocols.
Introduction: The Strategic Advantage of this compound
This compound is a highly functionalized aniline derivative. Its utility stems from the interplay of its three key substituents:
-
The N-Cyclopropyl Group: This small, strained ring is a valuable motif in drug discovery. It introduces conformational rigidity, which can enhance binding affinity to biological targets. Furthermore, the carbon-hydrogen bonds of a cyclopropyl group are stronger than those in typical alkyl chains, often leading to increased metabolic stability by reducing susceptibility to cytochrome P450 (CYP) enzyme oxidation.
-
The 2-Nitro Group: As a strong electron-withdrawing group, the nitro functionality significantly influences the electronic properties of the aromatic ring. It activates the ring for nucleophilic aromatic substitution (SNAr) reactions.
-
The 4-Trifluoromethyl Group: This is another potent electron-withdrawing group that enhances the electrophilicity of the aromatic ring. In drug candidates, the trifluoromethyl group is known to improve metabolic stability, membrane permeability, and binding affinity.
This unique combination of substituents makes this compound a valuable precursor for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Comparative Benchmarking: A Virtual Analysis
The Competitor Landscape:
To effectively benchmark this compound, we have selected four relevant alternatives:
-
2-Nitro-4-(trifluoromethyl)aniline: The direct precursor, lacking the N-cyclopropyl group.
-
N-Methyl-2-nitro-4-(trifluoromethyl)aniline: A close analog to assess the difference between an N-cyclopropyl and an N-methyl group.
-
4-Bromo-3-(trifluoromethyl)aniline: An alternative for cross-coupling reactions where a halogen is the reactive handle.
-
4-Chloro-3-(trifluoromethyl)aniline: A less reactive but often more cost-effective halogenated alternative.
Data Presentation: A Comparative Overview
The following table summarizes the key structural features and anticipated reactivity profiles of these reagents.
| Reagent | Key Structural Features | Predicted Reactivity in Cross-Coupling | Predicted Reactivity in SNAr | Key Advantages | Potential Limitations |
| This compound | N-cyclopropyl, 2-nitro, 4-trifluoromethyl | Moderate; subject to steric hindrance from the N-cyclopropyl group. | High; activated by two electron-withdrawing groups. | Enhanced metabolic stability from the cyclopropyl group. | Steric hindrance may lower reaction rates in some cases. |
| 2-Nitro-4-(trifluoromethyl)aniline | 2-nitro, 4-trifluoromethyl | High; less sterically hindered than the N-cyclopropyl analog. | High; activated by two electron-withdrawing groups. | Less steric hindrance, potentially leading to faster reactions. | Lacks the metabolic stability benefits of the N-cyclopropyl group. |
| N-Methyl-2-nitro-4-(trifluoromethyl)aniline | N-methyl, 2-nitro, 4-trifluoromethyl | High; less sterically hindered than the N-cyclopropyl analog. | High; activated by two electron-withdrawing groups. | Less sterically hindered than the N-cyclopropyl analog. | The N-methyl group is more susceptible to metabolic oxidation. |
| 4-Bromo-3-(trifluoromethyl)aniline | 4-bromo, 3-trifluoromethyl | Very High; the C-Br bond is readily cleaved in oxidative addition. | Low; the bromo group is a poor leaving group in SNAr. | Excellent reactivity in a wide range of cross-coupling reactions. | Not suitable for SNAr reactions. |
| 4-Chloro-3-(trifluoromethyl)aniline | 4-chloro, 3-trifluoromethyl | Moderate; the C-Cl bond is stronger and less reactive than the C-Br bond. | Low; the chloro group is a poor leaving group in SNAr. | More cost-effective than the bromo-analog. | Requires harsher reaction conditions for cross-coupling. |
Experimental Protocols: A Practical Guide
To provide a practical context for the application of these reagents, we present a detailed, step-by-step methodology for a representative Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds.
Representative Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination of a Substituted Aniline
Materials:
-
Aniline derivative (e.g., this compound or an alternative) (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.04 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aniline derivative, aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with brine.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights and Expected Outcomes
The choice of aniline derivative will have a predictable impact on the outcome of the Buchwald-Hartwig amination.
Caption: Logical relationship between reagent choice and reaction outcome.
-
This compound: The bulky N-cyclopropyl group may sterically hinder the approach to the palladium catalyst, potentially leading to slower reaction rates compared to less substituted anilines.
-
2-Nitro-4-(trifluoromethyl)aniline and N-Methyl-2-nitro-4-(trifluoromethyl)aniline: These reagents are expected to exhibit faster reaction rates due to reduced steric hindrance around the nitrogen atom.
-
4-Bromo- and 4-Chloro-3-(trifluoromethyl)aniline: These reagents are generally more reactive in palladium-catalyzed cross-coupling reactions as the carbon-halogen bond is the site of oxidative addition. The C-Br bond is weaker than the C-Cl bond, making the bromo-derivative more reactive.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex molecules. Its unique combination of a metabolically robust N-cyclopropyl group and two strong electron-withdrawing groups makes it an attractive building block in drug discovery and materials science. While its steric bulk may necessitate slightly adjusted reaction conditions in some cross-coupling reactions, its utility in nucleophilic aromatic substitution and its potential to impart favorable pharmacokinetic properties to target molecules make it a superior choice in many applications. The selection of this reagent over its non-cyclopropylated or halogenated counterparts should be guided by the specific synthetic strategy and the desired properties of the final product.
References
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Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
- Kasséhin, U. C., Gbaguidi, F. A., Kapanda, C. N., McCurdy, C., Bigot, A. K., & Poupaert, J. H. (2013). Electronic and steric effects in the control of the anilinium chloride catalyzed condensation reaction between aldones and 4-phenylthiosemicarbazide. African Journal of Pure and Applied Chemistry.
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Conditions for Suzuki-Miyaura coupling reactions. Retrieved from [Link]
- Books. (2023). *Chapter 3: Synthetic Methods for
The Cyclopropyl Group in Aniline Derivatives: A Comparative Guide to Physicochemical Properties, Metabolic Stability, and Biological Activity
Introduction: The Allure of a Strained Ring in Drug Design
In the landscape of medicinal chemistry, the aniline scaffold is a cornerstone, a privileged structure found in a multitude of therapeutic agents. However, the journey from a simple aniline-containing hit to a viable drug candidate is fraught with challenges, including suboptimal potency, metabolic instability, and off-target effects. A frequently employed strategy to navigate these hurdles is the introduction of a cyclopropyl group.[1][2][3] This small, strained three-membered ring is far from a mere bulky substituent; its unique electronic and conformational properties can profoundly and often favorably alter the profile of an aniline derivative.[4][5]
This guide provides a comparative analysis of aniline derivatives with and without a cyclopropyl group, offering experimental insights and data to inform rational drug design. We will delve into the impact of the cyclopropyl moiety on key physicochemical parameters, its complex role in metabolic stability, and its influence on biological activity.
Physicochemical Properties: A Balancing Act of Basicity and Lipophilicity
The introduction of a cyclopropyl group to the nitrogen of an aniline molecule induces subtle but significant changes in its fundamental physicochemical properties, namely its basicity (pKa) and lipophilicity (logP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Impact on Basicity (pKa)
The basicity of the aniline nitrogen is a key factor in its interaction with biological targets and its pharmacokinetic properties. The pKa of the conjugate acid of aniline is approximately 4.6, reflecting the delocalization of the nitrogen's lone pair into the aromatic ring, which reduces its availability for protonation.[1][3]
When a cyclopropyl group is attached to the nitrogen, a slight increase in basicity is generally anticipated. The carbon atoms of a cyclopropane ring possess a higher degree of s-character in their C-H bonds compared to acyclic alkanes, lending them some resemblance to sp2-hybridized carbons.[1][2] This can lead to a modest electron-donating inductive effect, which can slightly increase the electron density on the nitrogen atom, making it more basic.
| Compound | pKa of Conjugate Acid (Approximate) | Rationale |
| Aniline | 4.6[1][6] | The lone pair on the nitrogen delocalizes into the benzene ring, reducing basicity.[3] |
| N-Cyclopropylaniline | ~5.0 - 5.5 (Estimated) | The cyclopropyl group may exert a weak electron-donating inductive effect, slightly increasing the electron density on the nitrogen. |
Note: The pKa of N-cyclopropylaniline is an estimate based on the known electronic effects of the cyclopropyl group. Experimental values may vary depending on the specific conditions.
Impact on Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter for membrane permeability and overall drug-likeness. The introduction of a cyclopropyl group, an aliphatic moiety, generally increases the lipophilicity of an aniline derivative. However, the rigid and compact nature of the cyclopropyl ring can lead to a more efficient increase in lipophilicity compared to a more flexible acyclic alkyl group of similar atom count.[7]
| Compound | logP (Calculated/Predicted) | Rationale |
| Aniline | 0.9 | A relatively polar aromatic amine. |
| N-Cyclopropylaniline | 2.5 (XlogP)[8] | The addition of the hydrocarbon cyclopropyl group increases the molecule's nonpolar surface area, leading to higher lipophilicity. |
Metabolic Stability: A Double-Edged Sword
The cyclopropyl group is often introduced to enhance metabolic stability by blocking or slowing down common metabolic pathways that affect more flexible alkyl chains.[4][6] However, the strained nature of the cyclopropyl ring can also open up unique metabolic routes, some of which can lead to the formation of reactive metabolites.
Blocking Common Metabolic Pathways
For many aniline derivatives, N-dealkylation and oxidation of alkyl substituents are primary metabolic pathways. The cyclopropyl group, with its strong C-H bonds, is generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to isopropyl or ethyl groups.[4] This increased stability can lead to a longer in vivo half-life and improved bioavailability.[6]
The Potential for Ring-Opening and Bioactivation
Despite its general stability, the cyclopropylamine moiety can undergo oxidative metabolism that leads to the opening of the strained ring.[4][9] This process can proceed through a single-electron transfer (SET) mechanism, forming a radical cation that rapidly rearranges to a ring-opened species.[9][10] This ring-opened intermediate can then be further oxidized to reactive species, such as α,β-unsaturated aldehydes, which have the potential to form covalent adducts with cellular macromolecules like proteins and DNA.[9] This bioactivation pathway has been implicated in the hepatotoxicity of some drugs containing a cyclopropylamine moiety, such as the antibiotic trovafloxacin.[4][9]
Caption: Metabolic pathways of N-cyclopropylaniline.
Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
To experimentally evaluate the metabolic stability of aniline derivatives, a common and robust method is the in vitro liver microsomal stability assay. This protocol provides a framework for such an assessment.
Objective: To determine the rate of disappearance of a test compound (e.g., an aniline derivative and its cyclopropyl analog) when incubated with human liver microsomes.
Materials:
-
Test compounds (10 mM stock solutions in DMSO)
-
Human Liver Microsomes (HLM) (20 mg/mL stock)
-
NADPH regenerating system (e.g., Promega NADPH-Regeneration System)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (e.g., 100 ng/mL warfarin) for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, on ice, prepare the incubation mixture by adding phosphate buffer, HLM (final concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).
-
Rationale: The use of liver microsomes provides a source of key drug-metabolizing enzymes, primarily cytochrome P450s. The final concentrations are chosen to be within the linear range of the enzymes.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the system to reach thermal equilibrium.
-
Rationale: This ensures that the enzymatic reaction starts at the optimal temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Rationale: NADPH is a crucial cofactor for CYP450 enzymes. A regenerating system ensures a constant supply of NADPH throughout the incubation period.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Rationale: Multiple time points are necessary to determine the rate of compound depletion.
-
-
Quenching of Reaction:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Rationale: Acetonitrile precipitates the microsomal proteins, thereby stopping the enzymatic reaction. The internal standard is used to correct for variations in sample processing and instrument response.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Rationale: This step clarifies the supernatant for accurate LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial and analyze the concentration of the test compound using a validated LC-MS/MS method.
-
Rationale: LC-MS/MS provides the sensitivity and selectivity required to quantify the parent compound in a complex biological matrix.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Impact on Biological Activity: Enhancing Potency and Modulating Selectivity
The introduction of a cyclopropyl group can significantly enhance the biological activity of aniline derivatives.[11][12] This enhancement can be attributed to several factors:
-
Conformational Rigidity: The cyclopropyl group restricts the conformational flexibility of the N-substituent.[5][6] This can lock the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.[2][12]
-
Optimal Target Interactions: The rigid nature of the cyclopropyl group can position other parts of the molecule for optimal interactions with the target protein, such as hydrogen bonding or hydrophobic interactions.[11]
-
Increased Potency: By promoting a more favorable binding conformation and increasing metabolic stability, the cyclopropyl group can lead to a significant increase in potency.[1][2]
A notable example is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), where the cyclopropylamine core, as seen in the drug tranylcypromine, is crucial for the covalent interaction with the enzyme's catalytic domain.[11] Structure-activity relationship (SAR) studies on these inhibitors have shown that modifications to the aniline ring, in conjunction with the cyclopropylamine moiety, can lead to highly potent inhibitors.[11]
Conclusion
The cyclopropyl group is a powerful tool in the medicinal chemist's arsenal for optimizing aniline-based drug candidates. Its introduction can favorably modulate physicochemical properties, enhance metabolic stability, and increase biological potency. However, a thorough understanding of its potential for metabolic bioactivation is crucial for mitigating safety risks. The comparative data and experimental protocols provided in this guide are intended to aid researchers in making informed decisions about the strategic incorporation of this versatile functional group in their drug discovery programs.
References
-
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
-
Pieroni, M., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. PubMed. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
LibreTexts. 7.6: Acid-base properties of nitrogen-containing functional groups. Chemistry LibreTexts. [Link]
-
Ananda, K., & Murthy, Y. L. N. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ACS Publications. [Link]
-
Yildiz, U., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]
-
Ju, B., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. ACS Publications. [Link]
-
Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7016287, N-Cyclopropylaniline. [Link]
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Safety Operating Guide
Navigating the Disposal of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safe management and disposal of these compounds. N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline, a compound with potential applications in pharmaceutical research, presents a unique set of disposal challenges due to its nitroaromatic and fluorinated structure. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in scientific principles and regulatory compliance, to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the chemical's inherent risks is paramount. This compound is a substituted aniline, a class of compounds known for their potential toxicity. The presence of a nitro group and a trifluoromethyl group further influences its reactivity and hazardous characteristics.
Key Hazards:
-
Irritation: Safety Data Sheets (SDS) for structurally similar compounds consistently indicate that this chemical is likely to cause skin, eye, and respiratory irritation.[1][2][3]
-
Environmental Hazards: Nitroaromatic compounds can be persistent in the environment and exhibit toxicity to aquatic life. Improper disposal can lead to long-term ecological damage.
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity | Based on data from analogous compounds, likely harmful if swallowed or in contact with skin.[4] | Oral, Dermal, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] | Ocular |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | Inhalation |
Core Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound is a multi-step process that begins with meticulous planning and continues through to final waste hand-off. The overarching principle is to treat this compound as a hazardous waste, in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[5][6]
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure eliminates the risk of harm.
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If handling the compound outside of a certified chemical fume hood, a NIOSH-approved respirator is required.[7]
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.
-
Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
Step 3: Managing Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step 4: Final Disposal Pathway - Incineration
The recommended and most environmentally sound method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration.[1][8] This method ensures the complete destruction of the molecule, breaking it down into less harmful components.
-
Engage a Licensed Waste Disposal Contractor: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company. This is a non-negotiable step to ensure regulatory compliance.
-
Incineration Parameters: While the specific parameters will be determined by the disposal facility, the incineration of halogenated organic compounds typically requires:
-
High Temperatures: Operating temperatures are generally in the range of 982 to 1204°C (1800 to 2200°F) to ensure complete destruction.[8] For wastes containing more than 1% halogenated organic substances, a temperature of at least 1100°C is required by some regulations.[9]
-
Sufficient Residence Time: A residence time of at least 2.0 seconds is typical to ensure that the waste is fully exposed to the high temperatures.[8]
-
Afterburner and Scrubber: The incinerator must be equipped with an afterburner and a flue gas scrubber to neutralize acidic gases (such as hydrogen fluoride and nitrogen oxides) that are formed during combustion.[1]
-
Landfill disposal is not a recommended option for this compound due to its potential for environmental persistence and groundwater contamination.[5]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By adhering to the detailed protocols outlined in this guide, researchers can confidently manage this hazardous waste, ensuring that their groundbreaking work does not come at the cost of personal or ecological well-being. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
-
U.S. Environmental Protection Agency. Incineration Techniques for Control of Volatile Organic Compound Emissions. [Link]
-
Angene Chemical. Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)aniline. [Link]
-
Zero Waste Europe. Incineration. [Link]
-
U.S. Environmental Protection Agency. Chapter 2 Incinerators and Oxidizers. [Link]
-
Zeeco. Halogenated Hydrocarbon Thermal Oxidizer. [Link]
-
Wikipedia. Flame retardant. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]
-
National Toxicology Program. Curation and Characterization of a Rat Acute Inhalation Toxicity Database to Support New Approach Methodologies. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Laws and Regulations. [Link]
-
CP Lab Safety. N-Cyclopropyl-2-nitro-4-trifluoromethylaniline, min 98%, 100 grams. [Link]
-
Capot Chemical. MSDS of 2-Cyclopropyl-4-(trifluoromethyl)aniline. [Link]
-
Lion Technology Inc. 4 Hazardous Waste Characteristics Under RCRA. [Link]
-
Regulations.gov. Hazardous Waste Management System: Identification and Listing of Hazardous Waste. [Link]
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Comprehensive Safety and Handling Guide for N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
This guide provides essential safety protocols, operational procedures, and disposal plans for handling N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, including other nitroaromatic and trifluoromethyl-substituted anilines, to establish a robust safety framework. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact in research and development settings.
Hazard Identification and Risk Assessment
This compound is a compound that, based on its functional groups, presents several potential hazards. The nitro group suggests potential toxicity and the trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially leading to bioaccumulation. Aromatic amines can be skin and eye irritants and may be harmful if absorbed through the skin or inhaled.[1][2][3]
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][4]
-
Eye Irritation: Poses a risk of serious eye irritation.[1][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]
-
Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[3][5][6] Nitroaromatic compounds can also lead to methemoglobinemia, which impairs the oxygen-carrying capacity of the blood.[2]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities used, the nature of the experimental procedures, and the potential for dust or aerosol generation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to safety, combining engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory when handling this compound.[7] The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Essential to protect against splashes, dust, and vapors. Must conform to EN 166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a significant risk of splashing or dust generation.[7][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for short-term protection against many chemicals.[7][9] Always inspect gloves for integrity before each use and change them immediately upon contamination. For prolonged contact, consider heavier-duty gloves like neoprene or butyl rubber and consult the manufacturer's compatibility charts.[9][10] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and spills.[7] For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be considered.[10] |
| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a certified chemical fume hood.[7][11] The type of respirator and cartridge should be selected based on the potential concentration of airborne particles. |
| Foot Protection | Closed-Toed Shoes | Safety footwear that is resistant to chemicals should be worn in the laboratory at all times to protect against spills.[12] |
Operational Plan for Safe Handling
A systematic approach is crucial for the safe handling of this compound.
3.1. Preparation and Engineering Controls:
-
All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[11]
-
Keep all containers of the compound clearly labeled with its identity and associated hazards.
3.2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to minimize the generation of dust.
-
Close the container tightly after each use.
3.3. During the Experiment:
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Maintain good housekeeping to prevent the accumulation of chemical residues on surfaces.
3.4. Post-Experiment:
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
-
Decontaminate all equipment and work surfaces after use.
Emergency Procedures
4.1. Spill Management:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.
-
Don PPE: Put on the appropriate PPE, including respiratory protection, before attempting to clean the spill.[7]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[1] Avoid actions that could generate dust. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
4.2. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][13]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[13][14]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13][14]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in clearly labeled, sealed, and appropriate containers.
-
Disposal: Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations.[1][13] Do not dispose of it down the drain or in the regular trash.
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
